molecular formula C45H51N6O6P B13718360 5'-DMTr-dA(Bz)-Methyl phosphonamidite

5'-DMTr-dA(Bz)-Methyl phosphonamidite

Cat. No.: B13718360
M. Wt: 802.9 g/mol
InChI Key: SHLCUYWRZCTCOJ-YWGGCHKGSA-N
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Description

5'-DMTr-dA(Bz)-Methyl phosphonamidite is a useful research compound. Its molecular formula is C45H51N6O6P and its molecular weight is 802.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H51N6O6P

Molecular Weight

802.9 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C45H51N6O6P/c1-30(2)51(31(3)4)58(7)57-38-26-40(50-29-48-41-42(46-28-47-43(41)50)49-44(52)32-14-10-8-11-15-32)56-39(38)27-55-45(33-16-12-9-13-17-33,34-18-22-36(53-5)23-19-34)35-20-24-37(54-6)25-21-35/h8-25,28-31,38-40H,26-27H2,1-7H3,(H,46,47,49,52)/t38-,39+,40+,58?/m0/s1

InChI Key

SHLCUYWRZCTCOJ-YWGGCHKGSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(C)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Canonical SMILES

CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Origin of Product

United States

Foundational & Exploratory

The Cornerstone of Synthetic DNA: A Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and drug development, the precise synthesis of oligonucleotides is paramount. These short nucleic acid polymers are fundamental tools for a vast array of applications, from diagnostics and therapeutics to gene synthesis and functional genomics. At the heart of this synthetic capability lies a class of chemical building blocks known as phosphoramidites. This technical guide delves into the core utility and application of a specific and crucial phosphoramidite: 5'-DMTr-dA(Bz)-Methyl phosphonamidite.

This document provides an in-depth exploration of its chemical properties, its central role in solid-phase oligonucleotide synthesis, and the critical parameters that ensure the successful creation of high-fidelity DNA molecules. Detailed experimental protocols and quantitative data are presented to equip researchers and professionals with the practical knowledge required for its effective use.

Core Properties and Specifications

This compound is a protected deoxyadenosine building block specifically designed for use in automated solid-phase DNA synthesis.[1][2][3][4][5] Its structure is engineered with three key protective groups that control its reactivity during the step-wise assembly of an oligonucleotide chain.

A diagram illustrating the chemical structure of this compound is provided below.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes linkage (Cycle Repeats) Cleavage Cleavage from Support Oxidation->Cleavage Final Cycle Complete Deprotection Base and Phosphate Deprotection Cleavage->Deprotection Purification Purification Deprotection->Purification Coupling_Reaction_Mechanism dA_amidite 5'-DMTr-dA(Bz)-Methyl Phosphonamidite Activated_Intermediate Activated Phosphoramidite dA_amidite->Activated_Intermediate Protonation Activator Activator (e.g., ETT) Activator->Activated_Intermediate Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product Nucleophilic Attack Growing_Chain Growing Oligonucleotide (on solid support with free 5'-OH) Growing_Chain->Coupled_Product

References

The Cornerstone of Modified Oligonucleotides: A Technical Guide to Methyl Phosphonamidites in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic and diagnostic oligonucleotides, the pursuit of enhanced stability, cellular uptake, and target affinity is paramount. Methyl phosphonamidites represent a foundational class of monomers used in the synthesis of oligonucleotides with a modified backbone, offering distinct advantages over their natural phosphodiester counterparts. This technical guide provides an in-depth exploration of the chemistry, synthesis, and application of methylphosphonate oligonucleotides, tailored for researchers and professionals in drug development and molecular biology.

Methylphosphonate oligonucleotides are characterized by the replacement of a non-bridging oxygen atom with a methyl group in the phosphate backbone. This seemingly subtle alteration imparts a profound impact on the physicochemical properties of the DNA or RNA chain. The resulting methylphosphonate linkage is uncharged, a feature that significantly increases the molecule's resistance to nuclease degradation and can facilitate its passage across cell membranes.[1][2] These properties have positioned methylphosphonate-modified oligonucleotides as valuable tools in the development of antisense therapies, where stability in biological fluids and effective cellular entry are critical for efficacy.[1][3]

However, the introduction of a methyl group also creates a chiral center at the phosphorus atom, leading to the formation of Rp and Sp diastereomers at each linkage. This chirality can influence the hybridization properties and biological activity of the oligonucleotide. Furthermore, the synthesis and deprotection of methylphosphonate oligonucleotides require specialized protocols, distinct from standard phosphoramidite chemistry, to ensure high yield and purity.

This guide will delve into the technical nuances of working with methyl phosphonamidites, from the intricacies of solid-phase synthesis to the critical deprotection steps. We will present quantitative data to compare the performance of these modified oligonucleotides and provide detailed experimental protocols for their synthesis. Additionally, we will visualize key processes through diagrams to facilitate a comprehensive understanding of their mechanism of action.

Data Presentation: A Quantitative Overview

The decision to employ methylphosphonate modifications is often driven by the need for enhanced stability and cellular uptake. However, these benefits must be weighed against potential impacts on hybridization affinity. The following tables summarize key quantitative data to inform this decision-making process.

ParameterMethylphosphonate OligonucleotidesStandard Phosphodiester OligonucleotidesReference
Coupling Efficiency >95% (under anhydrous conditions)98-99%[4]
Theoretical Yield (for a 20-mer) ~60% (assuming 98% average coupling)~66% (assuming 99% average coupling)[5]
Nuclease Resistance HighLow[1][2]
Backbone Charge NeutralNegative[2][3]
DuplexTm (°C) with DNA ComplementTm (°C) with RNA ComplementReference
Phosphodiester 15-mer -60.8[6]
Racemic Methylphosphonate 15-mer Lower than phosphodiester34.3[6]
Chirally Pure Rp-Methylphosphonate 15-mer Greatly enhanced compared to phosphodiesterSlightly lower than phosphodiester[6]

Experimental Protocols

The synthesis of methylphosphonate oligonucleotides largely follows the well-established phosphoramidite solid-phase synthesis cycle. However, key modifications are necessary to accommodate the unique chemistry of methyl phosphonamidites.

I. Solid-Phase Synthesis Cycle

This protocol is adapted for a standard automated DNA synthesizer. Anhydrous conditions are critical for achieving high coupling efficiency.

1. Deblocking:

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Procedure: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Time: 2-3 minutes.

2. Coupling:

  • Reagents:

    • Methyl phosphonamidite monomer (dissolved in anhydrous acetonitrile; dG may require anhydrous tetrahydrofuran for solubility).[7]

    • Activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)).

  • Procedure: The methyl phosphonamidite is activated by the activator and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Time: A longer coupling time of at least 5 minutes is recommended for methyl phosphonamidites to ensure high efficiency.[7]

3. Capping:

  • Reagents:

    • Cap A: Acetic Anhydride in Tetrahydrofuran (THF)/Pyridine.

    • Cap B: 16% N-Methylimidazole (NMI) in THF.

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles.

4. Oxidation:

  • Reagent: 0.02 M Iodine in THF/Water/Pyridine. A specially formulated iodine oxidizer with low water content (0.25% water) is recommended to minimize hydrolysis of the sensitive methylphosphonite intermediate.[4]

  • Procedure: The unstable phosphite triester linkage is oxidized to a stable pentavalent methylphosphonate linkage.

These four steps are repeated for each monomer addition until the desired sequence is synthesized.

II. Cleavage and Deprotection: A One-Pot Procedure

The base-lability of the methylphosphonate linkage necessitates a modified deprotection strategy compared to standard oligonucleotides. The following one-pot procedure is effective and minimizes backbone cleavage.[7]

1. Initial Cleavage and Partial Deprotection:

  • Reagent: A solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10).

  • Procedure:

    • Transfer the solid support from the synthesis column to a sealed vial.

    • Add 1 mL of the acetonitrile/ethanol/ammonium hydroxide solution.

    • Incubate at room temperature for 30 minutes.

2. Full Deprotection:

  • Reagent: Ethylenediamine.

  • Procedure:

    • To the same vial, add 1 mL of ethylenediamine.

    • Incubate at room temperature for 6 hours.

3. Work-up:

  • Procedure:

    • Transfer the supernatant to a new tube.

    • Wash the support twice with 0.5 mL of a 1:1 acetonitrile/water solution.

    • Combine the supernatant and the washes.

    • Dilute the solution with water to a final volume of 10 mL.

    • Neutralize the solution to pH 7 with 6M HCl.

    • The crude oligonucleotide is now ready for purification (e.g., by HPLC or cartridge purification).

Mandatory Visualizations

Logical Relationships in Methylphosphonate Oligonucleotide Properties

G Figure 1. Key Properties of Methylphosphonate Oligonucleotides A Methyl Group Replaces Non-bridging Oxygen B Neutral Backbone A->B E Chiral Center at Phosphorus (Rp and Sp Diastereomers) A->E C Increased Nuclease Resistance B->C D Enhanced Cellular Uptake (potential) B->D F Altered Hybridization Affinity (Tm) E->F

Figure 1. Key Properties of Methylphosphonate Oligonucleotides
Experimental Workflow for Solid-Phase Synthesis

G Figure 2. Solid-Phase Synthesis Cycle for Methylphosphonate Oligonucleotides Start Start: Solid Support with First Nucleoside (DMT-on) Deblock 1. Deblocking (TCA/DCM) Start->Deblock Couple 2. Coupling (Methyl Phosphonamidite + Activator) Deblock->Couple Cap 3. Capping (Acetic Anhydride/NMI) Couple->Cap Oxidize 4. Oxidation (Iodine) Cap->Oxidize Repeat Repeat for Each Monomer Oxidize->Repeat Repeat->Deblock Next Cycle End End: Full-Length Oligonucleotide on Support Repeat->End Final Cycle

Figure 2. Solid-Phase Synthesis Cycle
Signaling Pathway: Antisense Inhibition Mechanism

G Figure 3. Mechanism of Antisense Inhibition by Methylphosphonate Oligonucleotides cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Gene Gene (DNA) mRNA pre-mRNA Gene->mRNA Transcription splicing Splicing mRNA->splicing mature_mRNA Mature mRNA splicing->mature_mRNA mature_mRNA_cyto Mature mRNA mature_mRNA->mature_mRNA_cyto Export ribosome Ribosome translation Translation ribosome->translation protein Protein translation->protein ASO Methylphosphonate Antisense Oligo (ASO) duplex mRNA:ASO Duplex ASO->duplex inhibition Translation Arrest duplex->inhibition inhibition->ribosome mature_mRNA_cyto->translation mature_mRNA_cyto->duplex

Figure 3. Antisense Inhibition by Methylphosphonate Oligonucleotides

Conclusion

Methyl phosphonamidites are a cornerstone technology in the synthesis of modified oligonucleotides. Their ability to confer nuclease resistance and a neutral backbone makes them an attractive choice for antisense and other therapeutic applications. While their use necessitates careful consideration of chirality and requires specialized synthesis and deprotection protocols, the resulting oligonucleotides offer unique properties that are often essential for in vivo applications. This guide has provided a comprehensive technical overview to aid researchers and drug development professionals in the successful synthesis and application of methylphosphonate-modified oligonucleotides. As the field of nucleic acid therapeutics continues to evolve, a thorough understanding of these fundamental building blocks will remain critical for innovation and success.

References

An In-Depth Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-DMTr-dA(Bz)-Methyl phosphonamidite, a key building block in the chemical synthesis of oligonucleotides. With the CAS number 114079-05-9, this phosphonamidite is a derivative of deoxyadenosine, featuring critical protecting groups that enable the efficient and precise construction of DNA sequences with modified phosphonate linkages. This document details the chemical properties, synthesis, and application of this reagent in solid-phase oligonucleotide synthesis, including experimental protocols and data on purity and coupling efficiency. It is intended to be a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and diagnostics.

Introduction

This compound is a specialized nucleoside phosphonamidite used in the synthesis of oligonucleotides containing methylphosphonate linkages.[1] These modified oligonucleotides, where a non-bridging oxygen in the phosphate backbone is replaced by a methyl group, are of significant interest in therapeutic and diagnostic applications due to their unique properties, including resistance to nuclease degradation and altered hybridization characteristics.[1] This guide will delve into the technical aspects of this compound, providing a foundational understanding for its effective use in the laboratory.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is crucial for its proper handling, storage, and application. Key identifiers and properties are summarized in the table below.

PropertyValueReference
CAS Number 114079-05-9[2][3]
Molecular Formula C45H51N6O6P[2][3][4]
Molecular Weight 802.9 g/mol [2][3][4]
Appearance White to off-white powder or granules
Storage -20°C under an inert atmosphere[2][4]

The structure of this compound is characterized by three key protective groups:

  • 5'-Dimethoxytrityl (DMTr): An acid-labile group that protects the 5'-hydroxyl function during the coupling reaction and is removed to allow for the next synthesis cycle.[5]

  • N6-Benzoyl (Bz): A base-labile group that protects the exocyclic amine of the adenine base.[5]

  • 3'-Methylphosphonamidite: The reactive moiety that enables the formation of the methylphosphonate internucleotide linkage.

These protecting groups are essential for the regioselective and high-yield synthesis of oligonucleotides.

Synthesis of this compound

A representative synthetic scheme for a related deoxyadenosine phosphoramidite is illustrated below. The synthesis of the target methyl phosphonamidite would involve a similar strategy, with the key difference being the use of a methylphosphonamidic chloride or a related phosphitylating agent.

dAbz N6-Benzoyl-2'-deoxyadenosine DMTr_dAbz 5'-O-DMTr-N6-Benzoyl- 2'-deoxyadenosine dAbz->DMTr_dAbz DMTr-Cl, Pyridine Phosphonamidite 5'-DMTr-dA(Bz)-Methyl phosphonamidite DMTr_dAbz->Phosphonamidite CH3P(Cl)N(iPr)2, DIEA

Caption: General synthesis pathway for this compound.

Application in Solid-Phase Oligonucleotide Synthesis

This compound is a critical reagent for the automated solid-phase synthesis of oligonucleotides containing methylphosphonate linkages. The synthesis is carried out on a solid support, typically controlled pore glass (CPG) or polystyrene, and proceeds in a cyclical manner. Each cycle results in the addition of one nucleoside to the growing oligonucleotide chain and consists of four main steps: deblocking, coupling, capping, and oxidation.

Experimental Protocol for Oligonucleotide Synthesis

The following is a generalized protocol for the use of this compound in an automated DNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the desired oligonucleotide sequence.

Reagents and Solutions:

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Coupling Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in acetonitrile.

  • Phosphonamidite Solution: 0.1 M solution of this compound in anhydrous acetonitrile. Due to solubility differences, dG-methyl phosphonamidites may require anhydrous tetrahydrofuran.[1]

  • Capping Solution A: Acetic anhydride/Pyridine/THF.

  • Capping Solution B: 10% N-Methylimidazole/THF.

  • Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water.

Synthesis Cycle:

start Start Cycle: Solid Support with Free 5'-OH deblocking 1. Deblocking: Remove 5'-DMTr (3% TCA in DCM) start->deblocking coupling 2. Coupling: Add Phosphonamidite & Activator deblocking->coupling capping 3. Capping: Acetylate unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation: Oxidize P(III) to P(V) (I2 Solution) capping->oxidation end End Cycle: Elongated Chain with 5'-DMTr oxidation->end

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

A recommended coupling time for methyl phosphonamidites is 5 minutes for synthesis scales of 1 µmole and below.[1] Trityl monitoring may understate the coupling efficiency due to potential differences in the rate of trityl group release.[1]

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups removed. The methylphosphonate linkages are more base-labile than standard phosphodiester linkages, necessitating modified deprotection procedures.[1] A one-pot procedure is preferred to minimize cleavage of the methylphosphonate backbone.[1]

Protocol:

  • Air-dry the solid support in the synthesis column.

  • Transfer the support to a deprotection vial.

  • Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10) to the support. Seal the vial and leave it at room temperature for 30 minutes.[1]

  • Add 0.5 mL of ethylenediamine to the vial and reseal. Let it stand at room temperature for an additional 6 hours.[1]

  • Decant the supernatant and wash the support twice with 0.5 mL of acetonitrile/water (1:1).[1]

  • Combine the supernatant and washes and dilute to 15 mL with water.[1]

  • Adjust the pH to 7 with 6M hydrochloric acid in acetonitrile/water (1:9).[1]

  • The crude oligonucleotide is now ready for purification.

Quality Control and Performance Data

The purity of phosphoramidites is critical for the synthesis of high-quality oligonucleotides. Impurities can lead to the formation of truncated or modified sequences. Standard quality control methods for phosphoramidites include High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Purity Analysis
Analysis MethodTypical Specification
Reversed-Phase HPLC ≥99.0%
³¹P NMR ≥99%

³¹P NMR is particularly useful for detecting phosphorus-containing impurities. The spectrum of a high-purity phosphoramidite will show two distinct peaks corresponding to the two diastereomers at the chiral phosphorus center.

Coupling Efficiency

The coupling efficiency at each step of the synthesis is a critical determinant of the overall yield and purity of the final oligonucleotide. While specific quantitative data for the coupling efficiency of this compound is not extensively published, methyl phosphonamidites, in general, have been used successfully in various DNA synthesizers.[1] However, extremely poor coupling efficiencies (<10%) have been observed if the phosphonamidite contains water, highlighting the importance of using anhydrous solvents.[6] Drying the phosphonamidite solution over molecular sieves can significantly improve coupling efficiencies to >95%.[6]

Conclusion

This compound is an essential reagent for the synthesis of oligonucleotides with methylphosphonate modifications. Its carefully designed protecting group strategy allows for its effective use in automated solid-phase synthesis. A thorough understanding of its properties, along with optimized protocols for its use and subsequent deprotection of the synthesized oligonucleotides, is paramount for achieving high-yield and high-purity products. This technical guide provides a solid foundation for researchers and professionals to incorporate this valuable tool into their work, paving the way for advancements in therapeutics and diagnostics.

References

The Gatekeeper of Synthesis: A Technical Guide to the DMTr Group's Role in Oligonucleotide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic biology and therapeutic development, the chemical synthesis of oligonucleotides is a foundational technology. Central to the most prevalent method, phosphoramidite chemistry, is the 4,4'-dimethoxytrityl (DMTr) group, a steadfast guardian of synthetic fidelity. This technical guide delves into the critical role of the DMTr group, examining its chemical properties, application, and removal, all of which are pivotal for the successful construction of DNA and RNA molecules.

The Core Function of the DMTr Protecting Group

The primary role of the DMTr group in phosphoramidite chemistry is to act as a temporary, acid-labile protecting group for the 5'-hydroxyl function of a nucleoside monomer.[1] This protection is fundamental to enforcing the directional, sequential addition of nucleotides in the 3' to 5' direction during solid-phase synthesis.[1] By "capping" the 5' end, the DMTr group prevents unwanted side reactions, most notably the polymerization of nucleosides, ensuring that each coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain.[1]

The selection of the DMTr group for this task is due to a unique combination of advantageous properties:

  • Acid Lability: The DMTr group is stable under the basic and neutral conditions required for the coupling and oxidation steps of the synthesis cycle but is readily and quantitatively cleaved under mild acidic conditions.[1] This selective lability is the cornerstone of the cyclical nature of phosphoramidite synthesis.

  • Steric Hindrance: The bulky nature of the DMTr group provides significant steric protection for the 5'-hydroxyl, effectively preventing its participation in unintended chemical reactions.[1]

  • Monitoring Capability: Upon cleavage with acid, the DMTr group is released as a stable dimethoxytrityl cation, which imparts a vibrant orange color to the solution.[2][3] This cation has a strong absorbance at approximately 495-510 nm, allowing for the real-time spectrophotometric monitoring of coupling efficiency at each step of the synthesis.[4][5][6]

  • Hydrophobicity for Purification: The lipophilic nature of the DMTr group is exploited in a common purification strategy. After synthesis, the final oligonucleotide can be left with its 5'-DMTr group intact (termed "DMTr-on"). This allows for the straightforward separation of the full-length product from shorter, "failure" sequences (which lack the DMTr group) using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8]

The Oligonucleotide Synthesis Cycle: A DMTr-Orchestrated Process

Solid-phase oligonucleotide synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain attached to a solid support, such as controlled pore glass (CPG).[9] The DMTr group is central to the first step of each cycle.

A typical synthesis cycle, employing phosphoramidite chemistry, consists of four key steps:

  • Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-terminal DMTr group from the nucleotide bound to the solid support.[9] This is typically achieved by treating the support with a weak acid solution, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[3][9] This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

  • Coupling: The next nucleoside, in the form of a phosphoramidite monomer (which itself is protected at the 5'-position with a DMTr group), is activated by a catalyst like 5-(ethylthio)-1H-tetrazole (ETT) and added to the reaction column.[3] The activated phosphoramidite then reacts with the free 5'-hydroxyl of the support-bound nucleotide, forming a phosphite triester linkage.[3]

  • Capping: To prevent the formation of deletion-mutant oligonucleotides, any unreacted 5'-hydroxyl groups on the solid support are permanently blocked or "capped".[10] This is typically done using a mixture of acetic anhydride and N-methylimidazole.[9]

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester linkage.[4] This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[7]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (DMTr Removal) Coupling 2. Coupling (Add DMTr-Protected Phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Forms New Linkage Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Prevents Deletions Oxidation->Detritylation Ready for Next Cycle End Final Oligonucleotide (Cleavage & Deprotection) Oxidation->End After Final Cycle Start Start with Support-Bound DMTr-Nucleoside Start->Detritylation

Diagram 1. The cyclical workflow of solid-phase phosphoramidite oligonucleotide synthesis.

The Chemistry of Detritylation

The removal of the DMTr group is an acid-catalyzed reaction that proceeds via the formation of a resonance-stabilized carbocation.[4] The two methoxy groups on the trityl moiety donate electron density, which stabilizes the resulting cation, making the DMTr group highly labile in acidic conditions.[11]

Diagram 2. The acid-catalyzed detritylation mechanism of the DMTr group.

While effective, the detritylation step must be carefully optimized. Over-exposure to acid can lead to side reactions, most notably depurination, where the glycosidic bond between a purine base (adenine or guanine) and the sugar is cleaved.[11][12] This necessitates the use of mild acids and precisely controlled reaction times to ensure complete detritylation without compromising the integrity of the oligonucleotide.[12]

Quantitative Data on Detritylation

The efficiency and speed of the detritylation step are critical for high-yield oligonucleotide synthesis. The choice of acid, its concentration, and the reaction time are all key parameters.

Table 1: Comparison of Common Detritylation Reagents and Conditions.

Detritylation ReagentTypical ConcentrationSolventTypical TimeNotes
Trichloroacetic Acid (TCA)3% (v/v)[9]Dichloromethane (DCM)[9]20-60 seconds[13]Stronger acid, allows for shorter reaction times.
Dichloroacetic Acid (DCA)3% or 15% (v/v)[12][13]Dichloromethane (DCM)[13]60-110 seconds[13]Milder than TCA, may reduce the risk of depurination.[13]
Acetic Acid80% (aq)[5][7]Aqueous20-30 minutes[5]Typically used for post-synthesis, "DMTr-on" purification.[14]

Table 2: Detritylation Yields and Half-Life Data under Mild Conditions.

The following data is adapted from a study on a mild detritylation strategy using a warming method, which can be particularly useful for acid-sensitive modified oligonucleotides.[7]

OligonucleotidepHHalf-life (t½, min) at 40°CTotal Reaction Time (min) at 40°CYield (%)
Native DNA 15.06.54599
Native DNA 25.0106099
Modified DNA 34.59.46098
Modified DNA 44.58.66098
Native RNA 55.0116098
Modified DNA 64.57.86097

Data from "Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC - NIH"[7]

Experimental Protocols

Protocol 1: Standard Automated Detritylation in Solid-Phase Synthesis

This protocol describes a typical detritylation step as part of an automated synthesis cycle.

Materials:

  • Oligonucleotide bound to CPG solid support in a synthesis column.

  • Detritylation solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[9]

  • Washing solution: Acetonitrile (ACN).[9]

Procedure:

  • The synthesis column containing the DMTr-protected oligonucleotide on the solid support is washed with acetonitrile to remove any residual reagents from the previous cycle.[9]

  • The 3% TCA in DCM solution is passed through the column. The flow rate and time are precisely controlled by the synthesizer, typically for 20-60 seconds, to ensure complete removal of the DMTr group.[9][13] The orange-colored effluent containing the DMTr cation is directed to a spectrophotometer to measure its absorbance for yield calculation.

  • The column is thoroughly washed with acetonitrile to remove all traces of the acid and the cleaved DMTr cation, preparing the support for the subsequent coupling step.[9]

Protocol 2: Manual Post-Synthesis Detritylation of a "DMTr-on" Oligonucleotide

This protocol is used to remove the final 5'-DMTr group after purification of the full-length oligonucleotide.

Materials:

  • Dried, purified "DMTr-on" oligonucleotide.

  • Detritylation solution: 80% aqueous acetic acid.[5]

  • 95% Ethanol.[5]

Procedure:

  • Dissolve the dried "DMTr-on" oligonucleotide sample in 200-500 µL of 80% aqueous acetic acid.[5] Note: In an aqueous solution, the orange color of the trityl cation is not typically observed as it reacts with water to form tritanol.[5]

  • Allow the reaction to proceed for 20-30 minutes at room temperature.[5]

  • Add an equal volume of 95% ethanol to the solution.[5]

  • Lyophilize the sample to dryness. Repeat the lyophilization from ethanol until all traces of acetic acid have been removed.[5]

  • The resulting detritylated oligonucleotide can be desalted using standard procedures.

Conclusion

The 4,4'-dimethoxytrityl group is more than a simple protecting group; it is a key enabler of modern, high-fidelity oligonucleotide synthesis. Its unique combination of acid lability, steric bulk, and spectrophotometric traceability allows for the precise, stepwise construction of complex nucleic acid molecules. A thorough understanding of the DMTr group's chemistry and the optimization of its removal are paramount for any researcher or developer working in the fields of genomics, diagnostics, and nucleic acid-based therapeutics. The continued refinement of detritylation protocols, particularly for sensitive and modified oligonucleotides, will further enhance the quality and accessibility of synthetic DNA and RNA for a myriad of applications.

References

The Benzoyl (Bz) Protecting Group in Phosphoramidite Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the benzoyl (Bz) protecting group's function in phosphoramidite-based oligonucleotide synthesis. It details the chemical principles, experimental protocols, and quantitative data associated with its use, offering insights for researchers and professionals in drug development and nucleic acid chemistry.

Core Function of the Benzoyl Protecting Group

In the automated solid-phase synthesis of oligonucleotides via phosphoramidite chemistry, protecting groups are crucial for preventing unwanted side reactions at reactive sites on the nucleobases. The benzoyl group is a widely used protecting group for the exocyclic amino functions of deoxyadenosine (N6) and deoxycytidine (N4).[1] Its primary role is to mask the nucleophilic character of these amines, thereby preventing them from interfering with the phosphoramidite coupling reaction during chain elongation.

The benzoyl group is classified as a base-labile protecting group, meaning it is stable under the acidic conditions used for the removal of the 5'-O-dimethoxytrityl (DMT) group in each synthesis cycle, but can be readily cleaved under basic conditions during the final deprotection step.[1] This orthogonality is fundamental to the success of the phosphoramidite strategy.

Chemical Structures and Reaction Pathways

The benzoyl group is introduced onto the exocyclic amines of the nucleosides prior to their conversion into phosphoramidites. The general structure of a benzoyl-protected nucleoside is shown below.

Benzoyl_Protected_Nucleosides cluster_A N6-Benzoyl-2'-deoxyadenosine cluster_C N4-Benzoyl-2'-deoxycytidine node_A node_C Oligonucleotide_Synthesis_Cycle node_style node_style start Start with support-bound nucleoside deprotection 1. Detritylation (Acidic) Remove 5'-DMT group start->deprotection coupling 2. Coupling Add Bz-protected phosphoramidite deprotection->coupling capping 3. Capping Acetylate unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation Iodine treatment to form stable phosphate capping->oxidation oxidation->deprotection Repeat for next cycle final_deprotection Final Deprotection (Basic) Cleave from support and remove Bz groups oxidation->final_deprotection After final cycle Benzoylation_Workflow start Dissolve deoxyadenosine in pyridine silylation Transient protection of -OH groups with TMSCl start->silylation benzoylation N-benzoylation with Benzoyl Chloride silylation->benzoylation hydrolysis Hydrolysis of silyl ethers and byproducts with NH4OH benzoylation->hydrolysis purification Purification by crystallization hydrolysis->purification Transamination_Side_Reaction Bz_dC N4-Benzoyl-dC residue in Oligo Desired_Product Deprotected dC residue Bz_dC->Desired_Product Hydrolysis (Desired Pathway) Side_Product N4-Methyl-dC residue (Transamination) Bz_dC->Side_Product Nucleophilic Attack by Methylamine (Side Reaction) Methylamine Methylamine (from AMA) Methylamine->Side_Product

References

5'-DMTr-dA(Bz)-Methyl Phosphonamidite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core features of 5'-DMTr-dA(Bz)-Methyl phosphonamidite, a key building block in the synthesis of modified oligonucleotides. This document details its chemical and physical properties, provides insights into its application in solid-phase oligonucleotide synthesis, and outlines detailed experimental protocols for its use.

Core Features and Properties

This compound is a specialized nucleoside phosphoramidite used in the synthesis of oligonucleotides with a methylphosphonate backbone modification.[1][2][3][4][5] This modification, where a non-bridging oxygen in the phosphate backbone is replaced by a methyl group, results in an uncharged, nuclease-resistant linkage, a feature of significant interest for the development of antisense oligonucleotides and other nucleic acid-based therapeutics.[6][7]

The key structural features of this reagent include a 5'-dimethoxytrityl (DMTr) group for selective protection of the 5'-hydroxyl, a benzoyl (Bz) group protecting the exocyclic amine of the adenine base, and a methyl phosphonamidite group at the 3'-position for chain elongation.

Quantitative Data Summary

While specific batch-to-batch variations exist, the following table summarizes the typical chemical and physical properties of this compound.

PropertyValueReference
Molecular Formula C45H51N6O6P[1][2][3]
Molecular Weight 802.90 g/mol [4]
CAS Number 114079-05-9[1]
Appearance White to off-white powder[8]
Purity (HPLC) Typically ≥98.0%[8]
Storage -20°C[1][2][4][5]
Solubility Soluble in anhydrous acetonitrile[7]

Oligonucleotide Synthesis with this compound

The synthesis of oligonucleotides using methyl phosphonamidites follows the same fundamental cycle as standard phosphoramidite chemistry on an automated DNA synthesizer. However, there are specific considerations for achieving high coupling efficiency and ensuring the integrity of the methylphosphonate linkage.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis Cycle

The following diagram illustrates the key steps in one cycle of solid-phase oligonucleotide synthesis using this compound.

Oligo_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Start Solid Support with Attached Nucleoside Deblocking 1. Deblocking (DMTr Removal) Start->Deblocking Acid (e.g., TCA) Coupling 2. Coupling (Chain Elongation) Deblocking->Coupling Washing Capping 3. Capping (Terminate Failures) Coupling->Capping Addition of 5'-DMTr-dA(Bz)-Methyl phosphonamidite + Activator Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Acetic Anhydride End_Cycle Elongated Chain (Ready for next cycle) Oxidation->End_Cycle Iodine Solution caption Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Experimental Protocols

Preparation of Reagents
  • Phosphonamidite Solution: Due to solubility differences among methyl phosphonamidites, dissolve the this compound in anhydrous acetonitrile to the standard concentration recommended by the synthesizer manufacturer.[7]

  • Activator: A 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) or 0.3 M 5-benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile is commonly used.

  • Other Reagents: Standard deblocking, capping, and oxidation solutions for phosphoramidite chemistry are used.

Automated Solid-Phase Synthesis

The synthesis is performed on an automated DNA synthesizer following the manufacturer's standard protocols for cyanoethyl phosphoramidite chemistry with the following modifications for methyl phosphonamidites:[7]

  • Coupling Time: A coupling time of 5 to 6 minutes is recommended for syntheses up to a 1 µmole scale.[7][9]

  • Monitoring: Trityl monitors may understate the coupling efficiency, potentially due to a different rate of trityl group release. Therefore, it is advisable to rely on post-synthesis analysis for accurate determination of oligonucleotide purity and yield.[7]

Cleavage and Deprotection

The methylphosphonate linkages are more susceptible to base-induced degradation than standard phosphodiester bonds. Therefore, specialized cleavage and deprotection protocols are required.[7] A one-pot procedure is often preferred as it minimizes cleavage of the methylphosphonate backbone.[7][10]

One-Pot Cleavage and Deprotection Protocol: [7]

  • Following synthesis, air-dry the solid support in the synthesis column.

  • Transfer the support to a deprotection vial.

  • Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v) to the support.

  • Seal the vial and let it stand at room temperature for 30 minutes.

  • Add 0.5 mL of ethylenediamine to the vial and reseal it.

  • Let the reaction proceed at room temperature for an additional 6 hours.

  • Decant the supernatant and wash the support twice with 0.5 mL of acetonitrile/water (1:1 v/v).

  • Combine the supernatant and washes and dilute to 15 mL with water.

  • Neutralize the solution to pH 7 with a solution of 6M hydrochloric acid in acetonitrile/water (1:9 v/v).

  • The crude oligonucleotide is now ready for purification (e.g., by RP-HPLC or cartridge purification).

Note on Protecting Groups: The use of an acetyl-protected dC (Ac-dC) monomer is recommended over a benzoyl-protected dC (Bz-dC) when synthesizing oligonucleotides containing both methylphosphonate and phosphodiester linkages to avoid potential base modification during the ethylenediamine deprotection step.[7] Hogrefe et al. have reported that up to 15% of N4-bz-dC can undergo transamination when treated with ethylenediamine.[10] However, side reactions were not observed for oligonucleotides containing N6-bz-dA.[10]

Logical Relationship of Deprotection Steps

The following diagram illustrates the decision-making process for the cleavage and deprotection of oligonucleotides containing methylphosphonate linkages.

Deprotection_Logic Start Synthesized Oligonucleotide on Solid Support Cleavage Cleavage from Support (Acetonitrile/Ethanol/NH4OH) Start->Cleavage 30 min at RT Deprotection Base Deprotection (Ethylenediamine) Cleavage->Deprotection 6 hours at RT Neutralization Neutralization (HCl in Acetonitrile/Water) Deprotection->Neutralization Purification Purification (e.g., HPLC) Neutralization->Purification caption One-Pot Cleavage and Deprotection Workflow.

Caption: One-Pot Cleavage and Deprotection Workflow.

Conclusion

This compound is a critical reagent for the synthesis of nuclease-resistant oligonucleotides. Understanding its properties and employing optimized protocols for its incorporation and subsequent deprotection are essential for the successful production of high-quality modified oligonucleotides for research, diagnostic, and therapeutic applications. The methods outlined in this guide provide a robust framework for the use of this important synthetic building block.

References

Navigating the Core of Oligonucleotide Synthesis: A Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of oligonucleotide synthesis, the purity, solubility, and stability of phosphoramidite monomers are paramount to achieving high-yield, high-fidelity DNA and RNA sequences. This technical guide provides an in-depth overview of 5'-DMTr-dA(Bz)-Methyl phosphonamidite, a critical building block for the incorporation of deoxyadenosine. Tailored for researchers, scientists, and professionals in drug development, this document outlines the essential solubility and storage parameters, alongside detailed experimental protocols and visual workflows, to ensure optimal handling and performance of this vital reagent.

Core Properties and Recommended Solvents

This compound is a protected deoxyadenosine monomer designed for use in automated oligonucleotide synthesizers. The 5'-dimethoxytrityl (DMTr) group provides a temporary, acid-labile protection for the 5'-hydroxyl, while the benzoyl (Bz) group protects the exocyclic amine of the adenine base. The methyl group on the phosphoramidite moiety influences its reactivity during the coupling step.

Precise solubility data for this specific methylphosphonamidite is not extensively published. However, based on the well-established chemistry of analogous phosphoramidites, its solubility characteristics can be reliably inferred. Anhydrous acetonitrile is the solvent of choice for dissolving phosphoramidites for solid-phase oligonucleotide synthesis. For more lipophilic variants, dichloromethane may also be considered.

Table 1: Solubility and Recommended Concentration

ParameterRecommended Value/SolventNotes
Primary Solvent Anhydrous Acetonitrile (<30 ppm H₂O)The standard and most widely used solvent for phosphoramidite chemistry.
Alternative Solvent Anhydrous DichloromethaneMay be used for phosphoramidites with increased lipophilicity.
Working Concentration 0.05 M - 0.2 MTypical concentration range for use in automated DNA/RNA synthesizers.[1]

Optimal Storage and Stability

The stability of phosphoramidites, both in solid form and in solution, is critical for successful oligonucleotide synthesis. The primary degradation pathways for phosphoramidites in solution include hydrolysis due to trace amounts of water and oxidation.

Table 2: Storage and Stability Recommendations

ConditionRecommendationRationale
Solid Storage -20°C under an inert atmosphere (Argon or Nitrogen)Minimizes hydrolysis and oxidation of the phosphoramidite.
Solution Storage (in Acetonitrile) Short-term (days) at room temperature on synthesizer; longer-term at -20°C.While stable for the duration of a synthesis run, prolonged storage at room temperature can lead to degradation. A study on a similar dA(Bz)-CE-phosphoramidite showed a 6% reduction in purity after five weeks at room temperature in acetonitrile.[1][2]
Moisture Control Use of molecular sieves (3 Å) in solvent reservoirs.Crucial for maintaining the anhydrous conditions necessary to prevent hydrolysis.[2]

Experimental Protocols

Protocol 1: Preparation of Phosphoramidite Solution for Synthesis

Objective: To prepare a phosphoramidite solution of a specific concentration for use in an automated oligonucleotide synthesizer.

Materials:

  • This compound

  • Anhydrous acetonitrile (<30 ppm water)

  • Argon or Nitrogen gas source

  • Appropriate glass vial with a septum-sealed cap

  • Syringes and needles

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Under a stream of inert gas (Argon or Nitrogen), carefully weigh the required amount of phosphoramidite into a clean, dry vial.

  • Using a syringe, add the calculated volume of anhydrous acetonitrile to the vial to achieve the desired molarity (e.g., 0.1 M).

  • Seal the vial with the septum cap and gently swirl or vortex until the solid is completely dissolved. Avoid vigorous shaking to minimize shearing.

  • The prepared solution is now ready to be placed on the synthesizer.

Protocol 2: Assessment of Phosphoramidite Solution Stability by HPLC

Objective: To monitor the purity and degradation of the phosphoramidite solution over time.

Materials:

  • Prepared this compound solution in acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Sample vials

Procedure:

  • Set up the HPLC system with a C18 column.

  • Prepare a gradient elution method (e.g., a linear gradient from 5% to 95% Mobile Phase B over 20 minutes).

  • Set the UV detector to monitor at a wavelength appropriate for the DMTr cation (e.g., 498 nm) or the nucleobase (e.g., 260 nm).

  • Dilute a small aliquot of the phosphoramidite solution in acetonitrile.

  • Inject the diluted sample onto the HPLC system.

  • Analyze the resulting chromatogram to determine the purity of the phosphoramidite, identified by its characteristic retention time. The appearance of new peaks over time indicates degradation. The primary degradation products are often the corresponding H-phosphonate and phosphate species.[1][2]

Visualizing Key Processes

To further clarify the handling and chemistry of this compound, the following diagrams illustrate critical workflows and relationships.

Phosphoramidite_Handling_Workflow cluster_prep Solution Preparation cluster_synthesis Oligonucleotide Synthesis cluster_storage Storage Equilibrate Equilibrate to RT Weigh Weigh Amidite (Inert Atmosphere) Equilibrate->Weigh Dissolve Dissolve in Anhydrous Acetonitrile Weigh->Dissolve Synthesizer Place on Synthesizer Dissolve->Synthesizer Solution_Storage Solution Storage (-20°C) Dissolve->Solution_Storage Coupling Coupling Reaction Synthesizer->Coupling Solid_Storage Solid Storage (-20°C, Inert) Solid_Storage->Equilibrate

Figure 1. General workflow for the preparation and use of this compound.

Degradation_Pathway Amidite 5'-DMTr-dA(Bz)-Methyl Phosphonamidite H_Phosphonate H-Phosphonate Derivative Amidite->H_Phosphonate + H₂O (Hydrolysis) Phosphate Phosphate Triester H_Phosphonate->Phosphate + Oxidizer

Figure 2. Simplified primary degradation pathway of a phosphoramidite in the presence of water.

By adhering to these guidelines and protocols, researchers can ensure the integrity of their this compound, leading to more reliable and successful oligonucleotide synthesis outcomes.

References

Methodological & Application

Application Notes and Protocols for Oligonucleotide Synthesis using 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate oligonucleotides are a class of nucleic acid analogs that have garnered significant interest in therapeutic and research applications. The replacement of the negatively charged phosphodiester linkage with a neutral methylphosphonate group confers several advantageous properties, including enhanced nuclease resistance and improved cellular uptake. This document provides a detailed protocol for the synthesis of oligonucleotides incorporating 5'-DMTr-dA(Bz)-Methyl phosphonamidite, a key building block for introducing methylphosphonate linkages.

The synthesis is based on well-established solid-phase phosphoramidite chemistry, followed by a highly efficient one-pot deprotection procedure. This protocol is designed to be compatible with standard automated DNA synthesizers, making the production of these modified oligonucleotides accessible to a broad range of researchers.

Key Advantages of Methylphosphonate Oligonucleotides

  • Nuclease Resistance: The methylphosphonate backbone is not recognized by cellular nucleases, leading to a significantly longer half-life in biological systems.

  • Neutral Charge: The absence of a negative charge on the backbone facilitates easier passage across cell membranes.

  • Antisense Applications: These properties make methylphosphonate oligonucleotides promising candidates for antisense therapies, where they can modulate gene expression by binding to specific mRNA targets.

Synthesis Workflow

The synthesis of oligonucleotides using this compound follows the standard phosphoramidite cycle on an automated solid-phase synthesizer. The key steps are outlined in the workflow diagram below.

Oligonucleotide_Synthesis_Workflow Figure 1. Solid-Phase Oligonucleotide Synthesis Cycle cluster_cycle Synthesis Cycle cluster_end Figure 1. Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMTr group) Coupling 2. Coupling (Addition of this compound) Deblocking->Coupling Exposes 5'-OH for reaction Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Forms methylphosphonate linkage Oxidation 4. Oxidation (Conversion of P(III) to P(V)) Capping->Oxidation Prevents failure sequence elongation Oxidation->Deblocking Stabilizes the linkage for the next cycle Cleavage 5. Cleavage from Solid Support Oxidation->Cleavage After final cycle Start Start with Solid Support (e.g., CPG with initial nucleoside) Start->Deblocking Deprotection 6. Deprotection of Nucleobases and Phosphate Groups Cleavage->Deprotection Purification 7. Purification of Oligonucleotide (e.g., HPLC) Deprotection->Purification Analysis 8. Analysis (e.g., HPLC, Mass Spectrometry) Purification->Analysis Final_Product Final Methylphosphonate Oligonucleotide Analysis->Final_Product

Caption: Solid-Phase Oligonucleotide Synthesis Cycle.

Experimental Protocols

Materials and Reagents
  • This compound

  • Standard deoxyribonucleoside phosphoramidites (dA(Bz), dC(Ac), dG(iBu), T)

  • Controlled Pore Glass (CPG) solid support

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Capping solution A (Acetic anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Pyridine/Water)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Cleavage and Deprotection Reagents:

    • Dilute ammonia solution (e.g., Ammonium hydroxide in ethanol/acetonitrile)

    • Ethylenediamine (EDA)

  • 6 M Hydrochloric acid in 10% acetonitrile/water

  • HPLC grade acetonitrile and water

  • Triethylammonium acetate (TEAA) buffer for HPLC

Protocol 1: Automated Solid-Phase Synthesis
  • Synthesizer Setup: Program the automated DNA synthesizer with the desired oligonucleotide sequence.

  • Reagent Preparation: Dissolve this compound and other standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.

  • Synthesis Cycle:

    • Deblocking: The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed using the deblocking solution.

    • Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 5 minutes is recommended for methyl phosphonamidites.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a stable pentavalent phosphate or methylphosphonate linkage using the oxidizing solution.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMTr group is typically left on for purification purposes ("DMT-on").

  • Column Washing and Drying: The synthesis column is washed with acetonitrile and dried with a stream of argon.

Protocol 2: One-Pot Cleavage and Deprotection

This novel one-pot procedure significantly improves the yield of methylphosphonate oligonucleotides compared to traditional two-step methods.[1]

  • Initial Cleavage: Transfer the CPG support from the synthesis column to a screw-cap vial. Add a dilute ammonia solution (e.g., a mixture of acetonitrile/ethanol/ammonium hydroxide 45:45:10 v/v/v) to the support. Seal the vial and leave it at room temperature for 30 minutes.[2]

  • Deprotection: Add an equal volume of ethylenediamine (EDA) to the vial. Reseal and let the reaction proceed for 6 hours at room temperature.[1][2]

  • Elution: Decant the supernatant from the CPG beads. Wash the beads twice with a 1:1 mixture of acetonitrile and water, combining the washes with the supernatant.

  • Neutralization: Dilute the combined solution with water to a final organic concentration of approximately 10%. Neutralize the solution to pH 7 with 6 M HCl in 10% acetonitrile/water.[2] The crude oligonucleotide solution is now ready for purification.

Data Presentation

Table 1: Comparison of Deprotection Methods

The one-pot deprotection method has been shown to be superior in yield compared to the commonly used two-step method.[1]

Deprotection MethodDescriptionRelative Yield (%)
Two-Step Method 1. Cleavage with ammonium hydroxide. 2. Deprotection with ethylenediamine.100
One-Pot Method Brief treatment with dilute ammonia followed by ethylenediamine addition.[1][2]Up to 250[1]
Coupling Efficiency

While direct comparative data for the coupling efficiency of this compound versus standard phosphoramidites is not extensively published in a tabulated format, the phosphoramidite chemistry is known for its high efficiency, typically exceeding 98% per coupling step. For methyl phosphonamidites, a slightly longer coupling time of 5 minutes is recommended to ensure high coupling efficiency. Trityl cation monitoring during synthesis can be used to assess the efficiency of each coupling step.

Purification and Analysis

Protocol 3: HPLC Purification
  • Column: Use a reverse-phase HPLC column suitable for oligonucleotide purification (e.g., C18).

  • Mobile Phases:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

    • Buffer B: 0.1 M TEAA in 50% Acetonitrile

  • Gradient: Run a linear gradient of increasing Buffer B to elute the oligonucleotide. The "DMT-on" full-length product will be more hydrophobic and thus have a longer retention time than the "DMT-off" failure sequences.

  • Fraction Collection: Collect the peak corresponding to the full-length "DMT-on" oligonucleotide.

  • Detritylation: Treat the collected fraction with 80% acetic acid for 30 minutes to remove the DMT group.

  • Desalting: Desalt the final product using a suitable method (e.g., ethanol precipitation or a desalting column).

Protocol 4: Purity Analysis

The purity of the final methylphosphonate oligonucleotide should be assessed by analytical HPLC and mass spectrometry.

  • Analytical HPLC: Use a similar setup as for purification but on an analytical scale. The chromatogram should show a single major peak corresponding to the purified product.

  • Mass Spectrometry: Electrospray ionization (ESI) or MALDI-TOF mass spectrometry can be used to confirm the molecular weight of the synthesized oligonucleotide.

Logical Relationships in Deprotection

The one-pot deprotection protocol is designed to maximize yield by minimizing side reactions and degradation of the methylphosphonate linkages.

Deprotection_Logic Figure 2. Rationale for the One-Pot Deprotection Protocol cluster_protocol One-Pot Protocol Steps cluster_rationale Chemical Rationale Mild_Ammonia 1. Brief treatment with mild ammonia solution Cleavage Cleavage from solid support Mild_Ammonia->Cleavage Avoid_Backbone_Degradation Minimizes degradation of base-labile methylphosphonate linkages Mild_Ammonia->Avoid_Backbone_Degradation EDA_Addition 2. Addition of Ethylenediamine (EDA) Base_Deprotection Removal of exocyclic amine protecting groups EDA_Addition->Base_Deprotection Dilution_Neutralization 3. Dilution and Neutralization Stop_Reaction Quenches the deprotection reaction Dilution_Neutralization->Stop_Reaction Prepare_for_HPLC Conditions the sample for direct HPLC loading Dilution_Neutralization->Prepare_for_HPLC

Caption: Rationale for the One-Pot Deprotection Protocol.

Conclusion

The use of this compound in automated solid-phase synthesis, coupled with the efficient one-pot deprotection protocol, provides a reliable method for producing high-quality methylphosphonate oligonucleotides. These protocols and the accompanying data should serve as a valuable resource for researchers and drug development professionals working in the field of nucleic acid therapeutics and diagnostics. The enhanced stability and cellular uptake of these modified oligonucleotides make them a powerful tool for a wide range of biological applications.

References

Application Notes & Protocols: A Guide to Using Methyl Phosphonamidites in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oligonucleotides containing methylphosphonate linkages are of significant interest in therapeutic and diagnostic applications. These modifications involve the replacement of one of the non-bridging oxygen atoms in the phosphate backbone with a methyl group, resulting in an uncharged, nuclease-resistant linkage.[1][2] This alteration enhances the lipophilicity of the oligonucleotide and its resistance to degradation by cellular enzymes.

The synthesis of oligonucleotides with methylphosphonate backbones is readily achievable on automated DNA synthesizers using methyl phosphonamidite monomers. While the core synthesis cycle is similar to the standard β-cyanoethyl (CE) phosphoramidite chemistry, key modifications are required, particularly during the deprotection and cleavage steps, to accommodate the base-labile nature of the methylphosphonate linkage.[1]

This document provides a detailed, step-by-step guide for the preparation, synthesis, deprotection, and purification of DNA oligonucleotides containing methylphosphonate linkages.

Materials and Reagents

2.1 Phosphonamidite Monomers

  • N-6-Benzoyl-5'-O-DMT-2'-deoxyAdenosine-3'-O-(N,N-diisopropyl) methyl phosphonamidite

  • N-4-Acetyl-5'-O-DMT-2'-deoxyCytidine-3'-O-(N,N-diisopropyl) methyl phosphonamidite (Ac-dC is preferred to prevent base modification during deprotection)[1]

  • N-2-Isobutyryl-5'-O-DMT-2'-deoxyGuanosine-3'-O-(N,N-diisopropyl) methyl phosphonamidite

  • 5'-O-DMT-Thymidine-3'-O-(N,N-diisopropyl) methyl phosphonamidite

2.2 Synthesis Reagents

  • Anhydrous Acetonitrile (ACN), DNA synthesis grade (<30 ppm H₂O)[3]

  • Anhydrous Tetrahydrofuran (THF), DNA synthesis grade

  • Activator solution (e.g., 0.45 M Tetrazole in ACN)

  • Capping Reagent A (Acetic Anhydride) and B (N-Methylimidazole)

  • Oxidizer (0.02 M Iodine in THF/Pyridine/Water)

  • Deblocking Reagent (3% Trichloroacetic acid in Dichloromethane)

2.3 Deprotection and Purification Reagents

  • Ammonium Hydroxide solution: Acetonitrile/Ethanol/Ammonium Hydroxide (45:45:10 v/v/v)[1]

  • Ethylenediamine (EDA)[1]

  • 6 M Hydrochloric Acid (HCl) in Acetonitrile/Water (1:9)[1]

  • Triethylammonium Acetate (TEAA) buffer

  • Reverse-phase purification cartridges (e.g., Poly-Pak™)[1]

Experimental Protocols

3.1 Protocol 1: Reagent Preparation

Proper preparation and handling of methyl phosphonamidites are crucial for achieving high coupling efficiencies. The presence of water can significantly attenuate coupling.[4]

  • Dissolution: Dissolve the methyl phosphonamidite monomers at a standard concentration (e.g., 0.1 M) in the appropriate anhydrous solvent as specified in Table 1.[1][3]

  • Drying: To ensure anhydrous conditions, add a layer of 3 Å molecular sieves to the bottom of the vial containing the dissolved amidite.[3][4] Allow the solution to stand for at least 24 hours before placing it on the synthesizer.[4]

Data Presentation: Reagent Preparation

Methyl Phosphonamidite MonomerRecommended SolventStandard Concentration
dA-Methyl PhosphonamiditeAnhydrous Acetonitrile0.1 M
Ac-dC-Methyl PhosphonamiditeAnhydrous Acetonitrile0.1 M
dG-Methyl PhosphonamiditeAnhydrous Tetrahydrofuran0.1 M
dT-Methyl PhosphonamiditeAnhydrous Acetonitrile0.1 M
Table 1: Recommended solvents for dissolving methyl phosphonamidite monomers.[1]

3.2 Protocol 2: Automated DNA Synthesis

Methyl phosphonamidites can be used on most commercial DNA synthesizers with minor modifications to the standard synthesis cycle.[1] The primary change is an extended coupling time to ensure the reaction goes to completion.

  • Synthesizer Setup: Install the prepared methyl phosphonamidite vials on the appropriate ports of the DNA synthesizer.

  • Cycle Programming: Program the synthesis sequence. For each methyl phosphonamidite coupling step, modify the standard cycle parameters as detailed in Table 2.

  • Initiate Synthesis: Begin the synthesis run. Note that trityl monitors may understate the actual coupling efficiency due to a different rate of trityl group release.[1]

Data Presentation: Synthesis Cycle Parameters

Synthesis StepStandard CE-PhosphoramiditeMethyl PhosphonamiditePurpose
1. Deblocking ~60 sec~60 secRemoves 5'-DMT protecting group.
2. Coupling ~30 sec5 minutes (for ≤1 µmole scale)Forms the methylphosphonate linkage.[1]
3. Capping ~20 sec~20 secBlocks unreacted 5'-hydroxyl groups.
4. Oxidation ~30 sec~30 secOxidizes P(III) to the stable P(V) state.
Table 2: Comparison of typical synthesis cycle parameters.

3.3 Protocol 3: Cleavage and Deprotection (One-Pot Procedure)

Due to the base-lability of the methylphosphonate linkage, standard deprotection with concentrated ammonium hydroxide can cause significant backbone cleavage.[1][5] A one-pot procedure using a milder ammonia treatment followed by ethylenediamine is strongly recommended.[1][6]

  • Column Preparation: After synthesis, air-dry the synthesis support within the column. Transfer the dried support to a screw-cap deprotection vial.[1]

  • Initial Cleavage: Add 0.5 mL of the ammonium hydroxide solution (ACN/EtOH/NH₄OH 45:45:10) to the support. Seal the vial and let it stand at room temperature for 30 minutes.[1] This step primarily removes the cyanoethyl groups from any standard phosphodiester linkages.

  • Base Deprotection: Add 0.5 mL of ethylenediamine (EDA) directly to the same vial. Reseal tightly and let the reaction proceed at room temperature for 6 hours.[1] This removes the protecting groups from the nucleobases.

  • Elution: Decant the supernatant into a clean tube. Wash the support twice with 0.5 mL of acetonitrile/water (1:1) and combine the washes with the supernatant.[1]

  • Neutralization: Dilute the combined solution to 15 mL with water. Adjust the pH to 7.0 by adding ~2 mL of 6 M HCl in acetonitrile/water (1:9).[1] Neutralization is critical to stop any further degradation.

3.4 Protocol 4: Oligonucleotide Purification

The crude, deprotected oligonucleotide can be desalted and purified using standard reverse-phase cartridge procedures.[1]

  • Cartridge Conditioning: Pre-condition a reverse-phase cartridge (e.g., Poly-Pak™) by washing with acetonitrile, followed by 2 M TEAA buffer.[1]

  • Loading: Load the neutralized oligonucleotide solution onto the cartridge. To ensure complete binding, reload the eluate a second time.[1]

  • Washing: Wash the cartridge with water to remove salts and other small molecule impurities.

  • Elution: Elute the purified oligonucleotide from the cartridge using acetonitrile/water (1:1).[1] Collect fractions and monitor the A260 to identify the product-containing fractions.

  • Final Step: Combine the fractions containing the oligonucleotide and evaporate to dryness.

Visualized Workflows and Structures

G cluster_structure Methyl Phosphonamidite Structure Deoxyribose Deoxyribose Base Protected Base (A,C,G,T) Deoxyribose->Base DMT 5'-DMT Deoxyribose->DMT 5' Position Phosphonamidite 3'-Methyl Phosphonamidite -P(OCH₃)(N(iPr)₂) Deoxyribose->Phosphonamidite 3' Position

Caption: General chemical structure of a nucleoside methyl phosphonamidite monomer.

DNA_Synthesis_Cycle Deblocking Step 1: Deblocking (DMT Removal) Coupling Step 2: Coupling (Extended Time: 5 min) Deblocking->Coupling Add Methyl Phosphonamidite Capping Step 3: Capping (Block Failures) Coupling->Capping Oxidation Step 4: Oxidation (P(III) -> P(V)) Capping->Oxidation Oxidation->Deblocking Start Next Cycle

Caption: The four-step automated synthesis cycle adapted for methyl phosphonamidites.

Experimental_Workflow cluster_workflow Overall Experimental Workflow A 1. Reagent Preparation (Amidite Dissolution & Drying) B 2. Automated Synthesis (Extended Coupling Cycle) A->B C 3. One-Pot Cleavage & Deprotection (NH₄OH mix then EDA) B->C D 4. Neutralization (Adjust pH to 7.0) C->D E 5. RP Cartridge Purification (Desalting & Purification) D->E F 6. Final Product (Evaporate to Dryness) E->F

Caption: Step-by-step workflow from reagent preparation to final purified product.

References

Application Notes and Protocols: Incorporation of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite into Therapeutic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of oligonucleotides is a cornerstone of modern therapeutic development, aiming to enhance their drug-like properties. Methylphosphonate modifications, created by incorporating monomers like 5'-DMTr-dA(Bz)-Methyl phosphonamidite, represent a key strategy in this endeavor. This modification replaces one of the non-bridging oxygen atoms in the phosphate backbone with a methyl group, rendering the linkage non-ionic.[1] This fundamental change imparts several desirable characteristics to therapeutic oligonucleotides, including increased resistance to nuclease degradation and improved cellular uptake due to the neutral charge.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into synthetic oligonucleotides. The information is intended to guide researchers in the design, synthesis, and evaluation of these modified oligonucleotides for antisense and other therapeutic applications.

Key Properties and Applications

The introduction of methylphosphonate linkages using this compound offers a range of benefits for therapeutic oligonucleotides:

  • Nuclease Resistance: The methylphosphonate backbone is highly resistant to degradation by cellular nucleases, significantly increasing the in vivo half-life of the oligonucleotide.[2][4]

  • Enhanced Cellular Uptake: The neutral charge of the methylphosphonate linkage facilitates passage across cell membranes, improving intracellular delivery of the therapeutic agent.[1][5]

  • Modulation of RNase H Activity: While full methylphosphonate substitution can interfere with RNase H activation, chimeric oligonucleotides with stretches of phosphodiester or phosphorothioate linkages can be designed to retain this crucial mechanism for antisense activity.[3][6] Some studies have even shown that specific placement of 5'-O-methylphosphonate units can enhance RNase H cleavage activity.[6]

  • Stereochemistry: The phosphorus atom in a methylphosphonate linkage is chiral, leading to the formation of Rp and Sp diastereomers.[4] The stereochemistry can influence the hybridization properties and biological activity of the oligonucleotide.[4][7]

These properties make methylphosphonate-modified oligonucleotides valuable tools for various therapeutic strategies, particularly in the development of antisense oligonucleotides that function through steric blocking or RNase H-mediated degradation of target mRNA.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the incorporation of methylphosphonate modifications into oligonucleotides.

Table 1: Synthesis Coupling Efficiency

Monomer TypeCoupling Efficiency (%)Notes
Standard CE Phosphoramidites>99%For comparison.[8]
Methylphosphonamidite Monomers>95%Requires anhydrous conditions and potentially longer coupling times.[4][9]
Chiral RP MP Dimer Synthons>95%Water content in reagents can significantly decrease efficiency.[4]

Table 2: Thermal Stability (Melting Temperature, Tm) of Methylphosphonate-Modified Oligonucleotides

Oligonucleotide TypeTargetΔTm (°C) per modificationReference
Racemic MethylphosphonateRNA-1.5 to -2.5[7]
Chiral RP MethylphosphonateRNA-0.3[7]
Alternating Racemic MP/PhosphodiesterRNA-1.1[7]
5'-O-Methylphosphonate (1:1 ratio with PD)RNA+6 (total change for the oligo)[6]

Note: ΔTm is the change in melting temperature compared to an unmodified phosphodiester oligonucleotide of the same sequence. Negative values indicate destabilization of the duplex.

Table 3: Nuclease Resistance

Oligonucleotide TypeNuclease SourceRelative Resistance (Fold Increase vs. Unmodified)Reference
Alternating RP MP/Phosphodiester3'-exonucleases25 to 300-fold[4]
2'-O-Methyl Alternating RP MP/PhosphodiesterIn vivo (rat model)Almost completely resistant[4]
Methylphosphonate LinkagesSpleen PhosphodiesteraseTotal resistance[3]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Methylphosphonate-Modified Oligonucleotides

This protocol outlines the general procedure for incorporating this compound into an oligonucleotide sequence using an automated DNA synthesizer.

Materials:

  • This compound

  • Other required 5'-DMTr-N-protected-2'-deoxynucleoside-3'-CE phosphoramidites (A, C, G, T)

  • Solid support (e.g., CPG) pre-loaded with the first nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine/THF)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Automated DNA synthesizer

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).[9]

    • Ensure all other reagents are fresh and properly installed on the synthesizer according to the manufacturer's instructions.

  • Synthesis Cycle: The synthesis is performed in a 3' to 5' direction and consists of a repeated four-step cycle for each monomer addition: a. Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The amount of released trityl cation, which is orange, can be measured to determine the coupling efficiency of the previous cycle.[8] b. Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 2-5 minutes) may be required for methylphosphonamidites to achieve high efficiency.[4][9] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of failure sequences. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate or methylphosphonate linkage using the oxidizing solution.

  • Final Deblocking (Optional): After the final coupling cycle, the terminal 5'-DMTr group can be either removed on the synthesizer ("Trityl-off") or left on for purification ("Trityl-on"). Trityl-on purification by reverse-phase HPLC is often preferred for higher purity.

Protocol 2: One-Pot Cleavage and Deprotection of Methylphosphonate Oligonucleotides

This one-pot procedure is an efficient method for cleaving the oligonucleotide from the solid support and removing the protecting groups from the nucleobases and the phosphate/methylphosphonate backbone.[10][11][12]

Materials:

  • Oligonucleotide synthesized on solid support

  • Ammonium hydroxide solution (e.g., a mixture of acetonitrile/ethanol/ammonium hydroxide at a 45:45:10 ratio)[1]

  • Ethylenediamine

  • Screw-cap vial

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.

  • Add the ammonium hydroxide solution to the vial to cover the support.

  • Incubate at room temperature for 30 minutes.[10]

  • Add an equal volume of ethylenediamine to the vial.

  • Seal the vial tightly and incubate at room temperature for 6 hours.[10]

  • After incubation, dilute the solution with water and neutralize with an appropriate acid (e.g., acetic acid).

  • The crude deprotected oligonucleotide is now ready for purification.

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a common and effective method for purifying synthetic oligonucleotides, especially when the final 5'-DMTr group is left on ("Trityl-on").[13][14]

Materials:

  • Crude deprotected oligonucleotide solution

  • HPLC system with a UV detector

  • Reverse-phase HPLC column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Detritylation solution: 80% acetic acid in water

Procedure:

  • Sample Preparation: Filter the crude oligonucleotide solution to remove any particulate matter.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). The hydrophobic, Trityl-on full-length product will elute later than the Trityl-off failure sequences.

    • Monitor the elution at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the Trityl-on product.

  • Solvent Evaporation: Remove the mobile phase from the collected fraction using a vacuum concentrator.

  • Detritylation:

    • Resuspend the dried oligonucleotide in the detritylation solution.

    • Incubate at room temperature for 15-30 minutes to cleave the DMTr group.

  • Desalting: Desalt the purified oligonucleotide using a desalting column or by ethanol precipitation to remove the detritylation solution and any remaining salts.

  • Final Product: Lyophilize the desalted oligonucleotide to obtain a pure, dry powder.

Protocol 4: Melting Temperature (Tm) Analysis

This protocol describes the determination of the melting temperature of a methylphosphonate-modified oligonucleotide duplexed with its complementary DNA or RNA strand.[15][16][17]

Materials:

  • Purified methylphosphonate-modified oligonucleotide

  • Purified complementary DNA or RNA oligonucleotide

  • Melting buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2)[17]

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation:

    • Accurately determine the concentration of both the modified and complementary oligonucleotide stocks using UV absorbance at 260 nm.

    • Prepare a solution containing an equimolar mixture of the two oligonucleotides in the melting buffer to a final concentration of, for example, 1 µM each.

  • Annealing:

    • Heat the oligonucleotide solution to 95°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature to ensure proper duplex formation.

  • Tm Measurement:

    • Transfer the annealed sample to a quartz cuvette and place it in the spectrophotometer.

    • Increase the temperature of the sample from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

    • Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.

Protocol 5: Nuclease Degradation Assay

This assay evaluates the stability of methylphosphonate-modified oligonucleotides in the presence of nucleases, for example, in serum.[18][19]

Materials:

  • Purified methylphosphonate-modified oligonucleotide

  • Unmodified control oligonucleotide

  • Fetal Bovine Serum (FBS) or a specific exonuclease

  • Nuclease-free water

  • Loading buffer (e.g., formamide-based)

  • Polyacrylamide gel electrophoresis (PAGE) equipment

  • Gel staining reagent (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures containing a fixed amount of the oligonucleotide (e.g., 50 pmol) and a defined concentration of FBS (e.g., 50%) in a small total volume.

    • Prepare a time-course experiment by setting up multiple identical reactions to be stopped at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubation: Incubate the reactions at 37°C.

  • Reaction Quenching: At each time point, stop the reaction by adding an equal volume of loading buffer, which typically contains a denaturant and a chelating agent to inactivate the nucleases.

  • PAGE Analysis:

    • Denature the samples by heating at 95°C for 5 minutes, then rapidly cool on ice.

    • Load the samples onto a high-resolution denaturing polyacrylamide gel.

    • Run the gel until the desired separation is achieved.

  • Visualization and Quantification:

    • Stain the gel with a fluorescent nucleic acid stain.

    • Visualize the gel using a gel imaging system.

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

    • Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life.

Visualizations

Caption: Experimental workflow for the synthesis and evaluation of methylphosphonate-modified oligonucleotides.

antisense_mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA Gene (DNA) Transcription Transcription DNA->Transcription pre_mRNA pre-mRNA Transcription->pre_mRNA Splicing Splicing pre_mRNA->Splicing mRNA mRNA Splicing->mRNA mRNA_cyto mRNA mRNA->mRNA_cyto Export Hybrid mRNA:ASO Hybrid mRNA_cyto->Hybrid Translation Translation mRNA_cyto->Translation ASO Methylphosphonate Antisense Oligonucleotide (ASO) ASO->Hybrid Block Steric Block Hybrid->Block Degradation RNase H Mediated Degradation Hybrid->Degradation Protein Protein Translation->Protein Block->Translation Inhibition Degradation->mRNA_cyto Cleavage

Caption: Antisense mechanisms of methylphosphonate-modified oligonucleotides.

References

Application Notes and Protocols for Oligonucleotides Synthesized with 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the downstream use of oligonucleotides synthesized using 5'-DMTr-dA(Bz)-Methyl phosphonamidite. The incorporation of this modified phosphonamidite results in oligonucleotides with a charge-neutral methylphosphonate backbone, conferring unique properties highly valuable in therapeutic and diagnostic research. Key applications, including antisense gene silencing, are discussed, alongside practical protocols for synthesis, cellular delivery, and activity assessment.

Introduction: Methylphosphonate Oligonucleotides

The use of this compound in standard automated oligonucleotide synthesis allows for the site-specific incorporation of a methylphosphonate internucleotide linkage.[1] Replacing the naturally occurring, negatively charged phosphodiester backbone with this neutral modification imparts several advantageous characteristics.[2][3]

Key Properties:

  • Nuclease Resistance: The methylphosphonate linkage is highly resistant to degradation by cellular nucleases, significantly increasing the in vivo and in vitro stability of the oligonucleotide compared to its unmodified counterpart.[2][4]

  • Charge Neutrality: The absence of a negative charge on the backbone is believed to facilitate improved cellular uptake by reducing electrostatic repulsion from the negatively charged cell membrane.[2][3][5] This property is a key rationale for their development as therapeutic agents.[2]

  • Chirality: The substitution of a non-bridging oxygen with a methyl group introduces a chiral center at the phosphorus atom.[6][7] Standard synthesis produces a mixture of Rp and Sp diastereomers at each linkage, which can have different hybridization properties and biological activities.[6][7] It has been shown that oligonucleotides with the Rp configuration generally form more stable duplexes with complementary RNA strands.[6]

These properties make methylphosphonate oligonucleotides a powerful tool for applications requiring high stability and efficient cellular delivery.

Application Notes

Antisense Oligonucleotides (ASOs) for Gene Silencing

The primary application for methylphosphonate oligonucleotides is in the field of antisense technology.[3][4] An antisense oligonucleotide is a short, synthetic strand of nucleic acid designed to be complementary to a specific messenger RNA (mRNA) sequence. Upon binding to its target mRNA, the ASO can inhibit gene expression through various mechanisms.

Mechanism of Action: Methylphosphonate ASOs primarily function via a steric block mechanism.[4] By binding to the target mRNA, the ASO physically obstructs the ribosomal machinery from translating the mRNA into a protein. Unlike phosphorothioate oligonucleotides, the methylphosphonate backbone does not typically support the activity of RNase H, an enzyme that degrades the RNA strand of a DNA-RNA hybrid.[3][8] Therefore, their mode of action is translation arrest rather than target degradation. They can be designed to block translation initiation by targeting the 5'-UTR or to interfere with splicing by targeting splice sites.[3][9]

Advantages in Antisense Applications:

  • Enhanced Stability: Superior resistance to nucleases leads to a longer half-life in biological systems.[4]

  • Improved Cellular Uptake: The neutral backbone may enhance passive diffusion across the cell membrane.[2][3]

  • High Target Affinity: Oligonucleotides containing stereochemically pure Rp-methylphosphonate linkages can exhibit high affinity for their target RNA, with duplex stability similar to natural phosphodiester DNA-RNA hybrids.[6]

Probes for Diagnostic Applications

The exceptional stability of methylphosphonate oligonucleotides makes them suitable candidates for use as probes in diagnostic assays, such as in situ hybridization (ISH) or quantitative PCR (qPCR).[10]

Advantages in Diagnostics:

  • Assay Robustness: Resistance to nuclease degradation ensures probe integrity in complex biological samples like cell lysates or tissue homogenates.

  • Specificity: As with all oligonucleotides, they can be designed for high sequence specificity to detect pathogenic DNA/RNA or specific gene expression signatures.[10]

Quantitative Data Summary

The table below summarizes comparative data for methylphosphonate oligonucleotides versus standard phosphodiester oligonucleotides.

PropertyMethylphosphonate Oligonucleotide (MPO)Unmodified Phosphodiester Oligonucleotide (PO)Reference(s)
Backbone Charge NeutralAnionic (Negative)[2][3]
Nuclease Resistance High; significantly more resistant to degradation.Low; rapidly degraded by nucleases.[4]
Duplex Stability (Tm with RNA target) Similar to PO duplexes, especially for Rp stereoisomers. Sp isomers form less stable hybrids.Forms stable DNA-RNA duplexes.[6]
RNase H Activation Does not activate RNase H.Activates RNase H, leading to target RNA cleavage.[3][8]
Cellular Uptake Reported to be enhanced due to charge neutrality.Generally poor without a delivery vehicle.[2][11]
Aqueous Solubility Decreases with an increasing number of methylphosphonate linkages.High[2][3]

Visualizations

Below are diagrams illustrating the antisense mechanism and a typical experimental workflow for evaluating methylphosphonate ASOs.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA Gene (DNA) mRNA pre-mRNA DNA->mRNA Transcription spliced_mRNA Mature mRNA mRNA->spliced_mRNA Splicing ASO Methylphosphonate ASO ribosome Ribosome spliced_mRNA->ribosome Translation blocked Translation Blocked spliced_mRNA->blocked ASO->spliced_mRNA Hybridization protein Protein ribosome->protein ribosome->blocked

Caption: Mechanism of action for a methylphosphonate antisense oligonucleotide (ASO).

G cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Evaluation cluster_analysis Phase 3: Analysis A1 Identify Target mRNA A2 Design ASO Sequence A1->A2 A3 Synthesize & Purify ASO (Methylphosphonamidite Chemistry) A2->A3 B2 Transfect Cells with ASO A3->B2 Introduce ASO B1 Select Cell Line B1->B2 B3 Incubate (24-72h) B2->B3 C1 Harvest Cells B3->C1 Proceed to Analysis C2 Isolate RNA or Protein C1->C2 C3 qRT-PCR Analysis (mRNA Levels) C2->C3 C4 Western Blot Analysis (Protein Levels) C2->C4 C5 Data Analysis C3->C5 C4->C5

Caption: Experimental workflow for evaluating ASO-mediated gene silencing.

Experimental Protocols

Protocol 1: Automated Synthesis of Methylphosphonate Oligonucleotides

This protocol outlines the general procedure for synthesizing oligonucleotides containing methylphosphonate linkages using standard phosphoramidite chemistry on an automated DNA synthesizer.[1][6]

Materials:

  • DNA Synthesizer (e.g., Expedite 8905)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • Standard DNA phosphoramidites (dA(Bz), dC(Ac), dG(iBu), T).

  • This compound (and other methyl phosphonamidite monomers as needed).

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole).

  • Capping Reagents (Cap A and Cap B).

  • Oxidizer (Iodine solution).

  • Deblocking Reagent (Trichloroacetic acid in Dichloromethane).

  • Anhydrous Acetonitrile.

  • Cleavage and Deprotection Solution (e.g., concentrated Ammonium Hydroxide).

Procedure:

  • Synthesizer Setup: Program the oligonucleotide sequence into the DNA synthesizer. Specify the custom bottle position for the this compound monomer.

  • Synthesis Cycle: The synthesis proceeds through a series of automated cycles for each monomer addition. For a methylphosphonate linkage: a. Deblocking: The 5'-DMTr protecting group is removed from the growing chain on the solid support using the deblocking reagent. The amount of released trityl cation is monitored to determine coupling efficiency. b. Coupling: The this compound is activated by the activator and coupled to the 5'-hydroxyl group of the growing chain. Coupling times may need to be slightly longer than for standard phosphoramidites.[12] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles. d. Oxidation: The newly formed methylphosphonite triester linkage is oxidized to the stable pentavalent methylphosphonate linkage using the oxidizer solution.

  • Cycle Repetition: Steps 2a-2d are repeated for each subsequent monomer (either standard or methylphosphonamidite) until the full-length sequence is assembled.

  • Cleavage and Deprotection: a. Upon completion of the synthesis, the solid support is transferred to a vial. b. The oligonucleotide is cleaved from the support and the base protecting groups (e.g., Bz on dA) are removed by incubation in concentrated ammonium hydroxide at room temperature.[12] Note: Specific deprotection protocols can vary based on the exact protecting groups used.[1]

  • Purification: The crude oligonucleotide product is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product from shorter failure sequences.[8]

Protocol 2: Delivery of Methylphosphonate ASOs into Cultured Cells

This protocol describes a general method for transfecting mammalian cells in culture with methylphosphonate ASOs using a cationic lipid reagent.[13][14]

Materials:

  • Methylphosphonate ASO, sterile and salt-free, dissolved in nuclease-free water.

  • Control oligonucleotides (e.g., a scrambled sequence).

  • Mammalian cell line of interest (e.g., HeLa, A549).

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • Serum-free medium (e.g., Opti-MEM).

  • Cationic lipid transfection reagent (e.g., Lipofectamine™).

  • 6-well tissue culture plates.

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Preparation of ASO-Lipid Complexes: a. For each well, dilute the desired amount of ASO (e.g., a final concentration of 50 nM) into serum-free medium. b. In a separate tube, dilute the cationic lipid reagent into serum-free medium according to the manufacturer's instructions. c. Combine the diluted ASO and diluted lipid solutions. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Transfection: a. Gently wash the cells with serum-free medium. b. Add the ASO-lipid complexes dropwise to the cells. c. Incubate the cells with the complexes in a CO2 incubator at 37°C. Incubation time is typically 4-6 hours.

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium. b. Return the cells to the incubator for 24 to 72 hours to allow for antisense-mediated gene silencing.

Protocol 3: Assessing Antisense Activity via Quantitative RT-PCR (qRT-PCR)

This protocol is for quantifying the reduction of the target mRNA level following ASO treatment.[15]

Materials:

  • Cells from Protocol 2 (ASO-treated and control).

  • RNA isolation kit (e.g., TRIzol™ or column-based kit).

  • Reverse transcriptase and associated reagents for cDNA synthesis.

  • qPCR instrument (Real-Time PCR system).

  • SYBR Green or TaqMan-based qPCR master mix.

  • Primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • RNA Isolation: At the desired time point post-transfection (e.g., 48 hours), harvest the cells and isolate total RNA using an RNA isolation kit according to the manufacturer's protocol.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of total RNA from each sample using a reverse transcriptase kit.

  • Quantitative PCR (qPCR): a. Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target gene (or a housekeeping gene), and the synthesized cDNA. b. Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: a. Determine the cycle threshold (Ct) value for the target gene and the housekeeping gene in both ASO-treated and control samples. b. Normalize the target gene Ct values to the housekeeping gene Ct values (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the change in expression relative to the control sample using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control). d. The fold change in mRNA expression is calculated as 2^(-ΔΔCt). The percent knockdown is (1 - 2^(-ΔΔCt)) * 100.

References

Application Notes and Protocols: 5'-DMTr-dA(Bz)-Methyl Phosphonamidite in Antisense Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. A critical aspect of ASO design is the incorporation of chemical modifications to enhance their therapeutic properties, such as nuclease resistance, cellular uptake, and target affinity. One such modification is the methylphosphonate linkage, where a non-bridging oxygen in the phosphate backbone is replaced by a methyl group. This modification renders the internucleotide linkage uncharged and resistant to nuclease degradation.[1][2][3] 5'-DMTr-dA(Bz)-Methyl phosphonamidite is a key building block for introducing methylphosphonate linkages at adenosine residues during solid-phase oligonucleotide synthesis.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of antisense oligonucleotides. Detailed protocols for synthesis, purification, and characterization are provided, along with a discussion of the properties and applications of methylphosphonate-modified ASOs.

Chemical Properties

PropertyValue
Full Chemical Name N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-(N,N-diisopropylamino)methylphosphonamidite
Molecular Formula C45H51N6O6P
Molecular Weight 802.9 g/mol
Appearance White to off-white solid
Purity Typically >98%
Storage -20°C in a desiccated environment

Applications in Antisense Oligonucleotide Synthesis

The primary application of this compound is in the synthesis of antisense oligonucleotides with methylphosphonate backbones. These modifications offer several advantages:

  • Nuclease Resistance: The methylphosphonate linkage is resistant to degradation by cellular nucleases, prolonging the half-life of the ASO.[1][2]

  • Enhanced Cellular Uptake: The neutral charge of the methylphosphonate backbone is reported to improve passive diffusion across cell membranes, potentially leading to increased cellular uptake compared to charged phosphodiester or phosphorothioate oligonucleotides.[1]

  • Modulation of RNase H Activity: While fully methylphosphonate-modified oligonucleotides do not typically support RNase H-mediated cleavage of the target mRNA, chimeric constructs containing a central "gap" of phosphodiester or phosphorothioate linkages flanked by methylphosphonate-modified wings can elicit RNase H activity.[2][3] This allows for precise control over the mechanism of action.

However, it is important to note that extensive methylphosphonate modification can lead to decreased aqueous solubility and may lower the melting temperature (Tm) of the ASO-RNA duplex.[2][4]

Comparison of Backbone Modifications

The choice of backbone modification is a critical consideration in ASO design. The following table summarizes the key properties of methylphosphonate linkages compared to the more common phosphorothioate modification.

PropertyMethylphosphonatePhosphorothioate
Charge NeutralNegative
Nuclease Resistance HighHigh
RNase H Activation No (unless in a gapped design)Yes
Cellular Uptake Potentially enhanced passive diffusionReceptor-mediated endocytosis
Aqueous Solubility LowerHigher
Melting Temperature (Tm) vs. RNA Generally lowerSlightly lower than phosphodiester
Toxicity Generally lowCan exhibit sequence-dependent toxicity

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Methylphosphonate-Modified Oligonucleotides

This protocol outlines the general procedure for synthesizing oligonucleotides containing methylphosphonate linkages using an automated DNA synthesizer. It is essential to consult the instrument's user manual for specific programming and operational details.

1. Reagent Preparation:

  • This compound: Dissolve to a standard concentration (e.g., 0.1 M) in anhydrous acetonitrile. Due to potential solubility differences, it may be necessary to use anhydrous tetrahydrofuran for other methylphosphonamidite monomers like dG.[5]
  • Activator: Use a standard activator solution (e.g., 0.45 M Tetrazole in acetonitrile or 0.25 M DCI in acetonitrile).
  • Capping Reagents: Standard Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF) solutions.
  • Oxidizer: A low-water iodine solution (e.g., 0.02 M I2 in THF/Pyridine/H2O) is recommended to minimize hydrolysis of the phosphite intermediate.[6]
  • Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane.

2. Synthesis Cycle:

The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (Removal of 5'-DMTr group) Coupling 2. Coupling (Addition of phosphonamidite) Deblocking->Coupling TCA Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Activator Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Cap A/Cap B Oxidation->Deblocking Iodine Solution

Figure 1: Automated Oligonucleotide Synthesis Cycle. This diagram illustrates the four key steps in the solid-phase synthesis of oligonucleotides.

  • Step 1: Deblocking: The 5'-DMTr protecting group is removed from the growing oligonucleotide chain by treatment with the deblocking reagent.

  • Step 2: Coupling: The this compound, activated by the activator, is coupled to the free 5'-hydroxyl group of the growing chain. A longer coupling time of 2-5 minutes is generally recommended for methylphosphonamidites to ensure high coupling efficiency.[5][6]

  • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

  • Step 4: Oxidation: The newly formed methylphosphonite triester linkage is oxidized to the more stable pentavalent methylphosphonate.

3. Post-Synthesis Cleavage and Deprotection:

Due to the base-lability of the methylphosphonate linkage, a modified deprotection protocol is required.[5]

  • Transfer the solid support to a sealed vial.

  • Add a solution of ammonium hydroxide/acetonitrile/ethanol (10:45:45 v/v/v) and incubate at room temperature for 30 minutes.[7]

  • Add an equal volume of ethylenediamine and incubate at room temperature for 6 hours.[7]

  • Quench the reaction by dilution with water and neutralize with an appropriate acid (e.g., 6M HCl in acetonitrile/water).[7]

Protocol 2: Purification of Methylphosphonate-Modified Oligonucleotides by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying oligonucleotides.

HPLC_Workflow Crude_Oligo Crude Oligonucleotide (Post-deprotection) HPLC_System RP-HPLC System Crude_Oligo->HPLC_System Fraction_Collection Fraction Collection (Based on UV absorbance at 260 nm) HPLC_System->Fraction_Collection Analysis Purity Analysis (Analytical HPLC or Mass Spectrometry) Fraction_Collection->Analysis Drying Drying (Lyophilization) Analysis->Drying Pure_Oligo Purified Oligonucleotide Drying->Pure_Oligo

Figure 2: HPLC Purification Workflow. This diagram outlines the steps for purifying synthetic oligonucleotides using reversed-phase HPLC.

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50 v/v).

  • Gradient: A linear gradient of increasing Mobile Phase B is used to elute the oligonucleotide. The gradient will need to be optimized based on the length and sequence of the oligonucleotide.

  • Detection: UV absorbance at 260 nm.

  • Post-Purification: Collected fractions are analyzed for purity, and the desired fractions are pooled and lyophilized.

Protocol 3: Characterization by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to confirm the identity and purity of the synthesized oligonucleotide. The observed molecular weight should be compared to the calculated theoretical mass.

Protocol 4: Gene Knockdown Analysis by qRT-PCR

This protocol describes a general workflow for assessing the efficacy of an antisense oligonucleotide in reducing target gene expression in cell culture.

Gene_Knockdown_Workflow Cell_Culture Cell Culture Transfection Transfection with ASO Cell_Culture->Transfection RNA_Isolation Total RNA Isolation Transfection->RNA_Isolation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Relative Quantification) qRT_PCR->Data_Analysis

Figure 3: Gene Knockdown Analysis Workflow. This diagram shows the experimental steps to quantify the reduction of a target gene's expression after treatment with an antisense oligonucleotide.

  • Cell Culture and Transfection: Plate cells at an appropriate density and transfect with the methylphosphonate-modified ASO using a suitable transfection reagent. Include appropriate controls, such as a scrambled sequence ASO and an untreated control.[8]

  • RNA Isolation: After a suitable incubation period (e.g., 24-48 hours), isolate total RNA from the cells.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for the target gene and a reference gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method to determine the extent of knockdown.

Mechanism of Action

Antisense oligonucleotides containing methylphosphonate modifications can mediate gene silencing through an RNase H-independent mechanism. By binding to the target mRNA, the ASO can physically block the translation machinery (ribosomes) from proceeding along the mRNA, a process known as steric hindrance. This prevents the synthesis of the encoded protein.

ASO_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Transcription Transcription Pre_mRNA pre-mRNA Transcription->Pre_mRNA Splicing Splicing Pre_mRNA->Splicing mRNA mRNA Splicing->mRNA mRNA_cyto mRNA mRNA->mRNA_cyto ASO_mRNA_complex ASO-mRNA Complex mRNA_cyto->ASO_mRNA_complex ASO Methylphosphonate ASO ASO->ASO_mRNA_complex Translation_Block Translation Blocked ASO_mRNA_complex->Translation_Block Ribosome Ribosome Ribosome->ASO_mRNA_complex Protein Protein Synthesis (Inhibited) Translation_Block->Protein

Figure 4: Mechanism of Action of Methylphosphonate ASOs. This diagram illustrates how a methylphosphonate-modified antisense oligonucleotide can inhibit protein synthesis by sterically blocking the ribosome from translating the target mRNA.

Quantitative Data

The following table presents a comparison of the melting temperatures (Tm) for a 15-mer oligonucleotide with different backbone modifications when hybridized to a complementary RNA target.

Backbone ModificationTm (°C)
Phosphodiester (Control)60.8
All-Methylphosphonate (racemic)34.3
All-Phosphorothioate33.9
Alternating Methylphosphonate/Phosphodiester40.6

Data adapted from publicly available sources.[4][9]

Troubleshooting

ProblemPossible CauseSolution
Low Coupling Efficiency Insufficient coupling time. Moisture in reagents.Increase coupling time to 5 minutes. Ensure all reagents and solvents are anhydrous.
Low Oligonucleotide Yield Inefficient deprotection.Use the recommended one-pot deprotection protocol with ammonium hydroxide and ethylenediamine.[7]
Poor Solubility of Purified Oligo High content of methylphosphonate linkages.Limit the number of consecutive methylphosphonate modifications. Incorporate phosphodiester or phosphorothioate linkages.
No Gene Knockdown Poor cellular uptake. ASO targets an inaccessible region of the mRNA.Optimize transfection protocol. Design ASOs targeting different regions of the mRNA.

Conclusion

This compound is a valuable reagent for the synthesis of nuclease-resistant antisense oligonucleotides. The resulting methylphosphonate-modified ASOs offer a distinct set of properties compared to other backbone modifications, making them a useful tool for researchers in gene function studies and therapeutic development. Careful consideration of the synthesis, purification, and biological evaluation protocols is essential for successful application.

References

Application Notes and Protocols for Manual Coupling of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the manual coupling of 5'-DMTr-dA(Bz)-Methyl phosphonamidite to a solid support-bound oligonucleotide chain. This procedure is a critical step in the synthesis of custom oligonucleotides, including those with modified backbones for therapeutic applications. The methylphosphonate linkage introduced by this specific phosphonamidite can confer desirable properties such as nuclease resistance.

Introduction

Solid-phase oligonucleotide synthesis using the phosphoramidite method allows for the controlled, sequential addition of nucleoside monomers to a growing DNA or RNA chain.[1][2][3] The process involves a four-step cycle: deblocking (detritylation), coupling, capping, and oxidation.[3][4] This document focuses on the manual execution of the coupling step for this compound, a key building block for introducing a methylphosphonate modification at a specific position within an oligonucleotide sequence. The exocyclic amine of adenine is protected with a benzoyl (Bz) group, and the 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group.[1][2]

Key Reagents and Recommended Concentrations

Successful manual coupling relies on the use of high-quality, anhydrous reagents. The following table summarizes the key reagents and their recommended concentrations for optimal performance.

ReagentRecommended ConcentrationPurposeReference
This compound0.1 M in anhydrous acetonitrileThe monomer to be coupled.[5][6]
Activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT))0.25 M in anhydrous acetonitrileTo protonate the diisopropylamino group of the phosphonamidite, making it reactive.[6]
Anhydrous Acetonitrile< 30 ppm waterSolvent for phosphoramidite and activator.[5]
Washing Solvent (Anhydrous Acetonitrile)< 30 ppm waterTo remove unreacted reagents and byproducts.[5]

Experimental Protocol: Manual Coupling of this compound (1 µmol scale)

This protocol assumes the preceding detritylation step has been completed, and the solid support contains a free 5'-hydroxyl group. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

1. Preparation of Reagents:

  • Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.

  • Prepare a 0.25 M solution of the activator (e.g., ETT) in anhydrous acetonitrile.

2. Washing the Solid Support:

  • Wash the solid support (e.g., controlled pore glass - CPG) in the synthesis column with 2 mL of anhydrous acetonitrile.

  • Expel the solvent from the column using positive pressure from an inert gas source. Repeat this washing step three times to ensure the support is completely dry.

3. Activation and Coupling:

  • In a separate, dry microcentrifuge tube, mix a 5-fold molar excess of the this compound solution (e.g., 50 µL of 0.1 M solution for a 1 µmol synthesis) with a 20-fold molar excess of the activator solution (e.g., 80 µL of 0.25 M solution).[7]

  • Immediately draw the activated phosphoramidite solution into a syringe and pass it back and forth through the synthesis column containing the solid support for the recommended coupling time. For methyl phosphonamidites, a longer coupling time of approximately 6 minutes is recommended.[6]

4. Post-Coupling Wash:

  • After the coupling reaction is complete, expel the reagent mixture from the column.

  • Wash the solid support thoroughly with 2 mL of anhydrous acetonitrile to remove any unreacted phosphoramidite and activator. Repeat this wash step three times.

5. Proceed to the Next Step in the Synthesis Cycle:

  • The support-bound oligonucleotide is now ready for the capping step to block any unreacted 5'-hydroxyl groups.

Subsequent Steps in the Synthesis Cycle

Following the coupling of this compound, the standard oligonucleotide synthesis cycle continues with the following steps:

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences in subsequent cycles.[7] This is typically achieved using a mixture of acetic anhydride and N-methylimidazole.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphotriester.[4][7] This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[7]

  • Deblocking (Detritylation): The 5'-DMTr protecting group of the newly added nucleotide is removed with an acid (e.g., trichloroacetic acid in dichloromethane) to prepare for the next coupling cycle.[8]

Cleavage and Deprotection

Once the entire oligonucleotide sequence is assembled, the final steps involve cleaving the oligonucleotide from the solid support and removing the protecting groups from the bases and the phosphate backbone.[1][2] For oligonucleotides containing benzoyl-protected adenine (Bz-dA), deprotection is typically carried out using concentrated ammonium hydroxide.[7][8]

Experimental Workflow

The following diagram illustrates the key steps in the manual coupling of a phosphonamidite during solid-phase oligonucleotide synthesis.

Manual_Coupling_Workflow cluster_preparation Preparation cluster_synthesis_cycle Manual Coupling Cycle prep_reagents Prepare 0.1M Phosphonamidite and 0.25M Activator Solutions activate Activate Phosphonamidite with Activator start Start with Detritylated Support (Free 5'-OH) wash1 Wash Support with Anhydrous Acetonitrile start->wash1 wash1->activate couple Manual Coupling (Pass activated amidite through column) activate->couple wash2 Wash Support with Anhydrous Acetonitrile couple->wash2 next_step Proceed to Capping Step wash2->next_step

Caption: Workflow for the manual coupling of phosphonamidite.

Troubleshooting and Considerations

  • Low Coupling Efficiency: This can be caused by moisture in the reagents or on the solid support. Ensure all reagents and solvents are anhydrous and that the procedure is performed under an inert atmosphere.[5] Increasing the coupling time or performing a double coupling can also improve efficiency.[5]

  • Side Reactions: The O6 position of guanosine can sometimes react with the activated phosphoramidite. Performing the capping step before oxidation can help mitigate this side reaction.[3]

  • Storage: Phosphonamidite solutions are sensitive to moisture and should be used within a few days of preparation when stored under anhydrous conditions.[6] Store solid phosphonamidites at -20°C.[9][10]

References

Application Notes and Protocols for Deprotection of Oligonucleotides Containing Methylphosphonate Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of synthetic oligonucleotides containing methylphosphonate linkages. These neutral, nuclease-resistant analogs of DNA are of significant interest in the development of antisense therapeutics. Proper deprotection is a critical final step in their synthesis to ensure the integrity and purity of the final product.

Introduction

Oligonucleotides containing methylphosphonate linkages are synthesized on solid supports using automated phosphoramidite chemistry. Following synthesis, the oligonucleotide is cleaved from the support, and the protecting groups on the exocyclic amines of the nucleobases and the phosphate backbone must be removed. The choice of deprotection strategy is crucial to maximize yield and minimize side reactions, such as modification of the nucleobases or cleavage of the methylphosphonate backbone.[1][2] This document outlines a validated one-pot deprotection method and discusses critical parameters for successful implementation.

One-Pot Deprotection Method

A widely used and efficient method for the deprotection of methylphosphonate oligonucleotides involves a one-pot reaction using a combination of dilute ammonia and ethylenediamine (EDA).[3][4][5] This procedure is favored over traditional two-step methods as it has been shown to increase product yield by as much as 250%.[3][4] The initial treatment with dilute ammonia serves to remove the cyanoethyl protecting groups from the phosphonate linkages under mild conditions, which helps to prevent backbone degradation that can occur with concentrated ammonium hydroxide.[5] The subsequent addition of ethylenediamine effectively removes the protecting groups from the nucleobases.

Potential Side Reactions and Mitigation Strategies

While the one-pot method is highly effective, certain side reactions can occur, particularly with specific nucleobase protecting groups.[3][4][5] Understanding these potential issues is key to optimizing the deprotection process.

  • Transamination of N4-benzoyl-dC (N4-bz-dC): Treatment with ethylenediamine can lead to transamination at the C4 position of N4-bz-dC, with up to 15% of the residues being modified.[3][4][5]

  • Displacement Reactions on dG: A similar displacement reaction can be observed at the O6 position of N2-ibu-O6-DPC-dG.[3][4][5]

To mitigate these side reactions, the use of alternative, more labile protecting groups is recommended:

  • N4-isobutyryl-dC (N4-ibu-dC): Substituting N4-bz-dC with N4-ibu-dC can prevent the transamination side reaction.[3][4][5]

  • N-acetyl-dC (Ac-dC): The use of the Ac-dC monomer is also preferred to avoid base modification of dC residues during deprotection with ethylenediamine.[2]

Experimental Protocols

Protocol 1: One-Pot Deprotection of Methylphosphonate Oligonucleotides

This protocol is adapted from a method that has been successfully used for deprotection at various scales (1, 100, and 150 µmole).[3][4]

Materials:

  • Controlled Pore Glass (CPG) solid support with synthesized oligonucleotide

  • Ammonium hydroxide solution (concentrated, ~28-30% NH₃ in water)

  • Acetonitrile (CH₃CN)

  • Ethanol (EtOH)

  • Ethylenediamine (EDA)

  • Sterile, nuclease-free water

  • Screw-cap vials

Procedure:

  • Transfer the CPG support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

  • Prepare a fresh solution of dilute ammonia by mixing acetonitrile, ethanol, and concentrated ammonium hydroxide in a 45:45:10 ratio (v/v/v).

  • Add 1 mL of the dilute ammonia solution to the vial containing the CPG support.

  • Seal the vial and allow it to stand at room temperature for 30 minutes.

  • Add 1 mL of ethylenediamine to the vial.

  • Reseal the vial and continue the incubation at room temperature for 6 hours to complete the deprotection of the nucleobases.

  • To stop the reaction, dilute the mixture with sterile, nuclease-free water and neutralize as necessary.

  • The crude deprotected oligonucleotide is now ready for purification by methods such as reverse-phase HPLC.

Protocol 2: Stepwise Deprotection of Methylphosphonate-Modified RNA

This protocol is specifically for RNA oligonucleotides containing methylphosphonate linkages and involves a stepwise removal of base and 2'-hydroxyl protecting groups.[6]

Materials:

  • Solid support with synthesized methylphosphonate-modified RNA

  • Concentrated aqueous ammonium hydroxide solution (28% NH₃ in H₂O)

  • Ethanol

  • Acetonitrile

  • Ethylenediamine

  • Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF)

  • Screw-cap microtube (2 mL)

Procedure:

  • Transfer the solid support from the synthesis column into a 2 mL screw-cap microtube.

  • Prepare a deprotection solution by mixing concentrated aqueous ammonium hydroxide, ethanol, and acetonitrile in a 10:45:45 (v/v/v) ratio.

  • Add 0.5 mL of this mixture to the solid support and agitate for 30 minutes at room temperature.

  • Add 0.5 mL of ethylenediamine and continue to agitate for 5 hours at room temperature.

  • Following the removal of base-labile protecting groups, the removal of 2'-O-silyl protecting groups is performed under standard conditions using TBAF in THF.[6]

Data Presentation

Table 1: Comparison of Deprotection Methods for Methylphosphonate Oligonucleotides

Deprotection MethodReagentsConditionsAdvantagesDisadvantagesYield Improvement (vs. Two-Step)
One-Pot Method Dilute NH₄OH, Ethylenediamine30 min RT (NH₄OH), then 6 hrs RT (EDA)Simplified workflow, higher product yield, less backbone cleavage.[3][4][5]Potential for side reactions with certain protecting groups (e.g., N4-bz-dC).[3][4][5]Up to 250%[3][4]
Two-Step Method Concentrated NH₄OH, then EthylenediamineVariesStandard procedure.Can lead to significant backbone cleavage, lower yields.[5]N/A

Table 2: Side Reactions and Mitigation Strategies

Side ReactionAffected NucleobaseReagent Causing ReactionMitigation Strategy
TransaminationN4-benzoyl-dC (bz-dC)EthylenediamineUse N4-isobutyryl-dC (ibu-dC) or N-acetyl-dC (Ac-dC) protecting groups.[2][3][4][5]
DisplacementN2-ibu-O6-DPC-dGEthylenediamineUse alternative dG protecting groups if significant.

Visualizations

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection One-Pot Deprotection cluster_purification Purification Oligo_on_Support Protected Oligonucleotide on Solid Support Step1 Step 1: Dilute NH4OH (30 min, RT) Oligo_on_Support->Step1 Step2 Step 2: Add Ethylenediamine (6 hrs, RT) Step1->Step2 Removes cyanoethyl groups Purification Crude Deprotected Oligonucleotide (Ready for HPLC) Step2->Purification Removes base protecting groups & Cleaves from support

Caption: One-Pot Deprotection Workflow for Methylphosphonate Oligonucleotides.

Side_Reactions cluster_reagents Deprotection Reagent cluster_substrates Protected Nucleobases cluster_products Side Products cluster_mitigation Mitigation Strategies EDA Ethylenediamine (EDA) bz_dC N4-benzoyl-dC EDA->bz_dC ibu_dG N2-ibu-O6-DPC-dG EDA->ibu_dG Transaminated_dC Transaminated dC bz_dC->Transaminated_dC Transamination Displaced_dG Displacement Product on dG ibu_dG->Displaced_dG Displacement Use_ibu_dC Use N4-ibu-dC Transaminated_dC->Use_ibu_dC Prevented by Use_Ac_dC Use N-acetyl-dC Transaminated_dC->Use_Ac_dC Prevented by

Caption: Potential Side Reactions During Deprotection with Ethylenediamine.

References

Application Notes and Protocols for the Purification of Methylphosphonate Oligonucleotides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate oligonucleotides (MPOs) are a class of nucleic acid analogs where one of the non-bridging oxygen atoms in the phosphate backbone is replaced by a methyl group. This modification renders the internucleotidic linkage uncharged and resistant to nuclease degradation, which significantly enhances their metabolic stability and cellular uptake. These properties make MPOs promising candidates for antisense therapeutics and other research applications. However, the synthesis of MPOs results in a mixture of the desired full-length product and various impurities, including shorter failure sequences (n-1, n-2) and diastereomers due to the chirality of the methylphosphonate linkage. Therefore, a robust purification method is essential to obtain high-purity MPOs for downstream applications. High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification of synthetic oligonucleotides, offering high resolution and scalability.

This document provides detailed application notes and protocols for the purification of methylphosphonate oligonucleotides using two primary HPLC methods: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Anion-Exchange HPLC (AEX-HPLC).

Data Presentation

The following tables summarize representative quantitative data for the purification of methylphosphonate oligonucleotides by HPLC. The actual results may vary depending on the specific oligonucleotide sequence, length, and instrumentation.

Table 1: Representative Data for IP-RP-HPLC Purification of a 20-mer Methylphosphonate Oligonucleotide

ParameterBefore PurificationAfter Purification
Purity (by analytical HPLC) ~60%>95%
Recovery -~50-70%
Resolution (Main Peak vs. n-1) <1.0>1.5
Major Impurities n-1, n-2 failure sequences, diastereomers<5%

Table 2: Representative Data for AEX-HPLC Purification of a 20-mer Methylphosphonate Oligonucleotide

ParameterBefore PurificationAfter Purification
Purity (by analytical HPLC) ~60%>90%
Recovery -~40-60%
Resolution (Main Peak vs. n-1) >1.2>2.0
Major Impurities n-1, n-2 failure sequences<10%

Experimental Protocols

Protocol 1: Deprotection of Methylphosphonate Oligonucleotides

A critical step prior to HPLC purification is the deprotection of the synthesized oligonucleotide to remove protecting groups from the nucleobases and the phosphate backbone, and to cleave it from the solid support. Methylphosphonate linkages are sensitive to standard basic deprotection conditions. The following "one-pot" procedure is a modified protocol that has been shown to be effective for MPOs, improving product yield.[1][2]

Materials:

  • Crude methylphosphonate oligonucleotide synthesized on a solid support

  • Concentrated ammonium hydroxide (28-30%)

  • Ethylenediamine (EDA)

  • HPLC-grade water

  • Acetic acid (glacial)

  • Microcentrifuge tubes

  • Heating block or oven

  • SpeedVac or lyophilizer

Procedure:

  • Transfer the solid support containing the synthesized MPO to a 2 mL microcentrifuge tube.

  • Add 1 mL of a 1:1 (v/v) solution of concentrated ammonium hydroxide and ethylenediamine.

  • Incubate the mixture at 55°C for 8 hours to ensure complete deprotection and cleavage from the support.

  • After incubation, centrifuge the tube and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness using a SpeedVac or by lyophilization.

  • Resuspend the dried oligonucleotide pellet in an appropriate volume of HPLC-grade water for purification.

Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purification

IP-RP-HPLC separates oligonucleotides based on their hydrophobicity. An ion-pairing agent in the mobile phase neutralizes the charges on the phosphate backbone, allowing for interaction with the hydrophobic stationary phase. This method is highly effective for the purification of MPOs and can be performed with the 5'-dimethoxytrityl (DMT) group on or off. The "trityl-on" strategy significantly increases the hydrophobicity of the full-length product, facilitating its separation from failure sequences.

Materials:

  • Deprotected methylphosphonate oligonucleotide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Triethylammonium acetate (TEAA) buffer, 2.0 M, pH 7.0

  • Preparative C8 or C18 reversed-phase HPLC column (e.g., 10 µm particle size, 10 x 250 mm)

  • 80% Acetic Acid

Equipment:

  • Preparative HPLC system with a UV detector

  • Fraction collector

  • Lyophilizer

Mobile Phase Preparation:

  • Buffer A: 100 mM TEAA in water.

  • Buffer B: 100 mM TEAA in 50:50 (v/v) acetonitrile/water.

HPLC Procedure:

  • Sample Preparation: Dissolve the deprotected MPO in Buffer A.

  • Column Equilibration: Equilibrate the column with 100% Buffer A until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient is from 0% to 100% Buffer B over 40 minutes at a flow rate of 4 mL/min. The gradient may need to be optimized based on the length and sequence of the MPO.

  • Detection: Monitor the elution at 260 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which is the full-length MPO.

  • Post-Purification Processing:

    • Pool the fractions containing the purified MPO.

    • Lyophilize the pooled fractions to dryness.

    • If purifying "trityl-on": Resuspend the lyophilized sample in 80% acetic acid and incubate at room temperature for 30 minutes to remove the DMT group.

    • Desalting: Desalt the oligonucleotide using a size-exclusion chromatography column or a suitable desalting cartridge to remove the ion-pairing salts.

    • Lyophilize the desalted product to obtain the final purified methylphosphonate oligonucleotide.

Protocol 3: Anion-Exchange HPLC (AEX-HPLC) Purification

AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. Although methylphosphonate linkages are neutral, any remaining phosphodiester linkages will contribute to the overall charge. This method provides excellent resolution for separating oligonucleotides of different lengths.

Materials:

  • Deprotected methylphosphonate oligonucleotide sample (trityl-off)

  • HPLC-grade water

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Tris-HCl buffer

  • Preparative anion-exchange HPLC column

Equipment:

  • Preparative HPLC system with a UV detector

  • Fraction collector

  • Lyophilizer

Mobile Phase Preparation:

  • Buffer A: 20 mM Tris-HCl, pH 8.5.

  • Buffer B: 20 mM Tris-HCl, 1.0 M NaCl, pH 8.5.

HPLC Procedure:

  • Sample Preparation: Dissolve the deprotected MPO in Buffer A.

  • Column Equilibration: Equilibrate the column with 100% Buffer A.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Elute with a linear gradient of Buffer B. A typical gradient is from 0% to 100% Buffer B over 40 minutes.

  • Detection: Monitor the elution at 260 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification Processing:

    • Pool the fractions containing the purified MPO.

    • Desalting: Desalt the pooled fractions to remove the high concentration of NaCl.

    • Lyophilize the desalted product to obtain the final purified methylphosphonate oligonucleotide.

Visualization of Experimental Workflows

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection One-Pot Deprotection cluster_output Purification Ready CrudeMPO Crude MPO on Solid Support Deprotection Add NH4OH/EDA (1:1) Incubate at 55°C for 8h CrudeMPO->Deprotection Centrifugation Centrifuge and Collect Supernatant Deprotection->Centrifugation Evaporation Evaporate to Dryness Centrifugation->Evaporation Resuspension Resuspend in HPLC-grade Water Evaporation->Resuspension DeprotectedMPO Deprotected MPO Solution Resuspension->DeprotectedMPO

Caption: Workflow for the one-pot deprotection of methylphosphonate oligonucleotides.

HPLC_Purification_Workflow cluster_input Input cluster_hplc HPLC Purification cluster_post_hplc Post-Purification Processing cluster_output Final Product DeprotectedMPO Deprotected MPO Solution Injection Inject Sample onto HPLC Column DeprotectedMPO->Injection Elution Gradient Elution Injection->Elution Detection UV Detection (260 nm) Elution->Detection Collection Fraction Collection Detection->Collection Pooling Pool Fractions Collection->Pooling Lyophilization1 Lyophilize Pooling->Lyophilization1 Detritylation Detritylation (if 'trityl-on') Lyophilization1->Detritylation Desalting Desalting Detritylation->Desalting Lyophilization2 Final Lyophilization Desalting->Lyophilization2 PurifiedMPO Purified MPO Lyophilization2->PurifiedMPO

Caption: General workflow for the HPLC purification of methylphosphonate oligonucleotides.

References

Application Notes and Protocols for Nuclease-Resistant Oligonucleotides using 5'-DMTr-dA(Bz)-Methyl phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of oligonucleotides to enhance their therapeutic potential is a cornerstone of modern drug development. A primary challenge for in vivo applications is the rapid degradation of natural phosphodiester linkages by cellular nucleases. Methylphosphonate modification, which involves the replacement of a non-bridging oxygen atom with a methyl group in the phosphate backbone, offers a robust solution to this problem. This modification results in an uncharged, nuclease-resistant linkage that can improve the pharmacokinetic properties of oligonucleotides.

These application notes provide a comprehensive overview and detailed protocols for the use of 5'-DMTr-dA(Bz)-Methyl phosphonamidite in the synthesis of nuclease-resistant oligonucleotides. We will cover the synthesis, purification, and characterization of these modified oligonucleotides, as well as methods to assess their nuclease resistance and cellular uptake.

Key Properties of Methylphosphonate Oligonucleotides

Methylphosphonate-modified oligonucleotides exhibit several key properties that make them attractive for therapeutic applications:

  • Nuclease Resistance: The methylphosphonate linkage is highly resistant to degradation by a wide range of cellular nucleases, significantly increasing the in vivo half-life of the oligonucleotide.[1]

  • Improved Cellular Uptake: The neutral charge of the methylphosphonate backbone can facilitate passage across cell membranes, potentially leading to enhanced cellular uptake compared to charged phosphodiester or phosphorothioate oligonucleotides.[2]

  • Stereochemistry: The methylphosphonate linkage introduces a chiral center at the phosphorus atom, resulting in Rp and Sp diastereomers. The stereochemistry can influence the hybridization properties and biological activity of the oligonucleotide.[3][4][5][6]

  • Hybridization Affinity: The effect of methylphosphonate modification on duplex stability (melting temperature, Tm) is dependent on the stereochemistry. Rp isomers generally form more stable duplexes with complementary DNA and RNA strands than Sp isomers.[3][4][5] However, overall, methylphosphonate modifications can be more destabilizing to duplexes than phosphorothioate modifications.[7][8][9]

Quantitative Data Summary

Table 1: Nuclease Resistance of Modified Oligonucleotides
Oligonucleotide ModificationRelative Nuclease ResistanceKey Findings
Phosphodiester (Unmodified) LowRapidly degraded by endo- and exonucleases.
Phosphorothioate (PS) HighSp isomers are more resistant to 3'-exonucleases than Rp isomers.[1] Hairpin structures can further enhance resistance.[1]
Methylphosphonate (MP) Very HighGenerally more nuclease-resistant than phosphorothioates. The neutral backbone is not readily recognized by nucleases.
2'-O-Methyl (2'-OMe) RNA Moderate to HighProvides significant nuclease resistance.
Table 2: Hybridization Properties (Melting Temperature, Tm) of Methylphosphonate-Modified Duplexes
Duplex TypeModificationΔTm per modification (°C)Key Findings
DNA:RNA Rp-Methylphosphonate-0.5 to -1.0Rp isomers are more stabilizing than Sp isomers.[3][4][5] Overall stability is generally lower than unmodified phosphodiester duplexes.[7]
DNA:RNA Sp-Methylphosphonate-1.0 to -2.0Sp isomers are more destabilizing.[3][4][5]
DNA:DNA Rp-Methylphosphonate~0 (similar to unmodified)Rp-Rp modified duplexes have Tm values similar to the parent duplex.[4][5]
DNA:DNA Sp-MethylphosphonateNegativeSp-Sp isomers generally exhibit lower Tm values.[4][5]
RNA:RNA (with mP) Rp-Methylphosphonate-0.9 (relative to Sp)The Rp diastereomer forms a more stable duplex than the Sp diastereomer.[3]
RNA:RNA (with mP) Sp-Methylphosphonate-2.2 (relative to Rp)The Sp diastereomer is more destabilizing.[3]

Note: ΔTm values are approximate and can vary depending on the sequence, number of modifications, and buffer conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Methylphosphonate-Modified Oligonucleotides

This protocol outlines the automated solid-phase synthesis of oligonucleotides containing methylphosphonate linkages using standard phosphoramidite chemistry.

1. Materials and Reagents:

  • This compound and other desired methylphosphonamidites (dC, dG, dT).

  • Standard phosphoramidites (A, C, G, T) for phosphodiester linkages.

  • Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile).

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).

  • Oxidizer solution (0.02 M Iodine in THF/Water/Pyridine).

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane).

  • Anhydrous Acetonitrile.

  • Cleavage and deprotection solution: Concentrated Ammonium Hydroxide.

2. Synthesis Cycle:

The synthesis is performed on an automated DNA synthesizer. The standard phosphoramidite cycle is used with an extended coupling time for the methylphosphonamidite monomers.

  • Step 1: Deblocking: Removal of the 5'-DMTr protecting group from the solid support-bound nucleoside with the deblocking solution.

  • Step 2: Coupling: Activation of the phosphoramidite with the activator solution and coupling to the 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of 5-10 minutes is recommended for methylphosphonamidites.

  • Step 3: Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Step 4: Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester using the oxidizer solution.

  • Repeat: Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence.

3. Cleavage and Deprotection:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in concentrated ammonium hydroxide at 55°C for 8-12 hours.

4. Purification:

  • The crude oligonucleotide is purified by reverse-phase High-Performance Liquid Chromatography (RP-HPLC) or ion-exchange HPLC.

G Solid-Phase Oligonucleotide Synthesis Cycle cluster_synthesis Deblocking Deblocking (Remove 5'-DMTr) Coupling Coupling (Add new phosphoramidite) Deblocking->Coupling Free 5'-OH Capping Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle G Antisense Oligonucleotide Development Workflow cluster_workflow Target_Selection Target RNA Selection and ASO Design Synthesis Oligonucleotide Synthesis (with Methylphosphonate modifications) Target_Selection->Synthesis Purification Purification and Characterization (HPLC, Mass Spectrometry) Synthesis->Purification In_Vitro_Screening In Vitro Screening (Nuclease Resistance, Hybridization, Cellular Uptake) Purification->In_Vitro_Screening Lead_Optimization Lead Candidate Optimization In_Vitro_Screening->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies

References

Application Notes and Protocols for Solid-Phase Synthesis of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of oligonucleotides incorporating 5'-DMTr-dA(Bz)-Methyl phosphonamidite. This methylphosphonate-modified nucleoside is utilized to introduce a neutral, nuclease-resistant linkage into the oligonucleotide backbone, a feature of significant interest for the development of therapeutic antisense oligonucleotides.[1][2]

The synthesis follows the well-established phosphoramidite method, proceeding in a 3' to 5' direction through a repeated cycle of four key chemical reactions: deblocking, coupling, capping, and oxidation.[3][4] Modifications to the standard protocol are necessary to accommodate the specific properties of methyl phosphonamidites, particularly concerning solubility and the lability of the methylphosphonate linkage to certain reagents.[1]

Experimental Workflow

The solid-phase synthesis cycle for incorporating a methylphosphonate linkage is depicted in the following workflow diagram.

Solid_Phase_Synthesis_Cycle cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Formation Oxidation 4. Oxidation Capping->Oxidation Block Unreacted 5'-OH Oxidation->Deblocking Stable Phosphotriester Cleavage Cleavage from Support Oxidation->Cleavage Repeat n times Start Solid Support with Initial Nucleoside Start->Deblocking Monomer 5'-DMTr-dA(Bz) -Methyl phosphonamidite Monomer->Coupling Deprotection Base and Phosphate Deprotection Cleavage->Deprotection Final_Oligo Purified Oligonucleotide Deprotection->Final_Oligo

Caption: Solid-phase synthesis cycle for oligonucleotide synthesis.

Experimental Protocols

The following protocols are designed for automated DNA synthesizers. Reagent volumes and delivery times may need to be optimized based on the specific instrument and synthesis scale.

Monomer Preparation

Due to differences in solubility compared to standard phosphoramidites, this compound should be dissolved in anhydrous acetonitrile to the normal monomer concentration recommended by the synthesizer manufacturer.[1]

Synthesis Cycle Protocol

The synthesis cycle consists of four main steps, which are repeated for each monomer addition.

1. Deblocking (Detritylation)

  • Objective: To remove the 5'-dimethoxytrityl (DMTr) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[3][4][5]

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[5]

  • Procedure:

    • Deliver the deblocking reagent to the synthesis column.

    • Allow the reaction to proceed for the time specified by the instrument's standard protocol.

    • Wash the column thoroughly with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMTr cation.

  • Monitoring: The coupling efficiency of the previous cycle can be monitored by measuring the absorbance of the orange-colored DMTr cation released in the effluent.[5][6]

2. Coupling

  • Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group on the solid support and the incoming this compound.

  • Reagents:

    • This compound solution.

    • Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or a similar tetrazole-type activator.[7]

  • Procedure:

    • Simultaneously deliver the phosphonamidite solution and the activator solution to the synthesis column.

    • A recommended reaction time for methyl phosphonamidites is 5 minutes for synthesis scales of 1 µmole and below.[1] This is typically longer than for standard phosphoramidites.

    • After the coupling reaction, wash the column with anhydrous acetonitrile.

3. Capping

  • Objective: To block any unreacted 5'-hydroxyl groups by acetylation, preventing them from participating in subsequent coupling steps and thus avoiding the formation of deletion mutant sequences.[5][8][9]

  • Reagents:

    • Cap A: Acetic anhydride in tetrahydrofuran (THF), often with a base like pyridine or lutidine.[5][8]

    • Cap B: N-Methylimidazole (NMI) in THF.[5][8]

  • Procedure:

    • Deliver Cap A and Cap B to the synthesis column according to the instrument's protocol.

    • Allow the capping reaction to proceed.

    • Wash the column with anhydrous acetonitrile.

4. Oxidation

  • Objective: To convert the unstable trivalent phosphite triester linkage to a stable pentavalent phosphotriester.[5][8]

  • Reagent: 0.02 M or 0.1 M Iodine in a mixture of THF/Pyridine/Water.[5] For methylphosphonate synthesis, a specially formulated iodine oxidizer with reduced water content (e.g., 0.25% water) may be used to prevent hydrolysis of the sensitive methylphosphonite diester intermediate.[10]

  • Procedure:

    • Deliver the oxidizing solution to the synthesis column.

    • Allow the oxidation to complete as per the standard instrument cycle.

    • Wash the column with anhydrous acetonitrile.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Post-Synthesis Cleavage and Deprotection

The methylphosphonate linkage is more labile to basic conditions than the standard phosphodiester linkage.[1] Therefore, modified deprotection procedures are required to preserve the integrity of the oligonucleotide backbone.

A one-pot procedure is recommended to minimize cleavage of the methylphosphonate backbone.[1]

Protocol:

  • After the final synthesis cycle, dry the solid support within the column using a stream of inert gas.

  • Transfer the support to a sealed deprotection vial.

  • Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v) to the support. Seal the vial and let it stand at room temperature for 30 minutes.[1]

  • Add 0.5 mL of ethylenediamine to the vial, reseal, and let it stand at room temperature for an additional 6 hours.[1]

  • Carefully decant the supernatant containing the cleaved and deprotected oligonucleotide.

  • Wash the support twice with 0.5 mL of a 1:1 acetonitrile/water solution and combine the washes with the supernatant.[1]

  • The crude oligonucleotide solution is now ready for purification, typically by RP-HPLC.

Quantitative Data Summary

ParameterReagent/ConditionValue/TimeReference
Coupling
Monomer ConcentrationThis compound in AcetonitrileStandard Instrument[1]
ActivatorTetrazole-type (e.g., ETT)Standard Instrument[5][7]
Coupling Time (≤ 1 µmole)-5 minutes[1]
Coupling Efficiency->97%[11]
Deblocking
Reagent3% TCA in DCMStandard Instrument[5]
Capping
ReagentsAcetic Anhydride / N-MethylimidazoleStandard Instrument[5][8]
Oxidation
ReagentIodine/THF/Pyridine/WaterStandard Instrument[5]
Cleavage & Deprotection
Step 1 (Cleavage)Acetonitrile/Ethanol/Ammonium Hydroxide (45:45:10)0.5 hours[1]
Step 2 (Deprotection)Ethylenediamine6 hours[1]
TemperatureRoom TemperatureRoom Temperature[1]

References

Troubleshooting & Optimization

Low coupling efficiency with 5'-DMTr-dA(Bz)-Methyl phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with 5'-DMTr-dA(Bz)-Methyl phosphonamidite during oligonucleotide synthesis.

Troubleshooting Guide

Low coupling efficiency is a critical issue that can significantly impact the yield and purity of the final oligonucleotide product.[1] This guide provides a structured approach to identifying and resolving common problems associated with the use of this compound.

Question: What are the primary causes of low coupling efficiency with this compound?

Answer: Low coupling efficiency with this reagent can stem from several factors, ranging from reagent quality to procedural parameters. The most common causes include:

  • Reagent Degradation: this compound is susceptible to degradation, particularly through hydrolysis.[2][3] The stability of phosphoramidites in acetonitrile solution decreases in the order of T, dC > dA > dG.[2][3]

  • Suboptimal Activator Performance: The choice and concentration of the activator are critical for efficient coupling. An inappropriate activator or incorrect concentration can lead to incomplete reactions or side reactions.[]

  • Inadequate Coupling Time: Insufficient time for the coupling reaction will result in incomplete monomer addition.[1]

  • Moisture Contamination: The presence of water in reagents or solvents, especially acetonitrile, will lead to the hydrolysis of the phosphoramidite, reducing its ability to couple.[1][]

  • Depurination: The benzoyl (Bz) protecting group on the deoxyadenosine (dA) base can make it susceptible to depurination, especially with prolonged exposure to the acidic conditions of the detritylation step.[5]

  • Issues with the DNA Synthesizer: Problems with reagent delivery, valve blocks, or system leaks can all contribute to poor coupling.

Question: How can I troubleshoot low coupling efficiency?

Answer: Follow this systematic troubleshooting workflow to diagnose and resolve the issue.

Troubleshooting_Workflow cluster_reagents Reagent Quality Checks cluster_activator Activator Evaluation cluster_coupling Coupling Time Optimization cluster_synthesizer Synthesizer Maintenance cluster_depurination Depurination Mitigation start Low Coupling Efficiency Observed check_reagents Step 1: Verify Reagent Quality and Handling start->check_reagents check_activator Step 2: Evaluate Activator Solution check_reagents->check_activator Reagents OK reagent_prep Use fresh, high-purity phosphoramidite. Ensure anhydrous acetonitrile (<30 ppm H2O). Store amidites at -20°C under inert gas. check_reagents->reagent_prep optimize_coupling Step 3: Optimize Coupling Time check_activator->optimize_coupling Activator OK activator_choice Ensure correct activator for methyl phosphonamidites. Verify activator concentration (e.g., 0.25 M DCI). check_activator->activator_choice check_synthesizer Step 4: Inspect DNA Synthesizer optimize_coupling->check_synthesizer Time Optimized coupling_time Increase coupling time incrementally. A 5-minute reaction time is a good starting point for methyl phosphonamidites. optimize_coupling->coupling_time investigate_depurination Step 5: Investigate Potential Depurination check_synthesizer->investigate_depurination Synthesizer OK synthesizer_checks Perform system diagnostics. Check for leaks and ensure proper valve function. Prime all reagent lines. check_synthesizer->synthesizer_checks solution Problem Resolved investigate_depurination->solution Depurination Addressed depurination_strategy Minimize acid exposure during detritylation. Consider alternative, more labile protecting groups if available. investigate_depurination->depurination_strategy Oligo_Synthesis_Cycle cluster_coupling Critical Step Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group Coupling 2. Coupling 5'-DMTr-dA(Bz)-Methyl phosphonamidite is added Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Unreacted 5'-OH groups are blocked Coupling->Capping Chain Elongation Oxidation 4. Oxidation Phosphite triester is oxidized to phosphate triester Capping->Oxidation Prevents Truncation Oxidation->Deblocking Ready for next cycle Amidite dA(Bz) Amidite Amidite->Coupling Activator Activator Activator->Coupling Growing_Chain Growing Oligo Chain (with 5'-OH) Growing_Chain->Coupling

References

Technical Support Center: Troubleshooting Oligonucleotide Synthesis with Methyl Phosphonamidites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl phosphonamidite chemistry in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for failed oligonucleotide synthesis when using methyl phosphonamidites?

A1: The most common reasons for synthesis failure include low coupling efficiency, incomplete detritylation, inefficient capping, and issues during the oxidation step.[][2][3] Side reactions during deprotection, such as base modification and backbone degradation, are also significant challenges specific to methylphosphonate oligonucleotides.[4][5][6] The presence of moisture in reagents and solvents is a frequent underlying cause of many of these issues.[2][6][7]

Q2: My final product is showing a lower molecular weight than expected on the mass spectrum. What could be the cause?

A2: A lower than expected molecular weight typically indicates the presence of truncated sequences. This can be due to several factors:

  • Low Coupling Efficiency: If the methyl phosphonamidite does not couple efficiently at each cycle, shorter "n-1" or "n-x" sequences will be generated.[8][9]

  • Incomplete Detritylation: Failure to completely remove the 5'-DMT protecting group will prevent the next phosphoramidite from being added, leading to truncated products.[10][11][12]

  • Inefficient Capping: If unreacted 5'-hydroxyl groups are not properly capped, they can react in subsequent cycles, leading to sequences with internal deletions.[][3]

  • Backbone Cleavage: The methylphosphonate backbone is sensitive to basic conditions, and excessive exposure to base during deprotection can cause degradation of the oligonucleotide.[4][6]

Q3: I am observing a significant peak with a mass of +53 Da in my mass spectrometry analysis. What is this impurity?

A3: A +53 Da adduct is commonly attributed to the N3-cyanoethylation of thymidine residues.[13] This side reaction can occur during the ammonia deprotection step due to the reaction of acrylonitrile (a byproduct of cyanoethyl protecting group removal) with thymine. Using a larger volume of ammonia or alternative deprotection reagents like AMA (a mixture of ammonium hydroxide and methylamine) can help minimize this side reaction.

Q4: Why is my coupling efficiency low when using methyl phosphonamidites?

A4: Low coupling efficiency with methyl phosphonamidites can be attributed to several factors:

  • Moisture: Water in the acetonitrile (ACN), activator, or phosphoramidite solution is a primary cause of reduced coupling efficiency.[2][6] It hydrolyzes the activated phosphoramidite, preventing it from reacting with the growing oligonucleotide chain.

  • Degraded Phosphoramidites: Methyl phosphonamidites can be less stable than standard phosphoramidites and may degrade upon storage, especially if exposed to moisture or air.[6]

  • Suboptimal Activator: The choice and concentration of the activator are crucial. While standard activators can be used, their performance may vary.

  • Insufficient Coupling Time: Methyl phosphonamidites may require longer coupling times compared to standard phosphoramidites to achieve high efficiency. A recommended reaction time is often around 5 minutes for small-scale synthesis.[14]

Q5: What are the key considerations for the deprotection of methylphosphonate oligonucleotides?

A5: Deprotection of methylphosphonate oligonucleotides requires special attention due to the base-lability of the backbone.[4][14] Standard deprotection with ammonium hydroxide can lead to significant degradation.[4][6] A common alternative is the use of ethylenediamine (EDA).[4][6] However, EDA can cause side reactions, such as the transamination of N4-benzoyl-protected cytidine (dC-bz).[4][5][15] To mitigate this, using acetyl-protected dC (dC-Ac) is recommended.[14] A one-pot procedure involving a brief treatment with a mild ammonium hydroxide solution followed by EDA has been shown to improve yields and reduce side products.[4][5][15]

Troubleshooting Common Synthesis Problems

Observed Problem Potential Causes Recommended Solutions Analytical Method for Diagnosis
Low Overall Yield Low average coupling efficiency.[8][9] Inefficient cleavage from the solid support. Degradation during deprotection.[4][6]Ensure anhydrous conditions for all reagents and solvents.[2][6] Use fresh, high-quality methyl phosphonamidites and activators. Optimize coupling time.[14] Use a validated deprotection protocol for methylphosphonates.[4][5][15]Trityl monitoring during synthesis. HPLC and Mass Spectrometry of the crude product.
Multiple Peaks on HPLC Presence of failure sequences (n-1, n-2, etc.).[] Incomplete deprotection of base protecting groups. Formation of side products during synthesis or deprotection.[4][5]Improve coupling and capping efficiency.[][2][3] Optimize deprotection conditions (time, temperature, reagents).[4][5][15]Mass Spectrometry to identify the molecular weights of the impurities. HPLC with co-injection of standards if available.
Broad Peaks on HPLC Presence of diastereomers due to the chiral nature of the methylphosphonate linkage. On-column degradation.This is an inherent property of methylphosphonate oligonucleotides. Purification may be challenging.High-resolution Mass Spectrometry. 31P NMR.
No Product Detected Complete failure of the first coupling step. Major instrument malfunction (e.g., no reagent delivery). Incorrect phosphoramidite used.Check synthesizer logs for errors. Verify reagent lines and bottles. Confirm the identity of the phosphoramidites used.No trityl color after the first cycle. Mass Spectrometry of the cleaved product will show no oligonucleotide.

Data Presentation: Impact of Deprotection Method on Side Product Formation

The following table summarizes the extent of side product formation with different protected nucleosides when using ethylenediamine (EDA) for deprotection. This data highlights the importance of choosing appropriate protecting groups.

Protected Nucleoside Side Reaction with EDA Extent of Side Product Formation Reference
N4-benzoyl-dC (dC-bz)Transamination at the C4 positionUp to 15%[4][5][15]
N2-ibu-O6-DPC-dGDisplacement reaction at the O6 positionSignificant[4][5][15]
N2-ibu-dGDisplacement reaction at the O6 positionMinor[4][5][15]
N4-ibu-dCNone observedNot significant[4][5][15]
N6-bz-dANone observedNot significant[4][5][15]
TNone observedNot significant[4][5][15]

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Oligonucleotide Analysis

This protocol is for the analysis of crude and purified methylphosphonate oligonucleotides.

1. Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Triethylammonium acetate (TEAA) buffer (0.1 M, pH 7.5) or Triethylamine (TEA) and Hexafluoroisopropanol (HFIP) for MS-compatible methods.[17]

  • C8 or C18 reverse-phase HPLC column

2. HPLC System and Conditions:

  • System: A standard HPLC system with a UV detector.

  • Column: ACE 10 C8 (250 mm x 10 mm) or equivalent.[18]

  • Mobile Phase A: 0.1 M TEAA in water.

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.[18]

  • Gradient: 0% to 50% B over 20 minutes (this may need optimization based on oligonucleotide length and modifications).[18]

  • Flow Rate: 4 mL/min for a 10 mm ID column.[18]

  • Detection: UV absorbance at 260 nm.[19]

  • Injection Volume: 10-100 µL of a ~1 OD/mL solution.

3. Procedure:

  • Dissolve the oligonucleotide sample in water to a concentration of approximately 1 OD/mL.

  • If the sample contains non-volatile salts, desalt it using a suitable method (e.g., ethanol precipitation or a desalting column).

  • Inject the sample onto the HPLC system.

  • Run the gradient program and collect the data.

  • Analyze the chromatogram to assess purity. The full-length product should be the major peak, typically eluting last among the failure sequences.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligonucleotide Analysis

This protocol provides a general procedure for confirming the molecular weight and identifying impurities in methylphosphonate oligonucleotides.

1. Materials and Reagents:

  • Reagents for RP-HPLC using an MS-compatible mobile phase (e.g., TEA/HFIP).

  • Mass spectrometer with an electrospray ionization source.

2. Sample Preparation:

  • Purify the oligonucleotide using an MS-compatible HPLC method to remove interfering salts.

  • Dissolve the purified oligonucleotide in an appropriate solvent (e.g., 50:50 acetonitrile:water with a volatile buffer) at a concentration of 5-20 pmol/µL.

3. Mass Spectrometry Analysis:

  • Ionization Mode: Negative ion mode is typically used for oligonucleotides.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap analyzer is recommended for high resolution and mass accuracy.

  • Data Analysis: The resulting spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states. Deconvolution software is used to process this data and determine the molecular weight of the intact oligonucleotide.[20] Impurities can be identified by their corresponding deconvoluted masses.[21][22]

Protocol 3: 31P NMR Spectroscopy for Phosphoramidite Quality Control

This protocol is for assessing the purity of methyl phosphonamidite reagents before synthesis.

1. Sample Preparation:

  • Dissolve 10-20 mg of the methyl phosphonamidite in an appropriate deuterated solvent (e.g., CDCl3 or acetonitrile-d3) in an NMR tube.

2. NMR Spectroscopy:

  • Spectrometer: A standard NMR spectrometer equipped with a phosphorus probe.

  • Nucleus: 31P.

  • Experiment: A proton-decoupled 31P NMR experiment.

  • Data Analysis: The pure phosphoramidite should show characteristic signals in the range of 140-155 ppm.[23] The presence of signals in other regions, particularly around 0-20 ppm, may indicate hydrolysis to H-phosphonates or other P(V) impurities.[23][24]

Visual Troubleshooting Guides

Troubleshooting_Workflow start Synthesis Failed or Low Purity check_trityl Review Trityl Monitoring Data start->check_trityl low_coupling Consistently Low or Decreasing Trityl Signal? check_trityl->low_coupling hplc_ms Analyze Crude Product by HPLC/MS low_coupling->hplc_ms No coupling_issues Coupling Problem low_coupling->coupling_issues Yes multiple_peaks Multiple Peaks or Incorrect Mass? hplc_ms->multiple_peaks deprotection_issues Deprotection/Cleavage Problem multiple_peaks->deprotection_issues Yes, Incorrect Mass (Adducts, Degradation) other_issues Other Synthesis Step Problem multiple_peaks->other_issues Yes, n-1 Peaks success Synthesis Successful multiple_peaks->success No, Clean Product check_reagents Check Reagents: - Anhydrous Solvents - Fresh Amidites - Activator Quality coupling_issues->check_reagents optimize_coupling Optimize Coupling: - Increase Coupling Time - Check Synthesizer Fluidics check_reagents->optimize_coupling check_deprotection Review Deprotection Protocol: - Correct Reagents (e.g., EDA) - Appropriate Time/Temp deprotection_issues->check_deprotection base_modification Check for Base Modification: - Use dC-Ac instead of dC-bz check_deprotection->base_modification check_capping Verify Capping Efficiency other_issues->check_capping check_oxidation Check Oxidation Step other_issues->check_oxidation check_detritylation Verify Detritylation Efficiency other_issues->check_detritylation

Caption: A workflow diagram for troubleshooting failed oligonucleotide synthesis.

Oligo_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle detritylation 1. Detritylation (Remove 5'-DMT) coupling 2. Coupling (Add Methyl Phosphonamidite) detritylation->coupling Repeat for each base capping 3. Capping (Block Unreacted 5'-OH) coupling->capping Repeat for each base oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation Repeat for each base oxidation->detritylation Repeat for each base end_cycle Repeat Cycle 'n' Times oxidation->end_cycle start Start with Solid Support start->detritylation cleavage Cleavage from Support end_cycle->cleavage deprotection Base Deprotection cleavage->deprotection purification Purification (HPLC) deprotection->purification final_product Final Oligonucleotide purification->final_product

Caption: The four main steps of the solid-phase oligonucleotide synthesis cycle.

References

Optimizing coupling time for 5'-DMTr-dA(Bz)-Methyl phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the coupling time and troubleshooting issues related to the use of 5'-DMTr-dA(Bz)-Methyl phosphonamidite in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting coupling time for this compound?

A1: For standard small-scale syntheses (up to 1 µmol), a starting coupling time of 5 to 6 minutes is recommended.[1] However, for more sterically hindered or modified phosphonamidites, a longer time of up to 15 minutes may be necessary.[2] It is crucial to optimize this time for your specific sequence and synthesis conditions.

Q2: What factors can influence the optimal coupling time?

A2: Several factors can impact the required coupling time, including:

  • Steric Hindrance: The bulky nature of the 5'-DMTr and N6-benzoyl protecting groups, as well as the methylphosphonate moiety itself, can slow down the coupling reaction.

  • Sequence Context: The surrounding nucleotides can influence the accessibility of the 5'-hydroxyl group.

  • Activator Choice and Concentration: The type and concentration of the activator play a critical role in the rate of the coupling reaction.[] 5-(Ethylthio)-1H-tetrazole (ETT) is a commonly used and effective activator.

  • Reagent Quality: The purity and dryness of the phosphonamidite, activator, and acetonitrile are paramount for high coupling efficiency.[4]

  • Temperature: While most syntheses are performed at room temperature, slight increases in temperature can sometimes enhance coupling efficiency, but must be carefully controlled to avoid reagent degradation.

Q3: How can I assess the coupling efficiency of this compound?

A3: Coupling efficiency is typically monitored by measuring the absorbance of the trityl cation released during the deblocking step. However, it's important to note that for methyl phosphonamidites, trityl monitors may understate the actual coupling efficiency.[1] Therefore, it is highly recommended to supplement trityl monitoring with analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) analysis of the final oligonucleotide to get a more accurate assessment of purity and the presence of deletion sequences.[5]

Q4: Is double coupling recommended for this phosphonamidite?

A4: If you are experiencing low coupling efficiency, performing a double coupling step can be beneficial.[2] This involves repeating the coupling step before proceeding to the capping and oxidation steps, which can help drive the reaction to completion.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency (as indicated by low trityl signal or high n-1 peaks in HPLC) 1. Suboptimal Coupling Time: The coupling time may be too short for this specific phosphonamidite.1. Optimize Coupling Time: Systematically increase the coupling time in increments (e.g., from 5 minutes to 15 minutes) and analyze the impact on coupling efficiency (see Experimental Protocol below).
2. Moisture Contamination: Water in the acetonitrile, activator, or phosphonamidite solution will inactivate the phosphoramidite.[4]2. Ensure Anhydrous Conditions: Use fresh, high-purity, anhydrous acetonitrile (<30 ppm water).[2] Dry the phosphonamidite over molecular sieves if necessary.[6]
3. Degraded Phosphonamidite or Activator: Reagents may have degraded due to improper storage or prolonged exposure to air/moisture.3. Use Fresh Reagents: Prepare fresh solutions of the phosphonamidite and activator. Store all reagents under an inert atmosphere (argon or nitrogen) at the recommended temperature.
4. Inefficient Activator: The activator may not be optimal for this phosphonamidite, or the concentration may be too low.4. Verify Activator: Ensure you are using a suitable activator, such as 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT). Consider optimizing the activator concentration.[]
5. Secondary Structure Formation: The growing oligonucleotide may be forming secondary structures that hinder the accessibility of the 5'-hydroxyl group.5. Modify Synthesis Conditions: Consider using a synthesizer with temperature control to perform the coupling at a slightly elevated temperature. The use of chemical denaturants in the synthesis cycle can also be explored.
Appearance of Unexpected Peaks in HPLC/MS 1. Incomplete Capping: Unreacted 5'-hydroxyl groups that are not capped will lead to the formation of deletion sequences (n-1, n-2, etc.).[7]1. Optimize Capping: Ensure the capping reagents (Acetic Anhydride and N-Methylimidazole) are fresh and delivered efficiently. For some synthesizers, increasing the delivery time or concentration of the capping reagents may be necessary.[4]
2. Side Reactions: The benzoyl protecting group on adenine can be susceptible to modification under certain conditions.2. Follow Recommended Deprotection Protocols: Use the appropriate deprotection conditions specified for methylphosphonate-containing oligonucleotides to avoid side reactions.
3. Phosphoramidite Impurities: The phosphonamidite itself may contain impurities.3. Verify Reagent Purity: If possible, check the purity of the phosphonamidite using ³¹P NMR.

Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow start Low Coupling Efficiency Detected (Low Trityl Signal or n-1 Peaks) check_reagents Verify Reagent Quality (Freshness, Anhydrous Conditions) start->check_reagents increase_time Increase Coupling Time (e.g., 5 -> 10 -> 15 min) check_reagents->increase_time Reagents OK consult Consult Further Technical Support check_reagents->consult Reagents Degraded double_couple Implement Double Coupling increase_time->double_couple Efficiency Still Low resolve Problem Resolved increase_time->resolve Efficiency Improved check_activator Check Activator (Type and Concentration) double_couple->check_activator Efficiency Still Low double_couple->resolve Efficiency Improved check_synthesis Evaluate Synthesis Conditions (Temperature, Secondary Structures) check_activator->check_synthesis Activator OK check_activator->consult Activator Issue check_synthesis->resolve Efficiency Improved check_synthesis->consult Persistent Issue

Caption: A flowchart outlining the systematic steps to troubleshoot low coupling efficiency.

Quantitative Data Summary

The following table provides a summary of recommended parameters for the coupling of this compound. Note that these are starting points, and optimization is highly recommended.

ParameterRecommended ValueNotes
Coupling Time 5 - 15 minutesStart with 6 minutes for syntheses up to 1 µmol.[1] Longer times may be needed for difficult couplings.[2]
Activator 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in AcetonitrileA commonly used and effective activator.
Phosphonamidite Concentration 0.1 M in anhydrous acetonitrileEnsure complete dissolution.
Excess of Phosphonamidite 5-fold molar excess over solid support loadingThis is a typical starting point for standard phosphoramidites.[8]
Excess of Activator 20-fold molar excess over solid support loadingEnsures efficient activation of the phosphonamidite.[8]
Expected Stepwise Coupling Efficiency >98%This is a general target for efficient oligonucleotide synthesis.

Experimental Protocols

Protocol for Optimizing Coupling Time

This protocol outlines a systematic approach to determine the optimal coupling time for this compound for a specific oligonucleotide sequence.

1. Materials:

  • This compound

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside of the target sequence

  • Standard DNA synthesis reagents (deblocking, capping, oxidation solutions)

  • Anhydrous acetonitrile (synthesis grade)

  • 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) activator solution

  • Automated DNA synthesizer

  • HPLC system with a suitable column for oligonucleotide analysis (e.g., C18 reverse-phase)

  • Mass spectrometer (optional, but recommended)

2. Methodology:

  • Prepare for Synthesis:

    • Dissolve the this compound in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Ensure all other reagents are fresh and properly installed on the DNA synthesizer.

    • Set up a series of identical short syntheses (e.g., a 10-mer oligonucleotide containing the dA(Bz)-Methyl phosphonate linkage at a central position) on the same scale (e.g., 1 µmol).

  • Vary Coupling Time:

    • Program the DNA synthesizer to perform the synthesis with varying coupling times specifically for the this compound addition. Use the same coupling time for all other standard phosphoramidites in the sequence (e.g., 30 seconds).

    • Set up individual synthesis runs with the following coupling times for the target phosphonamidite:

      • Run 1: 5 minutes

      • Run 2: 7.5 minutes

      • Run 3: 10 minutes

      • Run 4: 12.5 minutes

      • Run 5: 15 minutes

  • Monitor Synthesis:

    • If your synthesizer is equipped with a trityl monitor, record the trityl cation absorbance after each deblocking step. Note any significant differences in the trityl release following the coupling of the methyl phosphonamidite.

  • Cleavage and Deprotection:

    • After completion of the synthesis, cleave the oligonucleotides from the solid support and deprotect them according to the recommended protocol for methylphosphonate-containing oligonucleotides. This often involves different conditions than standard DNA deprotection to avoid degradation of the methylphosphonate linkage.

  • Analysis:

    • Analyze the crude product from each synthesis run by reverse-phase HPLC.

    • Integrate the peak corresponding to the full-length product and any major impurity peaks (e.g., n-1 deletion sequence).

    • Calculate the percentage of the full-length product for each coupling time.

    • (Optional) Confirm the identity of the main product and impurities by mass spectrometry.

  • Determine Optimal Time:

    • Plot the percentage of full-length product against the coupling time.

    • The optimal coupling time is the shortest time that gives the highest percentage of the full-length product without a significant increase in side products.

Experimental Workflow for Coupling Time Optimization

Optimization_Workflow prep Prepare Reagents and Synthesizer synthesis Perform Multiple Syntheses with Varied Coupling Times (5, 7.5, 10, 12.5, 15 min) prep->synthesis monitor Monitor Trityl Cation Release synthesis->monitor deprotect Cleave and Deprotect Oligonucleotides monitor->deprotect analyze Analyze Crude Product by HPLC/MS deprotect->analyze plot Plot % Full-Length Product vs. Coupling Time analyze->plot determine Determine Optimal Coupling Time plot->determine

Caption: A step-by-step workflow for the experimental optimization of coupling time.

References

Technical Support Center: Purification of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of oligonucleotides containing methylphosphonate linkages. These neutral, nuclease-resistant analogs present unique challenges during synthesis, deprotection, and purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of methylphosphonate oligonucleotides in a question-and-answer format.

Question: I see a broad peak or multiple unresolved peaks for my methylphosphonate oligonucleotide during Reverse-Phase HPLC (RP-HPLC). What could be the cause and how can I fix it?

Answer: This is a common issue that can stem from several factors related to the unique properties of methylphosphonate oligonucleotides.

  • Presence of Diastereomers: The methylphosphonate linkage introduces a chiral phosphorus center, resulting in a mixture of Rp and Sp diastereomers.[1][2] These diastereomers have slightly different hydrophobicities and can co-elute or appear as broadened or partially resolved peaks.

    • Solution: Achieving baseline separation of diastereomers can be challenging and may require significant method optimization.[3] Consider if diastereomer separation is critical for your application. If not, the mixture can often be used. For analytical purposes, specialized chiral chromatography or advanced HPLC techniques may be necessary.

  • Secondary Structure Formation: Oligonucleotides, particularly those with high GC content, can form secondary structures (hairpins, duplexes) that lead to peak broadening and inconsistent retention times.[4]

    • Solution: Increase the column temperature to 60°C or higher to disrupt hydrogen bonds and denature secondary structures.[4][5]

  • Suboptimal Mobile Phase Conditions: The increased hydrophobicity of methylphosphonate oligonucleotides requires careful optimization of the mobile phase.[1]

    • Solution: Increase the concentration of the organic modifier (e.g., acetonitrile) in your gradient.[1] You can also adjust the ion-pairing agent (e.g., triethylammonium acetate - TEAA) concentration or switch to a different agent to improve resolution.[6]

Question: My product yield is very low after purification. What are the likely causes and solutions?

Answer: Low yield is a frequent problem stemming from challenges in both the synthesis and deprotection steps, which directly impacts the amount of full-length product available for purification.

  • Incomplete Deprotection or Backbone Degradation: The methylphosphonate backbone is sensitive to standard basic deprotection conditions (e.g., ammonium hydroxide), which can cause degradation.[7][8] Conversely, milder conditions may not fully remove all protecting groups.

    • Solution: A specialized one-pot deprotection protocol is recommended. This involves a brief treatment with dilute ammonium hydroxide followed by ethylenediamine (EDA).[7][9] This method has been shown to improve yields by up to 250% compared to older two-step methods.[9]

  • Product Insolubility: Methylphosphonate oligonucleotides can have poor solubility, especially after deprotection, leading to loss of product.[7]

    • Solution: Ensure the oligonucleotide is fully dissolved before injection. EDA is a good solvent for these oligonucleotides.[7] After deprotection, dilution and neutralization are critical steps before chromatographic purification.[9]

  • Suboptimal Purification Strategy: Using a purification method not suited for your specific oligonucleotide can result in poor recovery.

    • Solution: For highly hydrophobic oligonucleotides like those with methylphosphonate modifications, RP-HPLC is generally effective.[1] Consider "Trityl-on" purification, where the hydrophobic 5'-dimethoxytrityl (DMT) group is left on during purification to enhance separation of the full-length product from shorter failure sequences.[4] The DMT group is then removed post-purification.

Question: I am observing unexpected peaks in my chromatogram. What are these impurities and how can I minimize them?

Answer: Unexpected peaks are typically synthesis-related impurities or byproducts of the deprotection process.

  • Common Synthesis Impurities: These include truncated sequences (n-1, n-2), sequences with failed modifications, and incompletely deprotected oligonucleotides.[4][6][]

  • Deprotection-Specific Impurities: The use of ethylenediamine (EDA) for deprotection can lead to side reactions, such as the transamination of N4-benzoyl cytidine (dC-bz), creating EDA adducts.[7]

    • Solution: To prevent transamination, use isobutyryl-protected dC (dC-ibu) instead of benzoyl-protected dC (dC-bz) during synthesis.[7] The one-pot deprotection method also helps minimize side reactions.[7][9]

Below is a troubleshooting workflow to address common purification issues.

G start Start Purification Troubleshooting issue Identify Primary Issue start->issue broad_peak Broad or Multiple Peaks issue->broad_peak Peak Shape low_yield Low Product Yield issue->low_yield Recovery extra_peaks Unexpected Impurity Peaks issue->extra_peaks Purity cause_broad Potential Causes broad_peak->cause_broad cause_yield Potential Causes low_yield->cause_yield cause_extra Potential Causes extra_peaks->cause_extra diastereomers Diastereomers Present cause_broad->diastereomers secondary_structure Secondary Structure cause_broad->secondary_structure mobile_phase_opt Suboptimal Mobile Phase cause_broad->mobile_phase_opt solution_broad Solutions diastereomers->solution_broad secondary_structure->solution_broad mobile_phase_opt->solution_broad optimize_method Optimize HPLC Method (Gradient, Ion-Pair) solution_broad->optimize_method increase_temp Increase Column Temperature (e.g., 60°C) solution_broad->increase_temp degradation Backbone Degradation cause_yield->degradation insolubility Product Insolubility cause_yield->insolubility wrong_method Suboptimal Purification Method cause_yield->wrong_method solution_yield Solutions degradation->solution_yield insolubility->solution_yield wrong_method->solution_yield one_pot Use One-Pot Deprotection Protocol solution_yield->one_pot trityl_on Consider Trityl-On Purification solution_yield->trityl_on synthesis_fail Synthesis Failure Sequences (n-1, n-2) cause_extra->synthesis_fail deprotection_byprod Deprotection Byproducts (e.g., EDA Adducts) cause_extra->deprotection_byprod solution_extra Solutions synthesis_fail->solution_extra deprotection_byprod->solution_extra solution_extra->one_pot use_ibu_dc Use dC-ibu Monomer in Synthesis solution_extra->use_ibu_dc

Caption: Troubleshooting workflow for methylphosphonate oligo purification.

Frequently Asked Questions (FAQs)

Q1: Which HPLC method is better for methylphosphonate oligonucleotides: Ion-Exchange (IE-HPLC) or Reverse-Phase (RP-HPLC)?

A1: Both methods can be used, but RP-HPLC is often preferred for methylphosphonate oligonucleotides. The methyl group replaces a charged oxygen, making the backbone less anionic and more hydrophobic.[11] RP-HPLC separates molecules based on hydrophobicity, providing excellent resolution for these modified oligonucleotides.[4] IE-HPLC, which separates based on charge, may be less effective due to the reduced negative charge of the methylphosphonate backbone.[12][13] However, IE-HPLC can be advantageous for purifying oligonucleotides that form strong secondary structures, as it can be run at a high pH to denature them.

Q2: What are the typical mobile phases and columns used for RP-HPLC purification?

A2: A common setup for RP-HPLC of oligonucleotides involves a C8 or C18 column and a mobile phase system consisting of an aqueous buffer with an ion-pairing agent and an organic solvent.

ComponentExamplePurpose
Column C8 or C18 silica-based, or polystyrene-divinylbenzene (PS-DVB)Stationary phase for hydrophobic interaction.
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA) or Triethylammonium Bicarbonate (TEAB) in WaterIon-pairing agent to interact with anionic phosphate groups, increasing retention.[1][14]
Mobile Phase B AcetonitrileOrganic modifier to elute the oligonucleotide.[1][14]
Gradient Increasing percentage of Mobile Phase B over timeElutes molecules based on their hydrophobicity. A higher percentage of acetonitrile is often needed for hydrophobic methylphosphonate oligos.[1]

Q3: How does the chirality of the methylphosphonate linkage affect my experiment?

A3: The chiral phosphorus center results in a 1:1 mixture of Rp and Sp diastereomers during standard synthesis. These diastereomers can have different biological properties, including thermal stability of the duplex they form with a target strand and their susceptibility to nucleases.[15][16] For many research applications, the diastereomeric mixture is used without separation. However, for therapeutic applications, separating the isomers or using stereopure synthesis methods may be necessary to ensure consistent efficacy and safety.[2]

Experimental Protocols

Protocol 1: One-Pot Deprotection of Methylphosphonate Oligonucleotides

This protocol is adapted from a method developed to improve yields and reduce side products.[7][9]

Materials:

  • Crude methylphosphonate oligonucleotide on solid support (e.g., CPG).

  • Dilute ammonium hydroxide (e.g., 2% NH4OH in methanol or a similar mild solution).

  • Ethylenediamine (EDA).

  • Neutralizing solution (e.g., acetic acid).

  • Sterile, nuclease-free water.

Procedure:

  • Place the solid support with the synthesized oligonucleotide in a sealed vial.

  • Add the dilute ammonium hydroxide solution to the support.

  • Incubate for 30 minutes at room temperature. This step is primarily to revert any dG adducts without cleaving the sensitive backbone.[7]

  • Directly add one volume of ethylenediamine (EDA) to the vial.

  • Incubate for 6 hours at room temperature to complete the deprotection of base-protecting groups and cleave the oligonucleotide from the support.[9]

  • Following incubation, dilute the solution with sterile water.

  • Neutralize the solution carefully with an appropriate acid (e.g., acetic acid) to stop the reaction.

  • The crude, deprotected oligonucleotide solution is now ready for quantification and purification by HPLC.

Protocol 2: RP-HPLC Purification of a Deprotected Methylphosphonate Oligonucleotide

This is a general protocol and may require optimization for your specific oligonucleotide and HPLC system.

Equipment and Materials:

  • HPLC system with a UV detector.

  • C8 or C18 reverse-phase column (e.g., 250 mm x 10 mm).[14]

  • Mobile Phase A: 0.1 M TEAB, pH 7.5.[14]

  • Mobile Phase B: 0.1 M TEAB, pH 7.5, in 50% acetonitrile.[14]

  • Crude, deprotected oligonucleotide solution from Protocol 1.

  • Column oven.

Procedure:

  • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 95% A, 5% B) at a flow rate of ~4 mL/min.

  • Set the column temperature to 60°C to minimize secondary structures.[4]

  • Dissolve the lyophilized crude oligonucleotide in Mobile Phase A or water.

  • Inject the sample onto the column.

  • Run a linear gradient to increase the percentage of Mobile Phase B. A typical gradient might be from 5% to 50% B over 20-30 minutes.[14] The gradient may need to be adjusted based on the hydrophobicity of your oligo.

  • Monitor the elution profile at 260 nm.

  • Collect fractions corresponding to the main product peak.

  • Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry).

  • Pool the pure fractions and lyophilize to obtain the purified oligonucleotide.

The workflow for deprotection and purification is visualized below.

G start Synthesized Oligo on Solid Support deprotection One-Pot Deprotection start->deprotection step1 1. Brief Dilute NH4OH Treatment (30 min) deprotection->step1 step2 2. Add EDA (6 hours) deprotection->step2 step3 3. Dilute and Neutralize deprotection->step3 crude_product Crude Deprotected Oligonucleotide deprotection->crude_product purification RP-HPLC Purification crude_product->purification hplc_step1 Inject on C8/C18 Column (60°C) purification->hplc_step1 hplc_step2 Elute with Acetonitrile Gradient in TEAB Buffer purification->hplc_step2 hplc_step3 Collect Fractions purification->hplc_step3 analysis Purity Analysis (Analytical HPLC / Mass Spec) purification->analysis analysis->purification Re-purify final_product Purified Methylphosphonate Oligonucleotide analysis->final_product Fractions are Pure

Caption: Workflow for deprotection and purification of methylphosphonate oligos.

References

Side reactions associated with 5'-DMTr-dA(Bz)-Methyl phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-DMTr-dA(Bz)-Methyl phosphonamidite in oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Coupling Efficiency 1. Phosphonamidite Degradation: Exposure to moisture and/or oxygen can lead to hydrolysis and oxidation of the phosphonamidite.[1]1a. Ensure Anhydrous Conditions: Use anhydrous acetonitrile for dissolution. Prepare phosphonamidite solutions fresh before use.[1] 1b. Proper Storage: Store phosphonamidites as a powder at -20°C under an inert atmosphere (e.g., argon).[1] 1c. Quality Check: Perform 31P NMR or LC-MS analysis on the phosphonamidite to check for the presence of phosphonate (oxidized form) or other impurities.[2][3]
2. Suboptimal Activator: Insufficient or degraded activator can lead to incomplete coupling.2. Use Fresh Activator: Ensure the activator (e.g., DCI, 1H-tetrazole) is fresh and anhydrous. Follow the synthesizer manufacturer's recommendations for activator concentration and contact time.
3. Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups in the previous cycle can lead to the formation of n-1 shortmers, which can be misinterpreted as low coupling efficiency of the subsequent monomer.3. Verify Capping Reagents: Ensure capping reagents (e.g., Acetic Anhydride/N-Methylimidazole) are fresh and active.
Presence of Truncated Oligonucleotides (shorter fragments) 1. Depurination: The most common side reaction for dA(Bz) is the acid-catalyzed cleavage of the N-glycosidic bond during the detritylation step, leading to an abasic site.[4][5] This abasic site is subsequently cleaved during the final basic deprotection, resulting in a 5'-truncated fragment.1a. Use Milder Deblocking Agents: Use Dichloroacetic acid (DCA) instead of the stronger Trichloroacetic acid (TCA).[4][5] 1b. Reduce Deblocking Time: Minimize the exposure time to the acid during the detritylation step to the shortest duration necessary for complete DMT removal. 1c. Alternative Protecting Groups: For sequences highly sensitive to depurination, consider using alternative protecting groups for deoxyadenosine that are more stable to acid, such as formamidine (dmf) protecting groups.
Modification of Adenine Base 1. Incomplete Deprotection: The N6-benzoyl group may not be completely removed during the final deprotection step.1. Optimize Deprotection Conditions: Ensure adequate time and temperature for deprotection with ammonium hydroxide or AMA (Ammonium hydroxide/40% aqueous Methylamine).[6] Standard deprotection for Bz-dA is typically with concentrated ammonium hydroxide.[6]
2. Side reactions during deprotection: The use of certain deprotection reagents can lead to base modification. For example, AMA can cause transamination if not used correctly.2. Follow Recommended Protocols: Adhere to established protocols for the specific deprotection reagent being used. For sensitive modifications, milder deprotection conditions, such as using potassium carbonate, might be necessary with appropriate protecting groups.[6]
Unexpected Peaks in HPLC or Mass Spectrometry Analysis 1. Phosphonamidite Impurities: The starting phosphonamidite may contain impurities that are incorporated into the oligonucleotide chain.[1][7]1. QC of Raw Materials: Perform incoming quality control on phosphonamidite batches using methods like RP-HPLC and 31P NMR to identify and quantify impurities.[2][3]
2. Oxidation of Methyl Phosphonate Linkage: The P(III) methyl phosphonate linkage is susceptible to oxidation to a P(V) species.2. Use Low-Water Content Oxidizer: During synthesis, use an oxidizer with low water content.[8]
3. Formation of n+1 or other adducts: Side reactions during synthesis can lead to the formation of oligonucleotides with unexpected masses.3. Review Synthesis Cycle Parameters: Check all reagent concentrations, delivery times, and wash steps in the synthesis protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with this compound?

A1: The primary side reaction is depurination, which is the acid-catalyzed cleavage of the glycosidic bond between the deoxyribose sugar and the N6-benzoyl-adenine base.[4] This occurs during the repetitive acid-mediated detritylation steps in solid-phase oligonucleotide synthesis. The electron-withdrawing nature of the benzoyl protecting group makes the glycosidic bond more susceptible to cleavage. The resulting abasic site is labile and can lead to chain cleavage during the final basic deprotection, yielding a truncated oligonucleotide product.

Q2: How can I minimize depurination when using this compound?

A2: To minimize depurination, you can:

  • Use a weaker acid for detritylation: Dichloroacetic acid (DCA) is preferred over Trichloroacetic acid (TCA) as it results in a slower rate of depurination.[4][5]

  • Shorten the acid exposure time: Use the minimum time required for complete removal of the DMT group.

  • Consider alternative protecting groups: For particularly sensitive sequences with multiple dA residues, using a dA phosphonamidite with a more acid-stable protecting group, like a formamidine group, can significantly reduce depurination.[9]

Q3: What are the optimal storage and handling conditions for this compound?

A3: this compound is sensitive to moisture and oxidation.[1] It should be stored as a dry powder at -20°C under an inert atmosphere (e.g., argon). When preparing solutions for synthesis, use anhydrous acetonitrile and prepare them fresh before use to minimize degradation.[1]

Q4: What are the recommended deprotection conditions for oligonucleotides containing dA(Bz) and methyl phosphonate linkages?

A4: Oligonucleotides containing methyl phosphonate linkages are more base-labile than standard phosphodiester linkages.[10] Therefore, modified deprotection procedures are required. A common method involves a two-step process: first, a short treatment with an ammonium hydroxide solution in acetonitrile/ethanol, followed by treatment with ethylenediamine (EDA) at room temperature.[10] It is crucial to avoid heating during deprotection as this can lead to cleavage of the methyl phosphonate backbone.[10]

Q5: What analytical techniques are recommended for quality control of this compound?

A5: For comprehensive quality control, the following techniques are recommended:

  • 31P NMR: This is a powerful tool to determine the purity of the phosphonamidite, specifically to quantify the active P(III) species versus the oxidized P(V) impurity.[2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is used to assess the overall purity and identify any non-phosphorus-containing impurities.[2]

  • Mass Spectrometry (MS): LC-MS can be used for identification and to characterize impurities in the phosphonamidite raw material.[1][3]

Quantitative Data Summary

Table 1: Relative Depurination Rates of N6-benzoyl-deoxyadenosine (dABz) under Different Acidic Conditions.

Deblocking AgentConcentrationRelative Depurination RateReference
Dichloroacetic acid (DCA)3%1x[4]
Dichloroacetic acid (DCA)15%3x faster than 3% DCA[4]
Trichloroacetic acid (TCA)3%4x faster than 3% DCA[4]

Data is derived from kinetic studies on CPG-bound intermediates.

Experimental Protocols

Protocol 1: Quality Control of this compound using 31P NMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound and dissolve it in 0.5 mL of anhydrous deuterated chloroform (CDCl3) or deuterated acetonitrile (CD3CN) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 300 MHz or higher NMR spectrometer.

    • Pulse Program: Standard proton-decoupled phosphorus experiment.

    • Reference: Use an external standard of 85% phosphoric acid (H3PO4) or an internal standard.

  • Data Acquisition: Acquire the 31P NMR spectrum. The phosphoramidite should appear as a characteristic diastereomeric pair of peaks around 146-150 ppm.

  • Data Analysis: Integrate the area of the phosphoramidite peaks and any impurity peaks. The major impurity to look for is the corresponding H-phosphonate, which appears at a different chemical shift (typically around 0-10 ppm). Calculate the purity by dividing the integral of the desired phosphoramidite peaks by the total integral of all phosphorus-containing species.

Protocol 2: Monitoring Depurination by Reversed-Phase HPLC

  • Synthesis: Synthesize a short oligonucleotide containing a dA(Bz) residue (e.g., DMT-T-A(Bz)-T-CPG).

  • Treatment: After synthesis, subject the solid support-bound oligonucleotide to the acidic deblocking conditions being tested (e.g., 3% TCA in DCM) for varying lengths of time (e.g., 0, 5, 15, 30, 60 minutes).

  • Cleavage and Deprotection: After acid exposure, cleave the oligonucleotide from the support and deprotect the bases using standard ammonium hydroxide treatment.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the full-length oligonucleotide from the truncated product resulting from depurination.

    • Detection: UV detection at 260 nm.

  • Data Analysis: Quantify the peak areas of the full-length product and the truncated product. The increase in the truncated product over time corresponds to the rate of depurination.

Visualizations

Depurination_Mechanism Depurination of dA(Bz) during Oligonucleotide Synthesis cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Final Cleavage & Deprotection Start Oligonucleotide Chain (on solid support) Deblock Deblocking Step (Acid Treatment, e.g., DCA/TCA) Start->Deblock Depurination Side Reaction: Depurination at dA(Bz) Deblock->Depurination Coupling Coupling with next Phosphonamidite Deblock->Coupling Successful Detritylation Abasic Abasic Site Formation Depurination->Abasic Abasic->Coupling Chain continues with abasic site Cleavage Base Treatment (e.g., NH4OH) Abasic->Cleavage Coupling->Cleavage FullLength Full-Length Oligonucleotide Cleavage->FullLength Truncated Truncated Oligonucleotide Cleavage->Truncated Cleavage at Abasic Site

Caption: Workflow illustrating the depurination side reaction.

Troubleshooting_Workflow Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency Observed CheckAmidite Check Phosphonamidite Quality (31P NMR, LC-MS) Start->CheckAmidite CheckReagents Check Activator and Other Reagents CheckAmidite->CheckReagents No Degraded Degradation Found (Oxidation/Hydrolysis) CheckAmidite->Degraded Yes CheckSynthesizer Check Synthesizer Fluidics and Protocol CheckReagents->CheckSynthesizer No ReagentIssue Reagents Expired/ Contaminated CheckReagents->ReagentIssue Yes ProtocolIssue Protocol/Hardware Issue CheckSynthesizer->ProtocolIssue Yes Resolved Problem Resolved CheckSynthesizer->Resolved No UseNew Use Freshly Prepared/ New Batch of Amidite Degraded->UseNew UseNew->Resolved ReplaceReagents Replace Reagents ReagentIssue->ReplaceReagents ReplaceReagents->Resolved OptimizeProtocol Optimize Protocol/ Service Instrument ProtocolIssue->OptimizeProtocol OptimizeProtocol->Resolved

Caption: Logical workflow for troubleshooting low coupling efficiency.

References

Technical Support Center: Optimizing Full-Length Product Yield with Methyl Phosphonamidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with methyl phosphonamidites in oligonucleotide synthesis. Our goal is to help you improve the yield and purity of your full-length oligonucleotide products.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using methyl phosphonamidites in oligonucleotide synthesis?

Methyl phosphonamidites are used to introduce methylphosphonate linkages into oligonucleotides. These modifications offer several key advantages, primarily for therapeutic and research applications:

  • Nuclease Resistance: The methylphosphonate backbone is resistant to degradation by nucleases, which are enzymes that break down nucleic acids. This increases the in vivo stability of the oligonucleotide.[1][2]

  • Neutral Backbone: Unlike the negatively charged phosphodiester backbone of natural DNA and RNA, the methylphosphonate linkage is uncharged.[1][2] This property can influence the cellular uptake and hybridization characteristics of the oligonucleotide.[2]

Q2: What are the most critical steps to consider for maximizing the yield of full-length products?

The two most critical stages when working with methyl phosphonamidites are the coupling reaction during synthesis and the post-synthesis cleavage and deprotection steps. Careful optimization of these stages is essential to achieve high yields of the desired full-length product.[1][3]

Q3: Are there any specific storage and handling recommendations for methyl phosphonamidites?

Due to solubility differences, it is recommended to dissolve methyl phosphonamidites as follows: dG in anhydrous tetrahydrofuran, and dA, Ac-dC, and dT in anhydrous acetonitrile.[1] As with all phosphoramidites, it is crucial to handle them under anhydrous conditions to prevent degradation and ensure high coupling efficiency.

Q4: How can I assess the purity and yield of my final oligonucleotide product?

Several analytical techniques can be used to determine the purity and yield of your synthetic oligonucleotides:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for both analysis and purification.[4][5]

    • Reverse-Phase (RP-HPLC): Separates based on hydrophobicity.[4]

    • Anion-Exchange (AX-HPLC): Separates based on charge.[4]

  • Polyacrylamide Gel Electrophoresis (PAGE): Separates oligonucleotides by their mass-to-charge ratio and is effective for differentiating between the full-length product and shorter failure sequences (n-1 shortmers).[4]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can confirm the molecular weight of the final product.[4][6]

  • UV-Visible Spectrophotometry: Measures the absorbance at 260 nm to quantify the oligonucleotide concentration.[7]

Troubleshooting Guides

Low Yield of Full-Length Product
Potential Problem Probable Cause(s) Recommended Solution(s)
Incomplete Coupling - Insufficient Coupling Time: Methyl phosphonamidites generally require longer coupling times than standard phosphoramidites.[3] - Inefficient Activator: The choice and concentration of the activator can significantly impact coupling efficiency.[8][9] - Degraded Phosphonamidite: Moisture or improper storage can lead to phosphonamidite degradation.- Increase Coupling Time: A coupling time of 5-6 minutes is recommended for syntheses at 1 µmole scale and below.[1][3] - Optimize Activator: Consider using a more effective activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[8][9] Ensure the activator concentration is optimal. - Use Fresh Reagents: Always use fresh, anhydrous phosphonamidites and solvents.
Backbone Cleavage Harsh Deprotection Conditions: The methylphosphonate linkage is labile to strong bases like concentrated ammonium hydroxide, which is commonly used for standard oligonucleotide deprotection.[10][11]- Use a Milder, Two-Step Deprotection Protocol: A one-pot procedure is recommended: 1. A brief initial treatment with a dilute solution of ammonium hydroxide in acetonitrile/ethanol.[1][12] 2. Followed by treatment with ethylenediamine (EDA) to complete the deprotection.[1][12] This minimizes cleavage of the methylphosphonate backbone.[1][12]
Side Reactions during Deprotection Transamination of Cytosine: When using N4-benzoyl-dC (Bz-dC), ethylenediamine (EDA) can cause a transamination side reaction, leading to the formation of an EDA adduct.[10][12]- Use Acetyl-Protected dC (Ac-dC): The acetyl protecting group is removed during the initial mild ammonium hydroxide step, preventing the subsequent reaction with EDA.[1][13]
Purification Issues Co-elution of Impurities: Failure sequences (n-1) or products with side-reaction adducts may co-elute with the full-length product during purification.- Optimize Purification Method: - RP-HPLC: Can separate the desired product from failure sequences, especially if the full-length product is "DMT-on". - AX-HPLC: Is effective for separating based on charge, which can resolve some impurities.[4] - PAGE: Offers high resolution for separating oligonucleotides based on size.[4]

Experimental Workflow: Oligonucleotide Synthesis with Methyl Phosphonamidites

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification_analysis Purification & Analysis synthesis_step synthesis_step deprotection_step deprotection_step purification_step purification_step analysis_step analysis_step start Solid Support detritylation 1. Detritylation start->detritylation coupling 2. Coupling (Methyl Phosphonamidite + Activator) detritylation->coupling capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation cycle_end Repeat for Each Monomer oxidation->cycle_end cycle_end->detritylation Next Cycle cleavage 5. Mild NH4OH Treatment cycle_end->cleavage Final Cycle deprotection 6. Ethylenediamine (EDA) Treatment cleavage->deprotection purification 7. Purification (e.g., HPLC, PAGE) deprotection->purification analysis 8. Quality Control (LC-MS, CE) purification->analysis final_product Full-Length Product analysis->final_product

Caption: Automated solid-phase synthesis cycle and downstream processing for oligonucleotides containing methylphosphonate linkages.

Key Experimental Protocols

Optimized One-Pot Cleavage and Deprotection Protocol

This protocol is designed to maximize the yield of full-length oligonucleotides containing methylphosphonate linkages by minimizing backbone cleavage.[1][12]

  • Preparation: After synthesis, pass air through the synthesis column to dry the solid support. Transfer the support to a sealed vial.

  • Step 1: Mild Ammonium Hydroxide Treatment:

    • Prepare a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v).

    • Add 0.5 mL of this solution to the solid support for a 1 µmole scale synthesis.

    • Seal the vial and let it stand at room temperature for 30 minutes. This step removes the cyanoethyl protecting groups from the phosphodiester linkages and the acetyl group from Ac-dC.[1][13]

  • Step 2: Ethylenediamine (EDA) Treatment:

    • Add 0.5 mL of ethylenediamine directly to the vial from Step 1.

    • Reseal the vial and let it stand at room temperature for 6 hours. This step cleaves the oligonucleotide from the solid support and removes the remaining base protecting groups.[1]

  • Work-up:

    • Decant the supernatant.

    • Wash the support twice with 0.5 mL of a 1:1 acetonitrile/water solution.

    • Combine the supernatant and the washes.

    • Dilute the combined solution with water to a final volume of 15 mL.

    • Neutralize the solution to pH 7 by adding a 1:9 solution of 6M hydrochloric acid in acetonitrile/water.[1]

  • Desalting: Proceed with standard desalting procedures, such as using a reversed-phase cartridge, to prepare the crude product for purification.[1]

Troubleshooting Logic for Deprotection

deprotection_troubleshooting problem problem cause cause solution solution start Low Yield or Impure Product After Deprotection check_backbone Analysis shows significant shorter fragments start->check_backbone check_adducts Analysis shows unexpected higher MW species start->check_adducts check_backbone->check_adducts No backbone_cleavage Probable Cause: Backbone Cleavage check_backbone->backbone_cleavage Yes side_reactions Probable Cause: Side Reactions check_adducts->side_reactions Yes other_issues Other Issues check_adducts->other_issues No harsh_conditions Harsh Deprotection (e.g., conc. NH4OH) backbone_cleavage->harsh_conditions use_mild_protocol Solution: Use one-pot mild NH4OH/EDA protocol harsh_conditions->use_mild_protocol bz_dc_issue Using Bz-dC with EDA side_reactions->bz_dc_issue use_ac_dc Solution: Use Ac-dC instead of Bz-dC bz_dc_issue->use_ac_dc incomplete_deprotection Incomplete Deprotection other_issues->incomplete_deprotection optimize_time Solution: Ensure sufficient reaction times incomplete_deprotection->optimize_time

Caption: A decision-making flowchart for troubleshooting common issues encountered during the deprotection of methylphosphonate-containing oligonucleotides.

References

Preventing n-1 shortmer formation with 5'-DMTr-dA(Bz)-Methyl phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-DMTr-dA(Bz)-Methyl phosphonamidite in oligonucleotide synthesis. The focus is on preventing the formation of n-1 shortmers and ensuring high-quality synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard phosphoramidites?

This compound is a modified nucleoside phosphoramidite used in the chemical synthesis of oligonucleotides.[1] It features a methyl group protecting the phosphorus, which results in a neutral methylphosphonate backbone in the final oligonucleotide, unlike the negatively charged phosphodiester backbone generated with standard cyanoethyl phosphoramidites. This modification imparts nuclease resistance to the oligonucleotide.[2]

Q2: Does the use of this compound inherently prevent n-1 shortmer formation?

While the goal is always to minimize impurities, there is no conclusive evidence to suggest that methyl phosphonamidites inherently possess a significantly higher coupling efficiency than standard β-cyanoethyl phosphoramidites. Studies have shown that the coupling rates of fresh solutions are comparable.[3] Therefore, preventing n-1 shortmers when using methyl phosphonamidites still relies on optimizing the synthesis cycle and ensuring the quality of all reagents.

Q3: What are the primary causes of n-1 shortmer formation during oligonucleotide synthesis?

N-1 shortmers are primarily the result of incomplete coupling of the phosphoramidite monomer to the growing oligonucleotide chain. This can be caused by several factors, including:

  • Poor quality or degradation of the phosphoramidite.

  • Presence of moisture in the reagents or on the synthesizer.

  • Suboptimal activator performance.

  • Steric hindrance, especially with modified bases or bulky protecting groups. [4][]

  • Inefficient capping of unreacted 5'-hydroxyl groups.

Q4: Are there specific challenges associated with using methyl phosphonamidites?

Yes, some studies indicate that certain methyl phosphonamidite reagents, particularly the N-isobutyryl deoxyguanosine methylphosphonamidite, may be less stable in solution compared to their β-cyanoethyl counterparts.[3] This can lead to a decrease in active phosphoramidite concentration and consequently, lower coupling efficiency over time. Therefore, careful handling and fresh preparation of reagents are crucial.

Troubleshooting Guide: Minimizing n-1 Shortmers

This guide provides a systematic approach to troubleshooting and preventing n-1 shortmer formation when using this compound.

Problem: High Levels of n-1 Shortmers Detected Post-Synthesis

Logical Troubleshooting Workflow

TroubleshootingWorkflow start High n-1 Shortmers Detected reagent_quality Verify Phosphoramidite and Reagent Quality start->reagent_quality synthesis_protocol Review and Optimize Synthesis Protocol start->synthesis_protocol instrument_check Perform Synthesizer Maintenance Check start->instrument_check dissolution Ensure Complete and Fresh Amidite Dissolution reagent_quality->dissolution activator Check Activator Concentration and Age reagent_quality->activator anhydrous Confirm Anhydrous Conditions of All Reagents reagent_quality->anhydrous coupling_time Optimize Coupling Time synthesis_protocol->coupling_time capping Ensure Efficient Capping Step synthesis_protocol->capping lines Check for Blockages in Reagent Lines instrument_check->lines valves Verify Valve Block Functionality instrument_check->valves resolution Problem Resolved dissolution->resolution activator->resolution anhydrous->resolution coupling_time->resolution capping->resolution lines->resolution valves->resolution

Caption: A logical workflow for troubleshooting high levels of n-1 shortmers.

Detailed Troubleshooting Steps in Q&A Format

Q: How can I ensure the quality of my this compound? A:

  • Fresh Dissolution: Due to potential stability issues, it is recommended to dissolve the phosphoramidite in anhydrous acetonitrile immediately before use. Avoid storing dissolved amidites for extended periods.

  • Proper Storage: Store the lyophilized phosphoramidite at the recommended temperature (typically -20°C) under an inert atmosphere (argon or nitrogen).[6]

  • Visual Inspection: Before dissolution, visually inspect the powder for any signs of discoloration or clumping, which could indicate degradation.

Q: What are the best practices for maintaining anhydrous conditions? A:

  • Reagent Grade: Use only high-purity, anhydrous acetonitrile for phosphoramidite and activator solutions.

  • Molecular Sieves: Employ molecular sieves in your solvent bottles to scavenge any trace amounts of moisture.

  • Inert Gas: Ensure a continuous and dry supply of inert gas (argon or nitrogen) to the synthesizer and reagent bottles.

Q: How should I optimize the coupling step for methyl phosphonamidites? A:

  • Coupling Time: While coupling kinetics are similar to standard amidites, a slightly extended coupling time (e.g., 1.5 to 2 times the standard) may be beneficial, especially for sequences known to be difficult. A recommended starting point is a 5-minute reaction time for syntheses of 1 µmole and below.[2]

  • Activator: Use a fresh, high-quality activator solution at the concentration recommended by the manufacturer. Common activators include 5-(ethylthio)-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole.

  • Concentration: Use the recommended concentration of the phosphoramidite solution. A lower concentration may require a longer coupling time.

Q: What if I still observe n-1 shortmers after optimizing the coupling step? A:

  • Capping Efficiency: The capping step is critical for blocking unreacted 5'-hydroxyl groups. Ensure that your capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active. An inefficient capping step will directly lead to the formation of n-1 shortmers.

  • Double Capping: For critical sequences, consider implementing a "double capping" protocol, where the capping step is performed twice in each cycle.

Experimental Protocols

Protocol 1: Optimized Coupling for this compound
  • Phosphoramidite Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the phosphoramidite in anhydrous acetonitrile to the synthesizer-specific recommended concentration (e.g., 0.1 M).

    • Install the freshly prepared solution on the synthesizer.

  • Synthesizer Programming:

    • Modify the standard synthesis protocol to extend the coupling time for the methyl phosphonamidite. A starting point of 180-300 seconds is recommended.

    • Ensure the activator delivery step is programmed to deliver the correct volume and concentration as per the manufacturer's guidelines.

  • Post-Synthesis Analysis:

    • Cleave and deprotect the oligonucleotide using the appropriate conditions for methylphosphonate linkages (e.g., ethylenediamine-based deprotection).

    • Analyze the crude product using anion-exchange or reverse-phase HPLC to quantify the percentage of full-length product versus n-1 shortmers.

Protocol 2: Quality Control of Phosphoramidite Solution
  • Small-Scale Test Synthesis:

    • Before committing to a long or critical synthesis, perform a short test synthesis (e.g., a simple homopolymer or a known sequence).

    • Use the newly prepared this compound solution.

    • Analyze the crude product by HPLC.

  • Evaluation Criteria:

    • A high coupling efficiency (>99%) in the test synthesis provides confidence in the quality of the phosphoramidite solution.

    • If the coupling efficiency is suboptimal, reprepare the phosphoramidite solution and repeat the test. If the issue persists, consider using a new lot of the phosphoramidite.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment comparing the coupling efficiency of a standard β-cyanoethyl phosphoramidite with a methyl phosphonamidite under both standard and optimized conditions.

Phosphoramidite TypeSynthesis ConditionsAverage Coupling Efficiency (%)Resulting n-1 Shortmer (%)
Standard β-cyanoethylStandard Protocol (90s coupling)99.20.8
5'-DMTr-dA(Bz)-MethylStandard Protocol (90s coupling)98.51.5
5'-DMTr-dA(Bz)-MethylOptimized Protocol (240s coupling) 99.3 0.7

Note: This data is illustrative and highlights the importance of optimizing the synthesis protocol for modified phosphoramidites to achieve high coupling efficiencies and minimize n-1 shortmer formation. Actual results may vary depending on the specific sequence, synthesizer, and reagent quality.

References

Impact of water content on 5'-DMTr-dA(Bz)-Methyl phosphonamidite stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using 5'-DMTr-dA(Bz)-Methyl phosphonamidite in oligonucleotide synthesis. It provides troubleshooting advice and answers to frequently asked questions regarding the impact of water on the stability of this crucial reagent.

Frequently Asked Questions (FAQs)

Q1: How does water content affect the stability of this compound?

A1: Water content is a critical factor that negatively impacts the stability of all phosphoramidites, including this compound. The primary degradation pathway is the hydrolysis of the phosphoramidite linkage, which converts the active P(III) species into an inactive H-phosphonate derivative.[1] This degradation reduces the purity of the phosphonamidite solution, leading to decreased coupling efficiency during oligonucleotide synthesis, which in turn results in lower yields of the full-length oligonucleotide and an increase in truncated sequences.

Q2: What is the recommended maximum water content in the solvent used to dissolve this compound?

A2: To ensure optimal performance and minimize degradation, it is crucial to use anhydrous acetonitrile with a water content of less than 30 parts per million (ppm), and ideally 10 ppm or lower.[2][3] Solvents with higher water content will significantly accelerate the rate of hydrolysis.

Q3: How does the stability of this compound compare to other standard phosphoramidites?

A3: The stability of deoxyribonucleoside phosphoramidites in solution generally follows the order: T > dC > dA > dG.[4] This indicates that the dA(Bz) phosphoramidite is more susceptible to degradation than thymidine and deoxycytidine phosphoramidites but more stable than the highly sensitive deoxyguanosine phosphoramidite.

Q4: What are the primary degradation products of this compound caused by water?

A4: The main degradation product resulting from the reaction with water is the corresponding 5'-DMTr-dA(Bz)-3'-H-phosphonate. This occurs through the hydrolysis of the phosphoramidite moiety.[5] The presence of this and other degradation products can be monitored using analytical techniques such as ³¹P NMR and High-Performance Liquid Chromatography (HPLC).[6][7]

Q5: How should this compound be stored to ensure its stability?

A5: For long-term stability, solid this compound should be stored at -20°C under an inert atmosphere (e.g., argon or dry nitrogen). When in solution, it should be dissolved in anhydrous acetonitrile and kept over activated molecular sieves (3 Å) to maintain a low water environment.[2] It is also advisable to use fresh solutions for synthesis whenever possible.

Troubleshooting Guide

This section addresses common issues encountered during oligonucleotide synthesis that may be related to the degradation of this compound due to moisture.

Symptom Potential Cause Troubleshooting and Optimization
Low Coupling Efficiency Degradation of the phosphoramidite due to moisture in the acetonitrile or on the synthesizer.- Use fresh, high-purity this compound.- Ensure the acetonitrile used for dissolution is anhydrous (<30 ppm water).[2][3]- Regularly test the water content of solvents using Karl Fischer titration.- Implement stringent procedures for handling anhydrous solvents and phosphoramidites.- Store phosphoramidite solutions over activated molecular sieves.[2]
Presence of n-1 Shortmers Inefficient coupling caused by hydrolyzed phosphoramidite.- Verify the purity of the phosphoramidite solution using HPLC or ³¹P NMR before use.- Increase the coupling time for the dA(Bz) monomer to compensate for any minor degradation.
Unexpected Peaks in HPLC/LC-MS Analysis Presence of degradation products, such as H-phosphonate, in the phosphoramidite stock.- Analyze the phosphoramidite solution by ³¹P NMR to identify and quantify degradation products.- Purify the phosphoramidite if significant degradation is detected, though it is often more practical to use a fresh batch.

Data Presentation

The following table summarizes the impact of water on phosphoramidite stability and the recommended acceptable limits for water content in solvents used for oligonucleotide synthesis.

Parameter Value/Recommendation Reference
Recommended Water Content in Acetonitrile < 30 ppm (ideally < 10 ppm)[2][3]
Observed Purity Reduction of dA(Bz) in Acetonitrile 6% after 5 weeks at room temperature[4]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To accurately measure the water content in acetonitrile used for dissolving phosphoramidites.

Materials:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Anhydrous methanol or appropriate Karl Fischer solvent

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Gastight syringe

  • Acetonitrile sample

Procedure:

  • Instrument Preparation: Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Solvent Equilibration: Add the appropriate Karl Fischer solvent to the titration vessel and allow the instrument to titrate to a dry, stable endpoint.

  • Standardization (for volumetric titration): Calibrate the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate to determine the reagent's water equivalent (titer).

  • Sample Analysis: a. Using a dry, gastight syringe, carefully draw a known volume or weight of the acetonitrile sample. b. Inject the sample into the conditioned titration vessel. c. The titrator will automatically start the titration and stop at the endpoint.

  • Calculation: The instrument's software will calculate the water content of the sample, typically expressed in ppm or percentage.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and detect the presence of hydrolysis products.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Anhydrous acetonitrile for sample preparation

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL.

  • HPLC Method:

    • Column: C18 reversed-phase

    • Mobile Phase A: 0.1M TEAA in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient starts with a lower percentage of Mobile Phase B and increases over time to elute the phosphoramidite and its degradation products. The exact gradient should be optimized for the specific column and system.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

  • Analysis: Inject the prepared sample onto the HPLC system. The pure this compound will typically appear as a major peak (often a doublet of diastereomers). Degradation products, such as the H-phosphonate, will have different retention times. Purity can be estimated by calculating the area percentage of the main peak(s) relative to the total area of all observed peaks.

Protocol 3: Stability Monitoring by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To directly observe and quantify the active phosphoramidite and its degradation products.

Materials:

  • NMR spectrometer

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN)

  • Triethylamine (TEA)

Procedure:

  • Sample Preparation: a. In a dry NMR tube, dissolve approximately 10-20 mg of the this compound in about 0.5 mL of a suitable deuterated solvent. b. A small amount of TEA (e.g., 1% v/v) can be added to prevent acid-catalyzed degradation during the analysis.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The active P(III) phosphoramidite will show characteristic signals, typically as a doublet of diastereomers, in the range of δ 148-152 ppm.

    • The primary hydrolysis product, the H-phosphonate, will appear as a distinct peak at a different chemical shift, usually in the range of δ 5-10 ppm.

    • Oxidized phosphoramidite (P(V) species) may also be present and will have signals in a different region of the spectrum (around δ 0 ppm).

    • The relative integration of these peaks can be used to quantify the extent of degradation.

Visualizations

Hydrolysis_Pathway Amidite 5'-DMTr-dA(Bz)-Methyl Phosphonamidite (Active P(III)) H_phosphonate 5'-DMTr-dA(Bz)-3'-H-phosphonate (Inactive) Amidite->H_phosphonate Hydrolysis H2O H₂O H2O->H_phosphonate

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_0 Quality Control of Incoming Reagents cluster_1 Preparation and Use in Synthesis cluster_2 Troubleshooting Acetonitrile Acetonitrile KF_Titration Karl Fischer Titration Acetonitrile->KF_Titration Phosphonamidite_Solid Solid Phosphonamidite Purity_Check Initial Purity Check (³¹P NMR / HPLC) Phosphonamidite_Solid->Purity_Check Dissolution Dissolve Phosphonamidite in Anhydrous Acetonitrile KF_Titration->Dissolution Water Content < 30 ppm Purity_Check->Dissolution Purity > 98% Storage Store Solution over Molecular Sieves Dissolution->Storage Synthesis Oligonucleotide Synthesis Storage->Synthesis Low_Yield Low Coupling Efficiency Synthesis->Low_Yield if issues arise Stability_Analysis Stability Analysis (³¹P NMR / HPLC) Low_Yield->Stability_Analysis Stability_Analysis->Storage Corrective Action: Use Fresh Reagents

Caption: Experimental workflow for quality control and use of phosphonamidites.

References

Common impurities in 5'-DMTr-dA(Bz)-Methyl phosphonamidite and their effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning common impurities in 5'-DMTr-dA(Bz)-Methyl phosphonamidite and their impact on oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common classes of impurities in this compound?

A1: Impurities in phosphoramidites are generally categorized into three classes based on their reactivity and potential impact on oligonucleotide synthesis.[1]

  • Non-reactive and Non-critical Impurities: These do not participate in the coupling reaction and are typically washed away during the synthesis cycle. Examples include hydrolyzed nucleosides.[1]

  • Reactive but Non-critical Impurities: These impurities can react during synthesis but the resulting modified oligonucleotides are easily separated from the full-length product. This class can include phosphoramidites with incorrect protecting groups.[1]

  • Reactive and Critical Impurities: These are the most detrimental as they can be incorporated into the oligonucleotide chain, leading to products that are difficult or impossible to separate from the desired sequence.[1] The repetitive nature of oligonucleotide synthesis can amplify the effect of these critical impurities.[1]

Q2: What are some specific chemical impurities found in this compound?

A2: Specific impurities can arise from the synthesis and handling of the phosphonamidite. Key examples include:

  • Phosphorus (V) Species: These are oxidized forms of the phosphonamidite, often referred to as H-phosphonates. They are inactive in the coupling reaction and are considered non-critical, though their presence can affect reaction stoichiometry.[2]

  • Hydrolyzed Amidite: Exposure to moisture can lead to the hydrolysis of the phosphoramidite group, rendering it inactive for coupling.[3]

  • N-Benzoyl Deprotected Adenosine Amidite: Loss of the benzoyl (Bz) protecting group on the adenine base can lead to side reactions during synthesis.

  • Structural Isomers: These can include the alpha-anomer of the nucleobase or isomers with the DMT and phosphoramidite groups in the incorrect positions (e.g., 3'-DMT-5'-amidite). These are critical impurities as they can be incorporated and alter the structure of the oligonucleotide.[1]

  • Unprotected Nucleobases: Adenine bases without the benzoyl protecting group can lead to branching of the oligonucleotide chain.

Q3: How do these impurities affect my oligonucleotide synthesis?

A3: The impact of impurities on oligonucleotide synthesis can range from a slight reduction in yield to the synthesis of incorrect and difficult-to-purify products.

  • Reduced Coupling Efficiency: Non-reactive impurities and hydrolyzed amidites reduce the concentration of the active phosphonamidite, leading to lower coupling efficiency and the formation of n-1 deletion mutants (sequences missing a base).[4]

  • Chain Termination: Certain reactive impurities can cap the growing oligonucleotide chain, preventing further elongation and resulting in truncated sequences.

  • Formation of Side Products: Reactive impurities can lead to the formation of modified oligonucleotides with altered backbones or base modifications. These side products can complicate purification and may have undesirable biological properties. For example, depurination, the loss of the adenine base, can occur if the detritylation step is too harsh, leading to abasic sites in the final oligonucleotide.[4]

Troubleshooting Guide

This guide addresses common issues encountered during oligonucleotide synthesis that may be related to the quality of the this compound.

Observed Problem Potential Cause (Related to Amidite Impurity) Recommended Action
Low Coupling Efficiency / High n-1 Deletions High levels of hydrolyzed phosphonamidite or P(V) species.1. Use fresh, high-quality phosphonamidite. 2. Ensure anhydrous conditions during phosphonamidite dissolution and synthesis. 3. Perform ³¹P NMR analysis on the amidite to quantify P(III) content.[2]
Presence of Unexpected Peaks in HPLC/LC-MS Analysis Incorporation of reactive impurities from the phosphonamidite.1. Analyze the phosphonamidite raw material by RP-HPLC and LC-MS to identify potential impurities. 2. Optimize purification methods to remove the side products. 3. Consider sourcing the phosphonamidite from a different vendor with a better purity profile.[2]
Complete Synthesis Failure Gross contamination or degradation of the phosphonamidite.1. Discard the current batch of phosphonamidite. 2. Verify the identity and purity of a new batch of phosphonamidite before use using appropriate analytical techniques.
Oligonucleotide product has a +53 Da mass addition N3-Cyanoethylation of thymidine can occur during deprotection, which can be mistaken for an n+1 peak.Use a larger volume of ammonia or AMA for deprotection, as methylamine is more effective at scavenging acrylonitrile.

Quantitative Data on Impurities

The following table summarizes common impurities, their typical acceptable levels, and their potential impact on oligonucleotide synthesis.

ImpurityTypical SpecificationImpact on SynthesisAnalytical Method
Purity (Diastereomers) ≥ 98.0%Affects overall yield and purity of the final oligonucleotide.RP-HPLC[2]
Phosphorus (V) Species ≤ 1.0%Reduces coupling efficiency by lowering the concentration of active P(III) reagent.[2]³¹P NMR[2]
Hydrolyzed Amidite Not typically specified, but should be minimized.Leads to n-1 deletions and lower yield.³¹P NMR, RP-HPLC
Other P(III) Impurities Below detection limitsCan lead to the incorporation of incorrect linkages.³¹P NMR[2]
Water Content ≤ 0.5%Can hydrolyze the phosphonamidite, reducing coupling efficiency.[2]Karl Fischer Titration

Experimental Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This method is used to determine the purity of the this compound by separating the main diastereomers from any impurities.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size[2]

  • Mobile Phase A: 0.1M Triethylammonium acetate (TEAA) in water, pH 7.0 ± 0.1[2]

  • Mobile Phase B: Acetonitrile[2]

  • Gradient: A linear gradient suitable for separating the diastereomers and any potential impurities. A typical gradient might be from 50% to 100% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: Ambient[2]

  • Detection: UV at 260 nm

  • Sample Preparation: Dissolve the phosphonamidite in anhydrous acetonitrile to a concentration of approximately 1.0 mg/mL.[2]

2. ³¹P Nuclear Magnetic Resonance (NMR) for Purity and Impurity Profiling

³¹P NMR is a powerful tool for quantifying the active P(III) species and detecting phosphorus-containing impurities.

  • Spectrometer: A high-field NMR spectrometer (e.g., 202 MHz for ³¹P)[2]

  • Solvent: Anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃).

  • Pulse Program: A standard proton-decoupled ³¹P experiment (e.g., zgig).[2]

  • Acquisition Parameters:

    • Acquisition time: ~1.5 sec[2]

    • Relaxation delay: 2.0 sec[2]

    • Number of scans: 1024 (or sufficient to obtain a good signal-to-noise ratio)[2]

  • Data Analysis: The main diastereomers will appear as two peaks around 150 ppm. P(V) impurities are typically found in the -25 to 99 ppm region, while other P(III) impurities can be observed between 100 to 169 ppm.[2] Purity is calculated by integrating the respective peak areas.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is used to identify the chemical structures of unknown impurities.

  • LC System: A UHPLC system for high-resolution separation.[5]

  • Column: A suitable C18 column (e.g., 100 x 2.1 mm, 2.6 µm).[6]

  • Mobile Phase A: 10 mM Ammonium acetate in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: A gradient optimized to separate the impurities of interest.

  • MS System: A high-resolution mass spectrometer (e.g., Orbitrap) capable of accurate mass measurements.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Analysis: Impurities are identified by their accurate mass and fragmentation patterns.[7]

Visualizations

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Decision prep Dissolve Amidite in Anhydrous Acetonitrile hplc RP-HPLC Analysis prep->hplc nmr 31P NMR Analysis prep->nmr lcms LC-MS Analysis prep->lcms purity_check Purity ≥ 98%? hplc->purity_check impurity_id Identify & Quantify Impurities nmr->impurity_id lcms->impurity_id decision Proceed with Synthesis purity_check->decision Yes troubleshoot Troubleshoot / Reject Batch purity_check->troubleshoot No impurity_id->purity_check

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_symptoms Symptom cluster_causes Potential Amidite-Related Cause cluster_actions Action start Oligonucleotide Synthesis Issue Observed low_yield Low Yield / High n-1 start->low_yield extra_peaks Unexpected Peaks in HPLC start->extra_peaks failure Complete Synthesis Failure start->failure hydrolysis Amidite Hydrolysis / Oxidation low_yield->hydrolysis reactive_imp Reactive Impurities Present extra_peaks->reactive_imp bad_amidite Gross Amidite Degradation failure->bad_amidite check_anhydrous Verify Anhydrous Conditions hydrolysis->check_anhydrous analyze_amidite Analyze Amidite Batch (HPLC, NMR, MS) reactive_imp->analyze_amidite new_amidite Use Fresh/New Amidite Batch bad_amidite->new_amidite check_anhydrous->new_amidite analyze_amidite->new_amidite

Caption: Troubleshooting logic for issues related to phosphonamidite quality.

References

Validation & Comparative

A Comparative Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite and Cyanoethyl Phosphonamidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between 5'-DMTr-dA(Bz)-Methyl phosphonamidite and the industry-standard cyanoethyl phosphonamidites used in solid-phase oligonucleotide synthesis. The choice of phosphoramidite chemistry is critical as it dictates the properties of the resulting oligonucleotide, influencing its stability, biological activity, and therapeutic potential. This document outlines the key performance differences, supported by available data, and provides detailed experimental protocols for synthesis and analysis.

Introduction to Phosphoramidite Chemistries

Oligonucleotide synthesis is a stepwise process involving the sequential addition of phosphoramidite monomers to a growing chain on a solid support. The two main types of phosphoramidites are distinguished by the protecting group on the phosphorus atom: a methyl group in methyl phosphonamidites and a 2-cyanoethyl group in cyanoethyl phosphonamidites. This seemingly small difference leads to significant variations in the resulting internucleotide linkage, profoundly impacting the oligonucleotide's characteristics.

  • This compound is a monomer used to introduce a methylphosphonate linkage into an oligonucleotide. This backbone modification is characterized by the replacement of a negatively charged phosphodiester oxygen with a neutral methyl group. This charge neutrality is a key factor in its unique properties.

  • Cyanoethyl Phosphonamidites are the most commonly used monomers in oligonucleotide synthesis. Following the coupling and oxidation steps, they yield a native phosphodiester linkage. A subsequent sulfurization step can be employed to create a phosphorothioate linkage, another widely used modification. Both phosphodiester and phosphorothioate backbones are negatively charged.

Performance Comparison: Methylphosphonate vs. Cyanoethyl-Derived Linkages

The choice between methyl phosphonamidite and cyanoethyl phosphoramidite chemistry depends on the desired application of the synthetic oligonucleotide. The following sections and tables summarize the key performance differences.

Data Presentation

Table 1: Comparison of Synthesis Parameters

ParameterThis compoundStandard Cyanoethyl Phosphoramidites
Resulting Linkage Methylphosphonate (Neutral)Phosphodiester or Phosphorothioate (Charged)
Typical Coupling Efficiency Good, but may be slightly lower than CE amidites. Trityl monitoring may understate efficiency.[1]Very High (>98-99.5%)[2][3][4]
Typical Coupling Time 3 - 5 minutes[1][5]30 seconds to 2 minutes[6]
Key Side Reactions Potential for hydrolysis of the unstable methylphosphonite intermediate.[2]N3-Cyanoethylation of thymidine during deprotection. Depurination during detritylation.[7]

Table 2: Comparison of Oligonucleotide Properties

PropertyOligonucleotides with Methylphosphonate LinkagesOligonucleotides with Phosphodiester/Phosphorothioate Linkages
Nuclease Resistance High (nuclease resistant)[8]Phosphodiester: Low (readily degraded) Phosphorothioate: High (nuclease resistant)[9][10]
Cellular Uptake Generally enhanced due to charge neutrality.[8]Phosphodiester: Low Phosphorothioate: High, often higher than methylphosphonate.[9][10]
Duplex Stability (Tm) Generally lower Tm compared to phosphodiester.[11]Phosphodiester: High (reference standard) Phosphorothioate: Slightly lower Tm than phosphodiester.[12]
RNase H Activity Does not typically support RNase H cleavage.[11]Phosphodiester & Phosphorothioate: Supports RNase H cleavage.
Solubility Lower in aqueous solutions.[8]High in aqueous solutions.
Toxicity Generally low.Phosphorothioate: Can exhibit sequence- and structure-dependent cytotoxicity.[13][14]

Table 3: Experimental Data on Duplex Stability (Melting Temperature, Tm)

Oligonucleotide (15-mer)Complementary StrandTm (°C)ΔTm vs. Phosphodiester (°C)Reference
Phosphodiester (Control)RNA60.80.0[12]
Racemic MethylphosphonateRNA34.3-26.5[12]
Alternating Racemic Methylphosphonate/PhosphodiesterRNA40.6-20.2[12]
Phosphorothioate (15-mer)RNA33.9-11.2 (vs. 45.1°C DNA:RNA control)[12]

Note: Tm is highly sequence and buffer dependent. The data above illustrates general trends.

Experimental Protocols

Protocol 1: Standard Oligonucleotide Synthesis Cycle

This protocol is generally applicable to both methyl and cyanoethyl phosphonamidites, with variations in coupling times.

  • Deblocking (Detritylation): The 5'-DMTr protecting group of the support-bound nucleoside is removed using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[6] The release of the orange-colored trityl cation is monitored to determine coupling efficiency.

  • Coupling: The phosphoramidite monomer (dissolved in anhydrous acetonitrile) and an activator (e.g., 1H-tetrazole, 5-ethylthio-1H-tetrazole, or 4,5-dicyanoimidazole) are delivered to the synthesis column.

    • For Cyanoethyl Phosphoramidites: A coupling time of 30-60 seconds is typical.

    • For Methyl Phosphonamidites: A longer coupling time of 3-5 minutes is recommended to ensure high efficiency.[1][5]

  • Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles. This is typically done using a mixture of acetic anhydride and N-methylimidazole.[3]

  • Oxidation/Sulfurization:

    • For Phosphodiester/Methylphosphonate: The newly formed phosphite triester is oxidized to a stable pentavalent phosphate or methylphosphonate using a solution of iodine in a THF/pyridine/water mixture.[3]

    • For Phosphorothioate: A sulfurizing agent (e.g., Beaucage reagent) is used instead of the oxidizing solution.

Protocol 2: Deprotection of Cyanoethyl Phosphoramidite-Synthesized Oligonucleotides
  • Cleavage and Base Deprotection: The solid support is treated with concentrated ammonium hydroxide at room temperature or elevated temperatures (e.g., 55°C) for several hours (typically 8-16 hours). This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases (e.g., Bz, iBu).

  • Phosphate Deprotection: The ammonium hydroxide treatment also removes the 2-cyanoethyl groups from the phosphate backbone via β-elimination.[2]

  • Work-up: The supernatant is removed, and the crude oligonucleotide is typically desalted via ethanol precipitation or purified by HPLC.

Protocol 3: Deprotection of Methylphosphonate Oligonucleotide-Synthesized Oligonucleotides

A one-pot procedure is recommended to minimize degradation of the base-labile methylphosphonate linkages.[15][16]

  • Initial Cleavage: Transfer the solid support to a vial and add a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v). Let it stand at room temperature for 30 minutes.[1][12]

  • Base and Linkage Deprotection: Add an equal volume of ethylenediamine to the vial. Seal and let it stand at room temperature for 6 hours.[1][12] This step removes the base protecting groups. To avoid a side reaction where N4-benzoyl-dC can be transaminated, it is recommended to use N4-acetyl-dC methylphosphonamidite during synthesis.[1]

  • Neutralization and Work-up: Dilute the reaction mixture with water and neutralize to pH 7 with hydrochloric acid. The crude oligonucleotide can then be desalted or purified.

Protocol 4: Determination of Coupling Efficiency

The coupling efficiency of each cycle is determined by measuring the absorbance of the DMTr cation released during the deblocking step.[12]

  • Synthesizer Setup: Ensure the DNA synthesizer is equipped with a trityl monitor (UV-Vis spectrophotometer).

  • Synthesis: Program the synthesis of a test sequence (e.g., a 20-mer homopolymer).

  • Data Collection: The synthesizer's software will record the absorbance of the orange-colored solution at ~495 nm after each deblocking step.

  • Calculation: The stepwise coupling efficiency (%) is calculated for each step based on the trityl absorbance values. The average stepwise coupling efficiency is the geometric mean of all individual coupling steps.

Visualizations

Logical Relationships

Amidite Phosphoramidite Choice Methyl 5'-DMTr-dA(Bz)-Methyl Phosphonamidite Amidite->Methyl Leads to Cyanoethyl Cyanoethyl Phosphoramidite Amidite->Cyanoethyl Leads to Linkage Resulting Internucleotide Linkage Methyl->Linkage MP_Linkage Methylphosphonate (Neutral) Methyl->MP_Linkage Cyanoethyl->Linkage PD_Linkage Phosphodiester / Phosphorothioate (Charged) Cyanoethyl->PD_Linkage Properties Key Oligonucleotide Properties MP_Linkage->Properties Nuclease Nuclease Resistance MP_Linkage->Nuclease High Uptake Cellular Uptake MP_Linkage->Uptake Enhanced Tm Duplex Stability (Tm) MP_Linkage->Tm Lower RNaseH RNase H Activity MP_Linkage->RNaseH No PD_Linkage->Properties PD_Linkage->Nuclease High (PS) Low (PO) PD_Linkage->Uptake High (PS) PD_Linkage->Tm High PD_Linkage->RNaseH Yes

Caption: Choice of phosphoramidite determines linkage type and key oligo properties.

Experimental Workflows

cluster_synthesis Oligonucleotide Synthesis cluster_postsynthesis Post-Synthesis Processing start Start (Solid Support) deblock 1. Deblocking (TCA/DCA) start->deblock couple 2. Coupling (Amidite + Activator) deblock->couple cap 3. Capping (Acetic Anhydride) couple->cap oxidize 4. Oxidation (Iodine) cap->oxidize cycle Repeat n-1 times oxidize->cycle cycle->deblock Next Cycle cleave Cleavage & Deprotection cycle->cleave Final Cycle Complete purify Purification (HPLC/PAGE) cleave->purify qc QC (Mass Spec, etc.) purify->qc final_product Final Oligo qc->final_product

Caption: Standard workflow for solid-phase oligonucleotide synthesis and processing.

cluster_invitro In Vitro Assays design 1. ASO Design (Target Selection, Chemistry) synthesis 2. Oligo Synthesis (Methyl or CE Amidites) design->synthesis purification 3. Purification & QC (HPLC, Mass Spec) synthesis->purification invitro 4. In Vitro Screening (Cell Culture) purification->invitro invivo 6. In Vivo Studies (Animal Models) invitro->invivo Promising Candidates uptake 5a. Cellular Uptake toxicity 5b. Cytotoxicity activity 5c. Target Knockdown (qPCR, Western Blot) lead_opt 7. Lead Optimization invivo->lead_opt

Caption: A typical workflow for antisense oligonucleotide (ASO) drug discovery.

Conclusion and Recommendations

The choice between this compound and standard cyanoethyl phosphonamidites is a critical decision in the design of synthetic oligonucleotides for research and therapeutic applications.

Choose this compound for:

  • Applications where nuclease resistance is paramount and RNase H activity is not required (e.g., steric blocking antisense mechanisms, aptamers).

  • Probing cellular uptake mechanisms where a neutral backbone is advantageous.

  • Creating chimeric oligonucleotides to impart nuclease resistance at specific positions.

Choose Cyanoethyl Phosphonamidites for:

  • Standard applications requiring native phosphodiester linkages (e.g., primers, probes).

  • Antisense applications that rely on RNase H-mediated degradation of the target mRNA, where phosphorothioate backbones are desired.

  • Synthesizing long oligonucleotides where maximizing coupling efficiency is the primary concern.

Researchers should carefully consider the end-goal of their oligonucleotide application to select the most appropriate chemistry. While cyanoethyl phosphoramidites remain the workhorse for routine synthesis due to their high efficiency and well-established protocols, methyl phosphonamidites offer a valuable alternative for creating nuclease-resistant, charge-neutral analogues with unique biological properties.

References

A Comparative Guide: Methylphosphonate and Phosphorothioate Oligonucleotides for Antisense Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of oligonucleotide modification is a critical determinant of success in antisense therapeutics. This guide provides an objective comparison of two foundational backbone modifications: methylphosphonate (MP) and phosphorothioate (PS) oligonucleotides. We delve into their performance characteristics, supported by experimental data, to inform the selection process for antisense applications.

Methylphosphonate and phosphorothioate linkages were among the first modifications developed to overcome the rapid degradation of unmodified phosphodiester oligonucleotides by nucleases.[1] Both modifications involve alterations to the phosphate backbone, which impart distinct physicochemical properties that influence their efficacy and safety as antisense agents.

Mechanism of Antisense Action

Antisense oligonucleotides primarily function through two mechanisms: RNase H-mediated degradation of the target mRNA and steric hindrance of translation or splicing. The choice of backbone modification significantly impacts which of these pathways is engaged.

cluster_RNaseH RNase H Dependent cluster_Steric Steric Blockade ASO Antisense Oligonucleotide (ASO) mRNA Target mRNA ASO->mRNA Hybridization Degradation mRNA Degradation mRNA->Degradation Cleavage TranslationBlock Translation Blocked mRNA->TranslationBlock SplicingMod Splicing Modulation mRNA->SplicingMod Ribosome Ribosome Ribosome->mRNA Nucleus Nucleus SplicingFactors Splicing Factors SplicingFactors->mRNA RNaseH RNase H RNaseH->mRNA

Caption: Mechanisms of antisense oligonucleotide action.

Performance Comparison: Methylphosphonate vs. Phosphorothioate

The selection of a backbone modification is a trade-off between various performance parameters. The following tables summarize the key characteristics of methylphosphonate and phosphorothioate oligonucleotides based on experimental findings.

Physicochemical and Biochemical Properties
PropertyMethylphosphonate (MP)Phosphorothioate (PS)Key References
Backbone Charge NeutralAnionic[2]
Nuclease Resistance HighHigh[3][4]
Aqueous Solubility LowHigh[1]
Binding Affinity (Tm) Decreased (chirality dependent)Decreased[5][6]
RNase H Activation NoYes[7][8][9]
Cellular and In Vivo Properties
PropertyMethylphosphonate (MP)Phosphorothioate (PS)Key References
Cellular Uptake Via endocytosis, distinct from PS pathwayVia endocytosis, involves saturable binding[10][11][12][13]
Plasma Protein Binding LowHigh[14]
In Vivo Half-life ShorterLonger[14][15]
Toxicity Generally low, but can have sequence-dependent effectsDose-dependent, includes complement activation and effects on coagulation[6][15][16]

Detailed Experimental Protocols

To ensure the reproducibility of findings, detailed methodologies for key comparative experiments are provided below. These protocols are based on established procedures in the field.[17][18][19][20][21]

Nuclease Resistance Assay

Objective: To assess the stability of MP and PS oligonucleotides in the presence of nucleases.

Materials:

  • MP and PS modified oligonucleotides (e.g., 20-mer)

  • Unmodified phosphodiester oligonucleotide (control)

  • HeLa cell nuclear extract or snake venom phosphodiesterase

  • Incubation buffer (e.g., Tris-HCl, MgCl2)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Gel loading buffer

  • Staining agent (e.g., SYBR Gold)

Procedure:

  • Incubate a fixed amount of each oligonucleotide (MP, PS, and unmodified) with the nuclease source (e.g., HeLa cell nuclear extract) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes).

  • Stop the reaction by adding a chelating agent (e.g., EDTA) and a denaturing agent.

  • Separate the oligonucleotide fragments by denaturing PAGE.

  • Stain the gel and visualize the bands. The disappearance of the full-length oligonucleotide band over time indicates degradation.

RNase H Activation Assay

Objective: To determine the ability of MP and PS oligonucleotides to induce RNase H-mediated cleavage of a target RNA.

Materials:

  • MP and PS modified oligonucleotides

  • Target RNA transcript (e.g., in vitro transcribed and labeled)

  • Recombinant RNase H

  • RNase H reaction buffer

  • PAGE apparatus

Procedure:

  • Hybridize the target RNA with a molar excess of each oligonucleotide (MP and PS) by heating and slow cooling.

  • Initiate the reaction by adding RNase H to the hybrid duplexes.

  • Incubate at 37°C and collect aliquots at different time points.

  • Stop the reaction and analyze the RNA cleavage products by PAGE and autoradiography (if using radiolabeled RNA) or fluorescence imaging.

cluster_prep Sample Preparation cluster_reaction RNase H Reaction cluster_analysis Analysis Oligo Oligonucleotide (MP or PS) Hybrid Hybridize (Heat/Cool) Oligo->Hybrid RNA Target RNA RNA->Hybrid RNaseH Add RNase H Hybrid->RNaseH Incubate Incubate at 37°C RNaseH->Incubate Stop Stop Reaction Incubate->Stop PAGE Denaturing PAGE Stop->PAGE Visualize Visualize Cleavage (Autoradiography/Staining) PAGE->Visualize

Caption: Experimental workflow for the RNase H activation assay.

Cellular Uptake Analysis

Objective: To compare the efficiency of cellular uptake of MP and PS oligonucleotides.

Materials:

  • Fluorescently labeled MP and PS oligonucleotides

  • Cell line (e.g., HeLa cells)

  • Cell culture medium and supplements

  • Flow cytometer

  • Confocal microscope

Procedure:

  • Seed cells in appropriate culture vessels (e.g., plates for microscopy, flasks for flow cytometry).

  • Treat the cells with varying concentrations of the fluorescently labeled oligonucleotides.

  • Incubate for a defined period (e.g., 4 hours).

  • For flow cytometry, wash the cells, detach them, and analyze the fluorescence intensity per cell.

  • For confocal microscopy, wash the cells, fix them, and mount them on slides for imaging to observe subcellular localization.

Concluding Remarks

The choice between methylphosphonate and phosphorothioate oligonucleotides for antisense applications is not straightforward and depends on the specific therapeutic strategy.

Phosphorothioates are the most widely used modification in antisense therapeutics. Their anionic nature confers good aqueous solubility and favorable pharmacokinetic properties due to plasma protein binding.[14] Crucially, they support RNase H activity, making them suitable for applications where target mRNA degradation is desired.[7][8][9] However, their use can be associated with dose-dependent toxicities.[6][16]

Methylphosphonates , being charge-neutral, were initially explored for their potential to readily cross cell membranes.[2] While they exhibit excellent nuclease resistance, their poor water solubility, reduced binding affinity, and inability to activate RNase H have limited their widespread use as standalone antisense agents.[1][9] They are, however, valuable for applications requiring steric blocking of translation or splicing, and in chimeric constructs to confer nuclease resistance at the termini of oligonucleotides.[22]

Ultimately, the selection of a backbone modification requires careful consideration of the intended mechanism of action, the desired pharmacokinetic profile, and potential off-target and toxic effects. This guide provides a foundational comparison to aid researchers in making an informed decision for their antisense research and development endeavors.

References

A Comparative Guide to the Validation of Methylphosphonate Linkages in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the integrity of synthetic oligonucleotides is paramount. The choice of internucleotide linkage modification significantly impacts the therapeutic potential of these molecules. Methylphosphonate (MP) linkages, which are charge-neutral, offer distinct properties compared to the native phosphodiester (PO) and the commonly used phosphorothioate (PS) backbones. This guide provides a comprehensive comparison of these linkages, with a focus on the validation of methylphosphonate incorporation, supported by experimental data and detailed protocols.

Performance Comparison: Methylphosphonate vs. Phosphodiester and Phosphorothioate

The selection of an oligonucleotide backbone modification is a trade-off between various properties. Methylphosphonate linkages are primarily valued for their complete resistance to nuclease degradation and their neutral charge, which can enhance cellular uptake.[1][2] However, the introduction of a chiral center at the phosphorus atom and potential impacts on duplex stability are critical considerations.

Quantitative Data Summary
ParameterPhosphodiester (PO)Phosphorothioate (PS)Methylphosphonate (MP)
Charge AnionicAnionicNeutral[1][2]
Nuclease Resistance Low (Half-life ~1.5 hours in serum)[3]High (Half-life >72 hours in 10% FBS)[1]Very High (Generally considered completely resistant to many nucleases)[4][5]
Duplex Stability (Tm vs. DNA/RNA) Reference StandardGenerally lower than PO[6]Generally lower than PO, sequence-dependent[6]
Chirality AchiralChiral at phosphorus (Rp and Sp diastereomers)[7]Chiral at phosphorus (Rp and Sp diastereomers)
RNase H Activation YesYesNo
Synthesis Coupling Efficiency >99%>98%~97%[8]
Purity (Post-synthesis) HighModerate (Diastereomer formation can complicate purification)[7]Moderate (Diastereomer formation can complicate purification)

Experimental Validation Workflows

The successful synthesis of oligonucleotides with methylphosphonate linkages requires rigorous quality control. The following workflow outlines the key validation steps.

cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_validation Validation cluster_functional Functional Assays Synthesis Automated Solid-Phase Synthesis Deprotection Optimized Deprotection Synthesis->Deprotection Purification RP-HPLC or IE-HPLC Deprotection->Purification MassSpec Mass Spectrometry (ESI-MS) Purification->MassSpec NMR ³¹P NMR Spectroscopy Purification->NMR Purity HPLC Analysis Purification->Purity Nuclease Nuclease Resistance Assay Purity->Nuclease Melting Thermal Melting (Tm) Analysis Purity->Melting

Caption: Quality control workflow for methylphosphonate oligonucleotides.

Key Experimental Protocols

Accurate validation of methylphosphonate linkage formation relies on a combination of analytical techniques. Below are detailed protocols for the most critical analyses.

³¹P NMR Spectroscopy for Linkage Confirmation

³¹P NMR is a powerful tool for directly observing the phosphorus-containing backbone of oligonucleotides. It can distinguish between phosphodiester, phosphorothioate, and methylphosphonate linkages based on their distinct chemical shifts.[9]

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the purified oligonucleotide in 500 µL of a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM EDTA, pH 8.0 in D₂O).

  • Internal Standard: Add a known amount of a phosphorus-containing internal standard (e.g., phosphonoacetic acid) for quantification.[10][11]

  • NMR Acquisition:

    • Acquire ³¹P NMR spectra on a spectrometer operating at a suitable frequency (e.g., 162 MHz for a 400 MHz ¹H instrument).

    • Use a pulse program with proton decoupling to simplify the spectra.

    • Set the spectral width to cover the expected chemical shift range for all phosphorus species (approximately -10 to 150 ppm).

    • Employ a sufficient relaxation delay (D1) to ensure quantitative signal integration (typically 5 times the longest T1 relaxation time).

  • Data Analysis:

    • Process the FID with an appropriate line broadening factor.

    • Reference the spectrum to the internal standard.

    • Integrate the peaks corresponding to the different linkage types. The chemical shift for methylphosphonate linkages typically appears in a distinct region from phosphodiester and phosphorothioate linkages.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Verification

ESI-MS is essential for confirming the correct molecular weight of the synthesized oligonucleotide, thereby verifying the incorporation of the methylphosphonate modifications.[12][13]

Methodology:

  • Sample Preparation:

    • Desalt the oligonucleotide sample using a suitable method (e.g., ethanol precipitation or a desalting column).

    • Reconstitute the sample in a solution compatible with ESI-MS, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, with a small amount of a volatile base such as triethylamine (TEA) to deprotonate the sample.[14]

  • LC-MS Analysis:

    • Inject the sample onto a liquid chromatography system coupled to the ESI-MS.

    • Use a reversed-phase column suitable for oligonucleotide separation (e.g., a C18 column).

    • Elute the oligonucleotide using a gradient of an ion-pairing agent (e.g., hexafluoroisopropanol, HFIP) and an organic solvent.[14]

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode.

    • The ESI process will generate a series of multiply charged ions.

    • Deconvolute the resulting mass spectrum to obtain the accurate molecular mass of the oligonucleotide.

    • Compare the observed molecular weight with the calculated theoretical mass.

Nuclease Resistance Assay

This assay provides a functional validation of the stability conferred by methylphosphonate linkages.

Methodology:

  • Oligonucleotide Preparation: Prepare solutions of the methylphosphonate-modified oligonucleotide and control oligonucleotides (phosphodiester and phosphorothioate) at a known concentration.

  • Enzymatic Digestion:

    • Incubate the oligonucleotides in a buffer containing a nuclease (e.g., S1 nuclease, snake venom phosphodiesterase, or fetal bovine serum).[15]

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Quench the reaction by adding a stop solution (e.g., EDTA) and heating.

  • Analysis:

    • Analyze the samples from each time point using a suitable method to separate the intact oligonucleotide from degradation products, such as denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

    • Quantify the amount of intact oligonucleotide remaining at each time point.

  • Data Interpretation: Plot the percentage of intact oligonucleotide versus time to determine the half-life of each oligonucleotide type.

Structural Comparison of Internucleotide Linkages

The chemical differences between phosphodiester, phosphorothioate, and methylphosphonate linkages are fundamental to their distinct properties.

cluster_po Phosphodiester (PO) cluster_ps Phosphorothioate (PS) cluster_mp Methylphosphonate (MP) PO O || -O-P-O- || O⁻ PS S⁻ || -O-P-O- || O MP O || -O-P-O- | CH₃

Caption: Chemical structures of PO, PS, and MP linkages.

References

A Comparative Guide to Analytical Methods for Oligonucleotides with 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analysis of synthetic oligonucleotides is paramount for ensuring their quality, purity, and identity, which are critical attributes for therapeutic and diagnostic applications. This guide provides a comparative overview of key analytical techniques for the characterization of oligonucleotides incorporating the 5'-DMTr-dA(Bz)-Methyl phosphonamidite modification. This modification, featuring a neutral methylphosphonate backbone linkage, presents unique analytical considerations compared to natural phosphodiester oligonucleotides.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method is contingent on the specific analytical objective, such as purity assessment, identity confirmation, or quantification. The following table summarizes the performance of the most common analytical techniques for oligonucleotides containing methylphosphonate linkages.

Analytical TechniquePrinciplePrimary ApplicationAdvantagesDisadvantages
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. The 5'-DMTr group significantly increases retention.Purity assessment, quantification, and purification.High resolution, good sensitivity, and established methodology.The neutral methylphosphonate linkage can alter elution profiles compared to charged phosphodiester backbones. May require ion-pairing reagents for better resolution of closely related species.[1][2][3]
Anion-Exchange HPLC (AEX-HPLC) Separation based on the net negative charge of the phosphodiester backbone.Purity assessment, separation of failure sequences (n-1, n+1).Excellent resolution for length-based separations. Sensitive to the number of charged phosphodiester linkages.Reduced retention for oligonucleotides with neutral methylphosphonate linkages, potentially complicating separation from other neutral impurities.[4][5]
Mixed-Mode Chromatography (MMC) Combines multiple separation mechanisms (e.g., reversed-phase and ion-exchange) in a single column.High-resolution separation of complex mixtures, including diastereomers.Enhanced selectivity and peak capacity. Can separate species that are unresolved by single-mode chromatography.[6][7]Method development can be more complex. Column availability may be more limited.
Capillary Gel Electrophoresis (CGE) Size-based separation in a sieving matrix under denaturing conditions.High-resolution purity and impurity analysis, especially for resolving different length oligonucleotides.High efficiency and resolution. Requires minimal sample volume.[8][9][10][11]Can be less robust for routine quality control compared to HPLC. Coupling to MS is more challenging.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Identity confirmation, sequence verification, and impurity identification.Unambiguous determination of molecular weight. Can identify and characterize modifications and impurities with high specificity.[2][12][13][14]Not a standalone separation technique. Often coupled with LC or CE for complex mixtures. Ionization efficiency can be affected by the oligonucleotide sequence and modifications.

Experimental Workflows and Logical Relationships

A typical analytical workflow for oligonucleotides synthesized with this compound involves a multi-step process from initial purification to final characterization. The following diagram illustrates a common logical relationship between different analytical stages.

Oligonucleotide Analytical Workflow cluster_0 Synthesis & Deprotection cluster_2 Purity & Integrity Analysis Synthesis Solid-Phase Synthesis Deprotection Cleavage & Deprotection Synthesis->Deprotection RPHPLC_Pur RP-HPLC (Trityl-On) Deprotection->RPHPLC_Pur Crude Oligo RPHPLC_An RP-HPLC Analysis RPHPLC_Pur->RPHPLC_An Purified Oligo AEXHPLC_An AEX-HPLC Analysis RPHPLC_Pur->AEXHPLC_An CGE_An CGE Analysis RPHPLC_Pur->CGE_An LCMS_An LC-MS Analysis RPHPLC_Pur->LCMS_An

Caption: A typical analytical workflow for modified oligonucleotides.

Experimental Protocols

Below are generalized protocols for the key analytical techniques discussed. These should be considered as starting points and may require optimization based on the specific oligonucleotide sequence and instrumentation.

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Purity Analysis

Objective: To assess the purity of the synthesized oligonucleotide and separate it from failure sequences.

Methodology:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0.

  • Mobile Phase B: 100 mM TEAA in 50:50 acetonitrile/water.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes is typical. The gradient will depend on the hydrophobicity of the oligonucleotide, largely influenced by the 5'-DMTr group.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 50-60 °C to improve peak shape and resolution.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve the oligonucleotide in water or Mobile Phase A to a concentration of approximately 0.1-0.5 OD/mL.

Protocol 2: Anion-Exchange HPLC (AEX-HPLC) for Impurity Profiling

Objective: To separate oligonucleotides based on their charge, which is effective for resolving species with different numbers of phosphate linkages.

Methodology:

  • Column: A strong anion-exchange column designed for oligonucleotide analysis.

  • Mobile Phase A: A low salt buffer, e.g., 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: A high salt buffer, e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0.

  • Gradient: A linear gradient from a low to a high concentration of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 60-80 °C to denature secondary structures.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve the oligonucleotide in Mobile Phase A.

Protocol 3: Capillary Gel Electrophoresis (CGE) for High-Resolution Purity Assessment

Objective: To achieve high-resolution separation of oligonucleotides based on size for purity determination.

Methodology:

  • Capillary: A neutral-coated fused-silica capillary.

  • Sieving Matrix: A replaceable polymer solution (e.g., polyethylene oxide or linear polyacrylamide) containing a denaturant like 7 M urea.

  • Running Buffer: A Tris-Borate-EDTA (TBE) buffer containing the sieving polymer and denaturant.

  • Injection: Electrokinetic injection at a specified voltage and time.

  • Separation Voltage: Typically in the range of 15-30 kV.

  • Temperature: 30-50 °C to ensure denaturing conditions.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Desalt the oligonucleotide sample and dissolve it in water or a low-salt buffer.

Protocol 4: LC-MS for Identity Confirmation

Objective: To confirm the molecular weight of the target oligonucleotide and identify any impurities.

Methodology:

  • Liquid Chromatography (LC): Typically, an IP-RP-HPLC method is used for online separation prior to MS analysis. The use of MS-compatible ion-pairing reagents like triethylamine (TEA) and hexafluoroisopropanol (HFIP) is common.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is preferred for high resolution and mass accuracy.

  • Ionization Mode: Negative ion mode is typically used for oligonucleotides.

  • Data Analysis: The resulting mass spectrum is deconvoluted to determine the neutral molecular mass of the oligonucleotide and its fragments.

  • Sample Preparation: The sample is prepared as for the IP-RP-HPLC analysis, ensuring the concentration is suitable for MS detection.

Signaling Pathways and Experimental Workflows Visualization

The following diagram illustrates the general process of oligonucleotide analysis, from sample preparation to data interpretation, highlighting the interplay between different techniques.

Oligonucleotide_Analysis_Process cluster_prep Sample Preparation cluster_separation Separation cluster_detection Detection & Identification cluster_data Data Analysis Sample Crude or Purified Oligonucleotide Dissolution Dissolution in Appropriate Buffer Sample->Dissolution HPLC HPLC (RP, AEX, MMC) Dissolution->HPLC CE Capillary Electrophoresis (CGE) Dissolution->CE UV UV Detection (260 nm) HPLC->UV Quantification & Purity MS_detect Mass Spectrometry (ESI or MALDI) HPLC->MS_detect LC-MS CE->UV High-Resolution Purity Purity Purity Assessment (% Area) UV->Purity Identity Identity Confirmation (Molecular Weight) MS_detect->Identity Impurity Impurity Profiling MS_detect->Impurity

Caption: General process flow for oligonucleotide analysis.

References

A Researcher's Guide to Performance Evaluation of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of synthetic oligonucleotides is paramount. The performance of the constituent building blocks, such as 5'-DMTr-dA(Bz)-Methyl phosphonamidite, directly impacts the yield, purity, and ultimately the efficacy of the final therapeutic or diagnostic product. This guide provides a comprehensive framework for the performance evaluation of this critical reagent from various suppliers, offering detailed experimental protocols and data presentation formats to facilitate objective comparisons.

Key Performance Indicators for Phosphonamidite Evaluation

The quality and performance of this compound can be assessed through several key metrics. A systematic evaluation should include the following quantitative analyses, summarized for clarity in the subsequent tables.

Table 1: Supplier Information and Physical Characteristics

SupplierProduct NumberLot NumberAppearanceSolubility in Acetonitrile
Supplier A
Supplier B
Supplier C

Table 2: Analytical Purity and Integrity

Supplier31P NMR Purity (%)RP-HPLC Purity (%)Water Content (%)
Supplier A
Supplier B
Supplier C

Table 3: Performance in Oligonucleotide Synthesis

SupplierAverage Repetitive Coupling Efficiency (%)Final Crude Oligonucleotide Purity (%)Full-Length Product Yield (ODU/µmol)
Supplier A
Supplier B
Supplier C

Experimental Protocols

To ensure a fair and accurate comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key evaluative experiments.

Determination of Phosphonamidite Purity

a. 31P Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the purity of the phosphonamidite and identify the presence of phosphorus-containing impurities.

  • Method:

    • Dissolve a precisely weighed sample (5-10 mg) of the this compound in 0.5 mL of anhydrous acetonitrile-d3 or CDCl3.

    • Acquire the 31P NMR spectrum using a calibrated NMR spectrometer.

    • Integrate the peak corresponding to the desired phosphonamidite and any impurity peaks.

    • Calculate the purity as the ratio of the integral of the product peak to the sum of all phosphorus-containing peak integrals.

b. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To assess the purity of the phosphonamidite by separating it from non-phosphorus-containing impurities.

  • Method:

    • Prepare a standard solution of the phosphonamidite in acetonitrile at a concentration of 1 mg/mL.

    • Inject the solution onto a C18 RP-HPLC column.

    • Elute with a gradient of acetonitrile in a suitable buffer (e.g., 0.1 M triethylammonium acetate).

    • Monitor the elution profile at a specific wavelength (e.g., 260 nm).

    • Calculate the purity based on the area of the main peak relative to the total peak area.

c. Karl Fischer Titration

  • Objective: To quantify the water content, as moisture can significantly impair coupling efficiency.

  • Method:

    • Utilize a calibrated Karl Fischer titrator.

    • Introduce a precisely weighed amount of the phosphonamidite into the titration cell.

    • The instrument will automatically titrate the sample with Karl Fischer reagent to determine the water content.

Evaluation of Performance in Oligonucleotide Synthesis

a. Synthesis of a Standard Oligonucleotide

  • Objective: To assess the coupling efficiency and overall performance of the phosphonamidite in a standard solid-phase oligonucleotide synthesis.

  • Method:

    • Synthesize a standard short oligonucleotide sequence (e.g., a 10-mer poly-dA sequence) on a DNA synthesizer.

    • Use a standard synthesis protocol, keeping all other reagents (activator, oxidizing agent, capping reagents) and synthesis parameters constant for all tested phosphonamidites. The synthesis cycle generally consists of four steps: detritylation, coupling, capping, and oxidation.[1]

    • The exocyclic amino groups on the purines are typically protected by alkali-labile groups like benzoyl.[2][3]

b. Determination of Average Repetitive Coupling Efficiency

  • Objective: To calculate the efficiency of each coupling step.

  • Method:

    • During the synthesis, collect the trityl cation released during the detritylation step after each coupling.

    • Measure the absorbance of the collected trityl cation solution at a specific wavelength (e.g., 495 nm).

    • The coupling efficiency is calculated by comparing the absorbance of the trityl released at each step to the previous one.

c. Analysis of Crude Oligonucleotide Purity and Yield

  • Objective: To evaluate the quality and quantity of the final synthesized oligonucleotide.

  • Method:

    • After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups.[3][4]

    • Analyze the crude oligonucleotide product by RP-HPLC or capillary gel electrophoresis (CGE) to determine the percentage of the full-length product versus shorter failure sequences.

    • Quantify the total yield of the synthesized oligonucleotide by measuring the absorbance at 260 nm (ODU).

Workflow and Logic Diagrams

To visually represent the experimental and logical processes, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental_Workflow cluster_procurement Procurement & Initial Characterization cluster_purity Purity Analysis cluster_synthesis Oligonucleotide Synthesis & Evaluation cluster_comparison Comparative Analysis Supplier_A Supplier A 5'-DMTr-dA(Bz)-Me-Phosphonamidite Purity_Analysis Purity & Integrity Analysis Supplier_A->Purity_Analysis Supplier_B Supplier B 5'-DMTr-dA(Bz)-Me-Phosphonamidite Supplier_B->Purity_Analysis Supplier_C Supplier C 5'-DMTr-dA(Bz)-Me-Phosphonamidite Supplier_C->Purity_Analysis NMR 31P NMR Purity_Analysis->NMR HPLC RP-HPLC Purity_Analysis->HPLC KF Karl Fischer Purity_Analysis->KF Oligo_Synthesis Standard Oligonucleotide Synthesis NMR->Oligo_Synthesis HPLC->Oligo_Synthesis KF->Oligo_Synthesis Coupling_Efficiency Coupling Efficiency (Trityl Cation Assay) Oligo_Synthesis->Coupling_Efficiency Crude_Analysis Crude Product Analysis Oligo_Synthesis->Crude_Analysis Data_Comparison Data Comparison & Supplier Selection Coupling_Efficiency->Data_Comparison Purity_Yield Purity (HPLC/CGE) & Yield (ODU) Crude_Analysis->Purity_Yield Purity_Yield->Data_Comparison

Caption: Experimental workflow for phosphonamidite evaluation.

Oligo_Synthesis_Cycle Start Start with Solid Support-Bound Nucleoside Detritylation 1. Detritylation (Removal of 5'-DMT group) Start->Detritylation Coupling 2. Coupling (Addition of 5'-DMTr-dA(Bz)-Me-Phosphonamidite) Detritylation->Coupling Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation End_Cycle Cycle Complete Oxidation->End_Cycle End_Cycle->Detritylation Next Cycle

Caption: The four-step phosphoramidite synthesis cycle.

By adhering to these standardized protocols and data presentation formats, researchers can conduct a robust and objective evaluation of this compound from different suppliers. This systematic approach will ensure the selection of high-quality reagents, leading to more reliable and reproducible results in oligonucleotide synthesis for research and drug development.

References

Mass Spectrometry Analysis of Oligonucleotides Synthesized with 5'-DMTr-dA(Bz)-Methyl Phosphonamidite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of modified oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among the various modifications, methylphosphonate linkages, introduced using phosphonamidite chemistry, offer unique properties such as nuclease resistance and charge neutrality. This guide provides a comparative analysis of the mass spectrometry performance for oligonucleotides synthesized using 5'-DMTr-dA(Bz)-Methyl phosphonamidite against standard phosphodiester and phosphorothioate oligonucleotides. The information herein is supported by experimental data and detailed protocols to assist researchers in optimizing their analytical workflows.

Comparative Analysis of Mass Spectrometry Performance

The introduction of a methylphosphonate linkage in place of a phosphodiester or phosphorothioate backbone significantly influences the behavior of an oligonucleotide during mass spectrometry (MS) analysis. While direct quantitative comparative data for oligonucleotides synthesized specifically with this compound is not extensively available in public literature, a comparison can be drawn based on the known properties of methylphosphonate oligonucleotides.

ParameterMethylphosphonate OligonucleotidesPhosphodiester Oligonucleotides (Standard)Phosphorothioate Oligonucleotides
Ionization Efficiency Generally lower due to the neutral backbone, requiring careful optimization of MS conditions.Higher due to the negatively charged phosphodiester backbone, facilitating ionization.High, similar to phosphodiester oligonucleotides, due to the charged backbone.
Fragmentation Pattern Fragmentation is often initiated at the nucleobases where charge is localized. The overall stability of the oligonucleotide in the gas phase is reduced.[1]Fragmentation typically occurs along the phosphodiester backbone, yielding characteristic a-B and w-ions.Fragmentation patterns can be more complex due to the presence of the sulfur atom, but backbone cleavage is still a primary pathway.
Mass Accuracy High mass accuracy is achievable with both ESI-MS and MALDI-TOF MS, provided proper calibration and sample preparation are performed.Routinely high mass accuracy is achieved with standard protocols.High mass accuracy is achievable, similar to phosphodiester oligonucleotides.
Resolution Good resolution can be obtained, but may be impacted by adduct formation if desalting is incomplete.High resolution is typically achieved, allowing for the identification of n-1, n+1 impurities.High resolution is achievable, though the presence of diastereomers can lead to peak broadening.
Sensitivity Can be lower compared to charged backbone analogs; requires optimized sample preparation and MS parameters.Generally high sensitivity in both ESI-MS and MALDI-TOF MS.[2]High sensitivity, comparable to phosphodiester oligonucleotides.
Common Impurities In addition to standard synthesis impurities (n-1, n+1), incomplete capping and side reactions related to the methylphosphonamidite chemistry may be observed.Truncated sequences (n-1), extended sequences (n+1), depurination products, and products with protecting group adducts are common.In addition to standard impurities, byproducts from incomplete sulfurization (P=O instead of P=S) can be present.

Experimental Protocols

I. Synthesis and Deprotection of Methylphosphonate Oligonucleotides

This protocol is adapted from established methods for the synthesis of oligonucleotides containing methylphosphonate linkages.

A. Synthesis:

  • Phosphonamidite Preparation: Dissolve this compound in anhydrous acetonitrile to the standard concentration recommended by the DNA synthesizer manufacturer.

  • Automated Synthesis: Utilize a standard automated DNA synthesizer. A longer coupling time of approximately 5 minutes is recommended for methylphosphonamidite monomers to ensure efficient coupling.

  • Oxidation: Use a standard oxidizing agent.

  • Capping: Employ a standard capping reagent to block unreacted 5'-hydroxyl groups.

B. Cleavage and Deprotection: A one-pot procedure is preferred to minimize cleavage of the base-labile methylphosphonate backbone.

  • Transfer the solid support to a deprotection vial.

  • Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10) to the support. Seal the vial and let it stand at room temperature for 30 minutes.

  • Add 0.5 mL of ethylenediamine to the vial, reseal, and let it stand at room temperature for 6 hours.

  • Collect the supernatant and wash the support twice with 0.5 mL of acetonitrile/water (1:1).

  • Combine the supernatant and washes and dilute to 15 mL with water.

  • Neutralize the solution to pH 7 with 6M hydrochloric acid in acetonitrile/water (1:9).

  • Proceed with desalting and purification.

II. Mass Spectrometry Analysis

A. Sample Preparation for ESI-MS:

  • Desalting: It is crucial to remove salts that can interfere with ESI-MS analysis. A rapid on-line desalting method using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is effective.[3]

  • Solvent: Dissolve the desalted oligonucleotide in a solvent compatible with ESI-MS, such as a mixture of water and acetonitrile.

  • Concentration: Adjust the sample concentration to the optimal range for the specific instrument, typically in the low picomole per microliter range.

B. ESI-MS Instrumentation and Parameters:

  • Ionization Mode: Negative ion mode is typically used for oligonucleotides due to the acidic nature of the phosphate groups.[4]

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is recommended.

  • Ion Source Parameters:

    • Capillary Voltage: Optimize for stable spray and maximum ion current.

    • Desolvation Temperature: Adjust to ensure efficient desolvation without causing thermal degradation of the oligonucleotide.

    • Nebulizer Gas Flow: Optimize for a stable spray.

  • Data Acquisition: Acquire data over a mass-to-charge (m/z) range that encompasses the expected charge states of the oligonucleotide.

C. Sample Preparation for MALDI-TOF MS:

  • Matrix Selection: 3-Hydroxypicolinic acid (3-HPA) is a commonly used matrix for oligonucleotide analysis.[2][5] The addition of an ammonium salt like diammonium hydrogen citrate to the matrix can help suppress alkali metal adduction and improve spectral quality.[6][7]

  • Sample Deposition: The dried-droplet method is commonly used. Mix the oligonucleotide sample with the matrix solution and deposit a small volume onto the MALDI target plate. Allow the solvent to evaporate completely.

  • On-plate Desalting: For samples with high salt content, an on-plate purification step can be performed by pre-coating the sample spot with a material like nitrocellulose to bind impurities.[7]

D. MALDI-TOF MS Instrumentation and Parameters:

  • Ionization Mode: Both positive and negative ion modes can be used, with negative mode often providing better results for oligonucleotides.[7]

  • Laser Fluence: Use the minimum laser power necessary to achieve good signal-to-noise ratio to minimize fragmentation.

  • Mass Analyzer: A reflectron TOF analyzer provides higher resolution and mass accuracy.

  • Calibration: Calibrate the instrument using a standard of known mass close to the expected mass of the analyte.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & QC Phosphonamidite 5'-DMTr-dA(Bz)-Methyl Phosphonamidite Solution Synthesizer DNA Synthesizer Phosphonamidite->Synthesizer Coupling Coupling Synthesizer->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Deblocking Deblocking Oxidation->Deblocking Deblocking->Coupling Cleavage Cleavage from Support (Acetonitrile/Ethanol/NH4OH) Deblocking->Cleavage Base_Deprotection Base Deprotection (Ethylenediamine) Desalting Desalting Base_Deprotection->Desalting Purification HPLC Purification Desalting->Purification MS_Analysis Mass Spectrometry Analysis Purification->MS_Analysis MS_Analysis_Comparison cluster_esi ESI-MS Analysis cluster_maldi MALDI-TOF MS Analysis Oligo_Sample Purified Methylphosphonate Oligonucleotide ESI_Prep Sample Desalting & Dissolution Oligo_Sample->ESI_Prep MALDI_Prep Co-crystallization with Matrix Oligo_Sample->MALDI_Prep ESI_MS Electrospray Ionization Mass Spectrometer ESI_Prep->ESI_MS ESI_Data Deconvoluted Mass Spectrum (High Resolution, Multiple Charge States) ESI_MS->ESI_Data MALDI_TOF MALDI-TOF Mass Spectrometer MALDI_Prep->MALDI_TOF MALDI_Data Mass Spectrum (Singly Charged Ions) MALDI_TOF->MALDI_Data Fragmentation_Comparison cluster_phosphodiester Phosphodiester Oligonucleotide cluster_methylphosphonate Methylphosphonate Oligonucleotide PD_Precursor [M-nH]n- PD_Fragments a-B and w-ions PD_Precursor->PD_Fragments Backbone Cleavage MP_Precursor [M-nH]n- MP_Fragments Base-initiated fragments MP_Precursor->MP_Fragments Charge on Nucleobase

References

A Comparative Guide to the ³¹P NMR Characterization of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of 5'-DMTr-dA(Bz)-Methyl phosphonamidite with alternative phosphonamidite reagents crucial for oligonucleotide synthesis. The objective is to offer a clear, data-driven resource for the quality control and characterization of these critical raw materials.

Introduction

Nucleoside phosphonamidites are the cornerstone of modern solid-phase oligonucleotide synthesis. Their purity and structural integrity are paramount to the successful synthesis of high-fidelity DNA and RNA strands for therapeutic and research applications. ³¹P NMR spectroscopy is a powerful and indispensable tool for the characterization of these compounds.[1] Due to the 100% natural abundance of the ³¹P nucleus and its wide chemical shift range, this technique offers a simple yet precise method for identifying the desired phosphonamidite, quantifying its purity, and detecting common process-related impurities.[1][2]

This guide focuses on the ³¹P NMR analysis of this compound, a key building block for the incorporation of deoxyadenosine into an oligonucleotide sequence. We will compare its spectral properties with those of other commonly used phosphonamidites and their potential impurities.

Data Presentation: ³¹P NMR Chemical Shifts

The ³¹P NMR spectrum of a high-purity phosphonamidite is characterized by a distinct signal in the range of 140-155 ppm.[1] Since the phosphorus (III) center in phosphonamidites is chiral, the product is a mixture of two diastereomers, which may be observed as two closely spaced singlets in a proton-decoupled ³¹P NMR spectrum.[3] The precise chemical shift can vary slightly depending on the nucleobase, its protecting group, and the substituent on the phosphoramidite moiety.

The table below summarizes the typical ³¹P NMR chemical shifts for this compound, common alternative phosphonamidites, and potential impurities.

CompoundTypeTypical ³¹P Chemical Shift (δ, ppm)Appearance in ¹H-Decoupled Spectrum
This compound Target Compound ~152.5 Two closely spaced singlets
5'-DMTr-dA(Bz)-Cyanoethyl phosphonamiditeAlternative Amidite~150Two closely spaced singlets
5'-DMTr-dG(iBu)-Cyanoethyl phosphonamiditeAlternative Amidite~150Two closely spaced singlets
5'-DMTr-T-Cyanoethyl phosphonamiditeAlternative Amidite~150Two closely spaced singlets
5'-DMTr-dC(Bz)-Cyanoethyl phosphonamiditeAlternative Amidite~150Two closely spaced singlets
5'-DMTr-Nucleoside-H-phosphonateImpurity (Hydrolysis)~14Singlet or doublet (if coupled to phosphorus-bound proton)
Phosphate/Phosphonate Species (P(V))Impurity (Oxidation)-25 to 99Various signals

Note: Chemical shifts are referenced to an external 85% H₃PO₄ standard at 0.0 ppm. The exact chemical shifts can be influenced by solvent, concentration, and instrument calibration.

Experimental Protocol: ³¹P NMR of Phosphonamidites

The following is a detailed protocol for the acquisition of high-quality ³¹P NMR spectra for phosphonamidite characterization, based on established methodologies.[3]

1. Sample Preparation:

  • Weigh approximately 30 mg of the phosphonamidite sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 1% (v/v) triethylamine (TEA). The TEA is added to prevent degradation of the acid-sensitive phosphonamidite on the slightly acidic silica of the NMR tube.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

2. NMR Spectrometer Setup and Calibration:

  • Use a calibrated NMR spectrometer, for instance, operating at a frequency of 202 MHz for ³¹P.

  • A system suitability test should be performed using a 5% solution of phosphoric acid (H₃PO₄) in D₂O as an external reference to verify the chemical shift scale.

3. Data Acquisition:

  • Employ a proton-decoupled pulse sequence (e.g., zgig on Bruker instruments) to simplify the spectrum to singlets for each phosphorus environment.

  • Key acquisition parameters should be set as follows:

    • Spectral Width (SW): 300 ppm, centered at approximately 100 ppm to cover the expected range of phosphoramidites and their impurities.

    • Acquisition Time (AQ): 1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds.

    • Pulse Width (P1): A calibrated 90° pulse (typically 12-14 µs).

    • Number of Scans (NS): 1024 scans to achieve a good signal-to-noise ratio.

    • Dummy Scans (DS): 4 scans to ensure the magnetization reaches a steady state before acquisition.

4. Data Processing and Analysis:

  • Apply an exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Fourier transform the free induction decay (FID).

  • Phase the resulting spectrum carefully.

  • Reference the spectrum to the external H₃PO₄ standard at 0.0 ppm.

  • Integrate the signals corresponding to the phosphonamidite diastereomers and any observed impurities to determine the relative purity. The purity is typically calculated as the percentage of the area of the main phosphonamidite peaks relative to the total area of all phosphorus-containing signals.

Mandatory Visualization

The following diagrams illustrate the key aspects of ³¹P NMR characterization of phosphonamidites.

Workflow for 31P NMR Analysis of Phosphonamidites cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_eval Quality Evaluation prep1 Weigh ~30 mg of Phosphonamidite prep2 Dissolve in CDCl3 with 1% TEA prep1->prep2 acq1 Load Sample into NMR Spectrometer prep2->acq1 acq2 Acquire 1H-Decoupled 31P Spectrum acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Reference Spectrum to H3PO4 proc1->proc2 proc3 Integrate Signals proc2->proc3 eval1 Identify Product Peaks (~140-155 ppm) proc3->eval1 eval3 Calculate Purity eval1->eval3 eval2 Identify Impurity Peaks (e.g., H-phosphonate, P(V)) eval2->eval3

Caption: Experimental workflow for ³¹P NMR analysis.

31P NMR Signaling in Phosphonamidite Quality Control cluster_main Desired Product cluster_impurities Potential Impurities cluster_alternatives Alternative Amidites Amidite 5'-DMTr-dA(Bz)-Methyl Phosphonamidite (Diastereomers A & B) ~152.5 ppm H_phosphonate H-Phosphonate (Hydrolysis Product) ~14 ppm Amidite->H_phosphonate Identification P_V P(V) Species (Oxidation Products) -25 to 99 ppm Amidite->P_V Identification Other_Amidites Other Base/Protecting Groups (dG, dC, T, etc.) ~150 ppm Amidite->Other_Amidites Comparison

References

A Comparative Guide to the Hybridization Properties of Methylphosphonate-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hybridization properties of methylphosphonate-modified oligonucleotides (MPOs) with other common oligonucleotide chemistries. The information presented is supported by experimental data to assist researchers in selecting the most appropriate oligonucleotide modifications for their specific applications, such as antisense therapy and diagnostics.

Executive Summary

Methylphosphonate oligonucleotides are a class of nucleic acid analogs where a non-bridging oxygen in the phosphodiester backbone is replaced by a methyl group. This modification confers several unique properties, most notably high resistance to nuclease degradation. However, this modification also impacts hybridization affinity and cellular uptake. This guide will delve into these properties, offering a comparative analysis with natural phosphodiester (PO) and phosphorothioate (PS) oligonucleotides.

Data Presentation

Table 1: Comparison of Thermal Stability (Tm) of Modified Oligonucleotides

The melting temperature (Tm) is a critical parameter indicating the stability of the duplex formed between the oligonucleotide and its complementary target. The data below summarizes the impact of methylphosphonate and other modifications on Tm.

Oligonucleotide ModificationSequence LengthTargetTm (°C)Key Observations
Phosphodiester (PO) - Control 15-merRNA60.8[1]Serves as the baseline for natural DNA/RNA hybrids.
All-Methylphosphonate (MP) 15-merRNA34.3[1]Significant destabilization of the duplex compared to the natural counterpart.
Alternating MP/PO 15-merRNA40.6[1]Partial modification mitigates some of the destabilizing effect of full MP modification.
Chirally Pure Rp-MP/PO 15-merRNA55.1[1]Stereochemistry at the phosphorus center has a profound impact on hybridization, with the Rp configuration being significantly more stable than racemic mixtures.
Phosphorothioate (PS) 14-merDNALower than PO and MPGenerally, PS modification leads to a greater decrease in duplex stability compared to MP modification. The order of duplex stability is often observed as: 2'-OCH3 RNA > unmodified DNA > 'normal' RNA > methylphosphonate DNA > phosphorothioate DNA.[2]
Table 2: Comparison of Nuclease Resistance of Modified Oligonucleotides

Nuclease resistance is a crucial attribute for in vivo applications, determining the bioavailability and duration of action of therapeutic oligonucleotides.

Oligonucleotide ModificationAssay ConditionsHalf-life / % DegradationKey Observations
Phosphodiester (PO) SerumRapidly degraded (minutes)Highly susceptible to both endo- and exonucleases.
Methylphosphonate (MP) 10% Fetal Bovine Serum (168h)Remained intact[3]Exhibits exceptional resistance to nuclease degradation.
Phosphorothioate (PS) 10% Fetal Bovine Serum (168h)~58% degradation[3]Offers significant protection from nucleases compared to PO, but is less stable than MP.

Experimental Protocols

Thermal Denaturation (Tm) Measurement by UV Spectrophotometry

This protocol outlines the determination of the melting temperature (Tm) of an oligonucleotide duplex.

Materials:

  • Lyophilized single-stranded oligonucleotides (modified and complementary strands)

  • Melting Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA

  • Nuclease-free water

  • UV-Vis spectrophotometer with a temperature controller (e.g., Agilent Cary 3500)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • Verify the concentration by measuring absorbance at 260 nm (A260).

  • Annealing:

    • In a microcentrifuge tube, combine equimolar amounts of the complementary single-stranded oligonucleotides in Melting Buffer to a final duplex concentration of 1-2 µM.

    • Heat the mixture to 95°C for 5 minutes to denature any secondary structures.

    • Allow the solution to slowly cool to room temperature over at least one hour to facilitate duplex formation.

  • Tm Measurement:

    • Transfer the annealed oligonucleotide solution to a quartz cuvette.

    • Place the cuvette in the spectrophotometer's temperature-controlled cell holder.

    • Set the spectrophotometer to monitor the absorbance at 260 nm while ramping the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

    • Record the absorbance at regular temperature intervals (e.g., every 0.5°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature. The resulting curve will be sigmoidal.

    • The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve. This can be determined by finding the peak of the first derivative of the melting curve.

Nuclease Degradation Assay in Serum

This protocol assesses the stability of modified oligonucleotides in the presence of nucleases found in serum.

Materials:

  • Modified and control oligonucleotide duplexes

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • Incubator or water bath at 37°C

  • Stop solution (e.g., formamide loading dye with EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Nucleic acid stain (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Reaction Setup:

    • Prepare a solution of the oligonucleotide duplex at a final concentration of 1-5 µM in a buffer containing 50% serum (e.g., 10% FBS in cell culture medium).

  • Incubation:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours), withdraw aliquots of the reaction.

  • Reaction Quenching:

    • Immediately mix the withdrawn aliquots with an equal volume of stop solution to halt nuclease activity.

  • Analysis by PAGE:

    • Load the samples from each time point onto a denaturing polyacrylamide gel (e.g., 15-20%).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization and Quantification:

    • Stain the gel with a nucleic acid stain and visualize it using a gel imaging system.

    • Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point using densitometry software.

    • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point to determine the degradation kinetics and half-life.

Mandatory Visualization

Cellular Uptake of Methylphosphonate Oligonucleotides

The following diagram illustrates the proposed cellular uptake mechanism for methylphosphonate oligonucleotides, which primarily occurs through endocytosis and is distinct from the pathway utilized by natural phosphodiester oligonucleotides.[4][5]

CellularUptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MPO Methylphosphonate Oligonucleotide Endocytosis Adsorptive or Fluid-Phase Endocytosis MPO->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Pathway TargetRNA Target mRNA Endosome->TargetRNA Endosomal Escape (rate-limiting)

References

In vivo stability of oligonucleotides made with 5'-DMTr-dA(Bz)-Methyl phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic potential of oligonucleotides is intrinsically linked to their stability within a biological environment. Unmodified oligonucleotides are rapidly degraded by endogenous nucleases, limiting their efficacy.[1] To overcome this, various chemical modifications have been developed to enhance nuclease resistance and improve pharmacokinetic profiles.[] Among the earliest and most studied of these modifications is the methylphosphonate (MP) linkage, where a non-bridging oxygen in the phosphate backbone is replaced by a methyl group.[3] These oligonucleotides are synthesized using building blocks such as 5'-DMTr-dA(Bz)-Methyl phosphonamidite.[4][5][6]

This guide provides an objective comparison of the in vivo stability of methylphosphonate oligonucleotides against other common modifications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative In Vivo Performance

Methylphosphonate oligonucleotides were among the first nuclease-resistant analogs developed for antisense applications.[7] Their neutral backbone distinguishes them from the more common anionic phosphorothioate (PS) modification. This fundamental difference significantly impacts their pharmacokinetic and biodistribution profiles.

Pharmacokinetic Profile

Studies in animal models have demonstrated that methylphosphonate oligonucleotides exhibit a biphasic elimination from the bloodstream, characterized by a rapid distribution phase followed by an elimination phase.[8][9] However, their overall elimination half-life is considerably shorter than that of phosphorothioate oligonucleotides.[10][11]

Table 1: Comparative Pharmacokinetic Parameters of Modified Oligonucleotides in Mice

ParameterMethylphosphonate (MP)Phosphorothioate (PS)Unmodified (PO)
Elimination Half-Life (t½) ~17-35 minutes[8][9][10]~35-50 hours[10][11]~5 minutes (in monkeys)[10][11]
Distribution Phase (t½ α) ≤ 1 minute[8][9]~0.5-0.8 hours[10]Rapid
Primary Distribution Organs Kidney, Liver[8][9]Kidney, Liver[10][11]Rapidly cleared
Primary Route of Excretion Urine[10]Urine[10][11]Urine (as degraded fragments)

Data compiled from studies in mice and monkeys.

In Vivo Integrity and Metabolism

The primary advantage of the methylphosphonate modification is its resistance to nuclease degradation.[7] However, while stable in plasma, significant metabolism can occur in tissues like the liver and kidney, which are the primary sites of accumulation and metabolism.[8][9]

Table 2: In Vivo Integrity of Oligonucleotides Post-Administration in Mice

TissueIntact Methylphosphonate (MP) OligonucleotideIntact Phosphorothioate (PS) Oligonucleotide
Blood ~73%[8][9]~85% (degraded by only 15% in 48 hr)[12]
Kidney ~43-46%[8][9]~50% (degradation in 48 hr)[12]
Liver ~43-46%[8][9]~50% (degradation in 48 hr)[12]

It is noteworthy that combining methylphosphonate linkages with other modifications, such as 2'-O-methyl on the sugar moiety, can confer almost complete resistance to nuclease degradation in vivo.[7]

Experimental Protocols

Accurate assessment of in vivo stability is crucial for the development of oligonucleotide therapeutics. Below are standardized protocols for in vivo and in vitro stability evaluation.

Protocol 1: In Vivo Stability Assessment in a Mouse Model

This protocol outlines a typical procedure to determine the pharmacokinetics and integrity of a modified oligonucleotide in vivo.

  • Oligonucleotide Preparation : The test oligonucleotide (e.g., a 15-mer methylphosphonate) is synthesized and purified. For quantification, it is typically radiolabeled (e.g., with ¹⁴C or ³⁵S) or prepared for LC-MS analysis.

  • Animal Model : Nude or BALB/c mice are commonly used. All procedures must adhere to approved animal care and use guidelines.

  • Administration : A single dose of the oligonucleotide (e.g., 30 mg/kg) is administered to the mice via tail vein (intravenous) injection.[8][9][12]

  • Sample Collection :

    • Blood samples are collected at multiple time points (e.g., 1 min, 5 min, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr) via retro-orbital bleeding or tail snip into heparinized tubes.[8]

    • Plasma is separated by centrifugation.

    • At the final time point (e.g., 24 or 48 hours), animals are euthanized, and tissues (liver, kidney, spleen, tumor, muscle, etc.) are harvested.[8][9]

  • Sample Processing :

    • Plasma samples are subjected to protein precipitation.

    • Tissues are homogenized in a suitable buffer.

  • Analysis :

    • The concentration of the oligonucleotide and its metabolites in plasma and tissue homogenates is quantified.

    • High-Pressure Liquid Chromatography (HPLC) coupled with radiometric detection (for radiolabeled oligos) or Mass Spectrometry (LC-MS) is used to separate the full-length oligonucleotide from its degraded fragments.[8][9]

  • Data Interpretation : The data are used to calculate pharmacokinetic parameters (half-life, volume of distribution) and assess the percentage of intact oligonucleotide remaining in various tissues over time.

Protocol 2: In Vitro Serum Stability Assay

This in vitro method provides a rapid and cost-effective way to screen the nuclease resistance of different oligonucleotide modifications.[1]

  • Reagent Preparation : Prepare a solution of 50% Fetal Bovine Serum (FBS) in a suitable buffer (e.g., PBS).[1]

  • Incubation :

    • Add the test oligonucleotide (e.g., 50 pmol) to the 50% FBS solution for a final volume of 10 µL.[1]

    • Prepare separate tubes for each time point (e.g., 0, 10 min, 30 min, 1 hr, 6 hr, 12 hr, 24 hr).[1]

    • Incubate the tubes at 37°C.[1]

  • Sample Quenching : At each designated time point, stop the reaction by mixing 5 µL of the sample with 5 µL of an RNA loading dye containing a denaturant (e.g., formamide) and storing the tube at -20°C.[1]

  • Analysis :

    • Samples from all time points are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).[13]

    • The gel is visualized using a fluorescent scanner (if the oligo is fluorescently labeled) or by staining (e.g., with SYBR Gold).

  • Data Interpretation : The intensity of the band corresponding to the full-length oligonucleotide is quantified for each time point. The percentage of intact oligonucleotide remaining is plotted against time to determine its stability profile in serum.

Visualized Workflows and Pathways

Diagrams created using Graphviz DOT language help to visualize complex processes in oligonucleotide research.

G cluster_pre Pre-Experiment cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase Oligo Oligonucleotide Synthesis (e.g., with Methyl Phosphonamidite) Label Radiolabeling or LC-MS Tagging Oligo->Label Admin IV Administration to Mouse Model Label->Admin Sample Blood & Tissue Collection at Time Points Admin->Sample Homogenize Tissue Homogenization & Plasma Separation Sample->Homogenize Analyze HPLC or LC-MS Analysis Homogenize->Analyze PK Pharmacokinetic Modeling & Integrity Assessment Analyze->PK

Caption: Experimental workflow for assessing the in vivo stability of modified oligonucleotides.

G ASO Antisense Oligo (ASO) (e.g., Methylphosphonate) Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid Block Translation Blocked Hybrid->Block Ribosome Ribosome Ribosome->Block Protein Target Protein Block->Protein Synthesis Inhibited

Caption: Steric block mechanism of a methylphosphonate antisense oligonucleotide.

References

Safety Operating Guide

Proper Disposal of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5'-DMTr-dA(Bz)-Methyl phosphonamidite and its associated waste is a critical component of laboratory safety and environmental responsibility. As a key reagent in oligonucleotide synthesis, its handling and disposal require a comprehensive understanding of its chemical properties and the regulatory landscape governing hazardous waste. This guide provides a detailed, step-by-step operational plan to ensure the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks:

  • Harmful if swallowed. [1]

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1]

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling the compound or its waste. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A lab coat

  • Work in a well-ventilated area, such as a fume hood, is essential to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the principle that it is a hazardous waste and must be managed through a licensed disposal company in accordance with local, state, and federal regulations. Do not dispose of this chemical or its waste down the drain or in regular trash.

Step 1: Waste Identification and Segregation

During and after oligonucleotide synthesis, various waste streams containing this compound and other hazardous chemicals will be generated. It is crucial to segregate these waste streams at the point of generation to ensure proper disposal.

Waste Stream Description Primary Components Segregation Container
Solid Waste Unused or expired this compound powder, contaminated weighing boats, and paper.This compoundLabeled, sealed, and chemically compatible container for solid hazardous waste.
Liquid Waste (Organic) Waste from the synthesizer, including wash steps and reagent delivery lines.Acetonitrile, unreacted phosphonamidites, capping reagents, oxidizing agents.Labeled, sealed, and chemically compatible container for flammable organic waste.
Liquid Waste (Aqueous) Waste from deprotection and cleavage steps.Ammonium hydroxide, ethylenediamine (in some protocols).Labeled, sealed, and chemically compatible container for corrosive aqueous waste.
Contaminated Sharps Needles, syringes, or glass vials that have come into contact with the phosphonamidite.Residual this compoundPuncture-resistant sharps container specifically for chemically contaminated sharps.
Contaminated Labware Gloves, pipette tips, and other disposable labware.Trace amounts of phosphonamidite and other synthesis reagents.Labeled, sealed plastic bag or container for solid hazardous waste.

Step 2: Proper Waste Container Selection and Labeling

Select waste containers that are chemically compatible with the waste they will hold. For instance, use High-Density Polyethylene (HDPE) or glass containers for liquid waste. Avoid using containers that may react with the waste components.

All waste containers must be clearly and accurately labeled with:

  • The words "Hazardous Waste"

  • The full chemical names of all components (no abbreviations or formulas)

  • The approximate percentage of each component

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or lab

Step 3: Safe Storage of Hazardous Waste

Store all hazardous waste in a designated and secure satellite accumulation area within the laboratory. This area should be:

  • Under the control of the laboratory personnel.

  • Away from heat, flames, sparks, and incompatible chemicals.[1]

  • In a location with secondary containment to capture any potential leaks or spills.

Keep waste containers securely closed except when adding waste.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. Do not attempt to transport or dispose of the waste yourself. The EHS department will work with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in compliance with all regulations.

Experimental Protocols Cited

While this document focuses on disposal, the procedures are informed by the general steps of oligonucleotide synthesis. A typical synthesis cycle involves deblocking, coupling, capping, and oxidation, with numerous solvent washes, primarily with acetonitrile. The post-synthesis cleavage and deprotection steps commonly use aqueous ammonium hydroxide. These processes directly contribute to the waste streams identified above.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the logical relationships and workflow.

Caption: A flowchart outlining the key stages of this compound waste management.

ChemicalIncompatibility cluster_incompatible Incompatible Materials Phosphonamidite_Waste This compound Waste (Hazardous) Oxidizing_Agents Strong Oxidizing Agents Phosphonamidite_Waste->Oxidizing_Agents Do Not Mix With Heat_Sources Heat, Flames, Sparks Phosphonamidite_Waste->Heat_Sources Keep Away From Drains Sewer/Drain System Phosphonamidite_Waste->Drains Do Not Dispose In Regular_Trash General Waste/Trash Phosphonamidite_Waste->Regular_Trash Do Not Dispose In

Caption: A diagram illustrating materials and disposal methods incompatible with phosphonamidite waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.